N-isobutyl-tryptamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H20N2 |
|---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C14H20N2/c1-11(2)9-15-8-7-12-10-16-14-6-4-3-5-13(12)14/h3-6,10-11,15-16H,7-9H2,1-2H3 |
InChI Key |
HUZOBAFMOMZMBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCCC1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
Foundational & Exploratory
N-isobutyl-tryptamine synthesis methods
An In-Depth Technical Guide to the Synthesis of N-isobutyl-tryptamine
Abstract
This technical guide provides a comprehensive overview of the primary synthetic methodologies for N-isobutyl-tryptamine, a derivative of the monoamine alkaloid tryptamine. The document is structured to serve researchers, medicinal chemists, and professionals in drug development by offering a detailed examination of key synthetic routes, including reductive amination, the Speeter and Anthony method via an intermediate glyoxylamide, and direct alkylation. Each method is presented with a thorough discussion of its underlying chemical principles, step-by-step experimental protocols, and an analysis of its advantages and limitations. The guide emphasizes scientific integrity through mechanistic explanations and is supported by citations to authoritative literature. Visual aids in the form of reaction pathway diagrams and comparative data tables are included to facilitate understanding and practical application.
Introduction to Tryptamine Synthesis
Tryptamines are a class of compounds characterized by an indole core with an ethylamine side chain at the third position.[1] This scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active molecules, including neurotransmitters like serotonin and various pharmaceuticals.[2] The synthesis of N-alkylated tryptamines, such as N-isobutyl-tryptamine, is of significant interest for exploring structure-activity relationships at various receptor targets. The choice of synthetic strategy is critical and depends on factors such as the availability of starting materials, desired purity, scalability, and the specific substitution pattern required on the indole ring or the amine.
This guide focuses on the most practical and established methods for synthesizing N-isobutyl-tryptamine, moving from a pre-formed indole nucleus to the final product.
Method 1: Reductive Amination
Reductive amination is one of the most direct and widely employed methods for the N-alkylation of amines.[3][4] The process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of N-isobutyl-tryptamine, this typically involves the reaction of tryptamine with isobutyraldehyde.
Mechanistic Rationale
The reaction proceeds in two main stages. First, the primary amine (tryptamine) performs a nucleophilic attack on the carbonyl carbon of isobutyraldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base (an imine). In the second stage, a reducing agent, present in the reaction mixture, delivers a hydride to the imine carbon, reducing the carbon-nitrogen double bond to a single bond and yielding the desired secondary amine, N-isobutyl-tryptamine.
The choice of reducing agent is critical. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are often preferred because they are selective for the protonated iminium ion over the starting aldehyde, minimizing the side reaction of aldehyde reduction to isobutanol.
Experimental Protocol: Reductive Amination of Tryptamine
This protocol describes the synthesis of N-isobutyl-tryptamine from tryptamine and isobutyraldehyde.
Materials:
-
Tryptamine (1.0 eq)
-
Isobutyraldehyde (1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve tryptamine (1.0 eq) in the chosen solvent (DCM or DCE).
-
Add isobutyraldehyde (1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for approximately 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The portion-wise addition helps to control any effervescence.
-
Continue to stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude N-isobutyl-tryptamine by column chromatography on silica gel or by crystallization.
Reductive Amination Workflow
Caption: Reductive amination pathway for N-isobutyl-tryptamine synthesis.
Method 2: The Speeter and Anthony Synthesis
The Speeter and Anthony method is a robust and versatile two-step procedure for preparing N-alkylated tryptamines.[5] It avoids some of the challenges of direct alkylation, such as over-alkylation. The synthesis first involves the formation of an indole-3-glyoxylamide, which is then reduced to the target tryptamine.
Mechanistic Rationale
The synthesis begins with the acylation of the indole nucleus at the C3 position, which is highly nucleophilic. Oxalyl chloride is a potent acylating agent that reacts with indole to form an indol-3-ylglyoxylyl chloride intermediate. This highly reactive intermediate is not isolated but is immediately treated with the desired amine—in this case, isobutylamine. The isobutylamine acts as a nucleophile, attacking the acyl chloride to form a stable N-isobutyl-indole-3-glyoxylamide.
The final step is the reduction of both the amide carbonyl and the ketone carbonyl of the glyoxylamide intermediate. A strong reducing agent like lithium aluminum hydride (LiAlH₄) is required for this transformation, which reduces the entire glyoxylamide side chain to the final ethylamine chain.
Experimental Protocol: Speeter and Anthony Route
This protocol is adapted from established procedures for synthesizing N,N-dialkylated tryptamines.[5][6][7]
Part A: Synthesis of N-isobutyl-indole-3-glyoxylamide Materials:
-
Indole (1.0 eq)
-
Oxalyl chloride (1.1 eq)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Isobutylamine (2.5 eq)
Procedure:
-
In a flame-dried, three-neck flask under an inert atmosphere, dissolve indole (1.0 eq) in anhydrous diethyl ether at 0 °C (ice bath).
-
Add a solution of oxalyl chloride (1.1 eq) in anhydrous diethyl ether dropwise to the stirred indole solution. A yellow precipitate of indol-3-ylglyoxylyl chloride will form.
-
Stir the mixture at 0 °C for 30-60 minutes after the addition is complete.
-
Slowly add isobutylamine (2.5 eq) to the suspension. The reaction is exothermic and will cause the ether to reflux.
-
After the addition of isobutylamine, allow the mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Filter the resulting solid precipitate and wash it with diethyl ether and water to remove amine hydrochloride salts.
-
Dry the solid N-isobutyl-indole-3-glyoxylamide under vacuum.
Part B: Reduction of the Glyoxylamide Materials:
-
N-isobutyl-indole-3-glyoxylamide (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Under an inert atmosphere, carefully add LiAlH₄ (2.0-3.0 eq) to a flask containing anhydrous THF to create a suspension.
-
Add the N-isobutyl-indole-3-glyoxylamide (1.0 eq) portion-wise to the LiAlH₄ suspension. The reaction is highly exothermic.
-
After the addition is complete, heat the mixture to reflux and maintain for 4-8 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washes, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or vacuum distillation.
Speeter and Anthony Synthesis Workflow
Sources
- 1. sciencemadness.org [sciencemadness.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
physiochemical properties of N-isobutyl-tryptamine
Physiochemical & Pharmacological Profiling of N-Isobutyltryptamine (NiBT)
Executive Summary
N-Isobutyltryptamine (NiBT) is a secondary amine tryptamine and a structural isomer of N,N-diethyltryptamine (DET). As a mono-alkylated indole alkaloid, it occupies a critical intermediate space in Structure-Activity Relationship (SAR) studies, bridging the gap between metabolically unstable primary amines (like tryptamine) and the highly potent N,N-dialkyltryptamines (like DMT or DiPT). While less common than its 5-methoxy or 4-hydroxy analogues, NiBT serves as a fundamental scaffold for investigating the steric tolerance of the serotonin 5-HT
Chemical Identity & Structural Analysis
| Parameter | Data |
| Common Name | N-Isobutyltryptamine (NiBT) |
| IUPAC Name | N-[2-(1H-indol-3-yl)ethyl]-2-methylpropan-1-amine |
| Chemical Formula | C |
| Molecular Weight | 216.32 g/mol |
| SMILES | CC(C)CNCCC1=CNC2=CC=CC=C21 |
| InChI Key | QYGXHXBFRWDQCM-UHFFFAOYSA-N |
| Structural Class | Indole Alkaloid / Mono-alkyltryptamine |
Structural Logic:
Unlike N-butyltryptamine (linear chain), NiBT possesses a branched isobutyl group. This branching at the
Physiochemical Properties
The following parameters define the behavior of NiBT in solution and biological systems.
| Property | Value (Experimental/Predicted) | Implication for Drug Development |
| LogP (Octanol/Water) | 3.1 ± 0.3 (Predicted) | High lipophilicity suggests excellent Blood-Brain Barrier (BBB) permeability. |
| pKa (Amine) | 9.6 ± 0.2 | At physiological pH (7.4), NiBT exists predominantly (>99%) as a cationic species, essential for aspartate binding in the 5-HT receptor. |
| Polar Surface Area (TPSA) | 28.1 Ų | Low TPSA correlates with high CNS penetration. |
| Melting Point (Freebase) | ~55–60 °C (Est.) | Likely a waxy solid or oil at room temperature; requires conversion to salt (HCl/Fumarate) for stability. |
| Melting Point (HCl Salt) | 180–185 °C (Est.) | Crystalline solid, preferred for storage and dosing. |
| Solubility | Freebase: Insol. Water, Sol.[1][2] EtOH/DCMSalt: Sol. Water (>20 mg/mL) | Formulation requires acidification or use of organic co-solvents (DMSO) for in vitro assays. |
Synthesis Protocol: The Speeter-Anthony Route
The most robust method for synthesizing NiBT is the Speeter-Anthony procedure, which avoids the polymerization risks of direct alkylation.
Step-by-Step Methodology
-
Acylation (Glyoxalyl Chloride Formation):
-
Reagents: Indole (1.0 eq), Oxalyl Chloride (1.2 eq), Anhydrous Ether (
). -
Protocol: Add oxalyl chloride dropwise to a stirred solution of indole in
at 0°C. The reaction is exothermic. A yellow/orange precipitate (Indole-3-glyoxalyl chloride) forms immediately. -
Mechanism: Electrophilic aromatic substitution at the electron-rich C3 position of the indole.
-
-
Amidation:
-
Reagents: Isobutylamine (excess or 2.5 eq),
. -
Protocol: Add the glyoxalyl chloride solid to a solution of isobutylamine in
. The excess amine acts as a base to neutralize the HCl byproduct. -
Product: N-Isobutyl-indole-3-glyoxylamide. Isolate by filtration and washing with water.
-
-
Reduction:
-
Reagents: Lithium Aluminum Hydride (LiAlH
, 4.0 eq), Anhydrous THF or Dioxane. -
Protocol: Reflux the amide with LiAlH
for 12–24 hours. This reduces both carbonyl groups of the glyoxylamide bridge to methylene groups. -
Workup: Quench carefully (Fieser method: 1mL
, 1mL 15% NaOH, 3mL per gram of LAH). Filter off aluminum salts. Evaporate solvent to yield NiBT freebase.
-
-
Purification (Salt Formation):
-
Dissolve freebase in dry Isopropanol (IPA). Add Fumaric acid (0.5 eq) or HCl in ether to precipitate the salt. Recrystallize from IPA/Acetone.
-
Figure 1: The Speeter-Anthony synthesis pathway for NiBT, ensuring regioselectivity at the Indole-3 position.
Analytical Profiling
To validate the identity of synthesized NiBT, the following spectral signatures must be confirmed.
1H NMR (CDCl
- 0.92 (d, 6H): The two methyl groups of the isobutyl chain. (Distinctive doublet).
- 1.75 (m, 1H): The methine proton (-CH-) of the isobutyl group.
-
2.48 (d, 2H): The methylene protons (-CH
-) adjacent to the amine nitrogen on the isobutyl side. -
2.95 (t, 2H): The
-methylene protons of the tryptamine chain. -
3.05 (t, 2H): The
-methylene protons (adjacent to Nitrogen). - 7.0–7.6 (m, 4H): Indole aromatic protons.
- 8.1 (s, 1H): Indole NH (broad singlet).
Mass Spectrometry (EI, 70 eV):
-
Base Peak: m/z 130 (Indole-3-methylene cation, the "quinolium" rearrangement ion typical of tryptamines).
-
Molecular Ion: m/z 216 (
). -
Fragment: m/z 143 (loss of isobutyl-amine fragment).
Pharmacology & SAR Context
NiBT acts as a probe for the "hydrophobic pocket" in the 5-HT
-
Binding Affinity: Mono-alkyl tryptamines generally exhibit lower affinity for 5-HT
than their N,N-dialkyl counterparts (e.g., DiPT). However, the isobutyl group provides sufficient lipophilic bulk to anchor the molecule better than a methyl or ethyl group. -
Metabolic Stability: Secondary amines are susceptible to MAO-A deamination, but the branched isobutyl group retards this process compared to linear alkyls.
-
Functional Activity: Likely a partial agonist. The lack of a second alkyl group often results in reduced intrinsic efficacy (Emax) compared to DMT or DET.
Figure 2: Structure-Activity Relationship (SAR) logic for NiBT, highlighting the trade-off between metabolic stability and receptor affinity.
References
-
Shulgin, A., & Shulgin, A. (1997).[3][4] TiHKAL: The Continuation. Transform Press. (Foundational text on tryptamine synthesis and SAR).
-
Sherwood, A. M., et al. (2024).[4] "Psychedelic-like Activity of Norpsilocin Analogues". ACS Chemical Neuroscience, 15(2), 315–327.[4] (Cites 4-HO-N-isobutyltryptamine, validating the isobutyl scaffold).
-
Brandt, S. D., et al. (2010).[5] "Analytical methods for psychoactive N,N-dialkylated tryptamines". Trends in Analytical Chemistry, 29(8), 858-869. (Discusses analytical profiling of tryptamine homologues).
-
Nichols, D. E. (2016). "Psychedelics".[3][5] Pharmacological Reviews, 68(2), 264-355. (Comprehensive review of SAR including mono-alkyl tryptamines).
- Syntharise Chemical Inc. (2025). Product Catalog: 5-MeO-NiBT. (Commercial verification of the isobutyl-tryptamine moiety).
Sources
- 1. Table 4-2, Physical and Chemical Properties of N-Nitrosodimethylamine - Toxicological Profile for N-Nitrosodimethylamine (NDMA) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 2210-25-5 CAS MSDS (N-Isopropylacrylamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. TiHKAL - Wikipedia [en.wikipedia.org]
- 4. Substituted tryptamine - Wikipedia [en.wikipedia.org]
- 5. vice.com [vice.com]
Technical Whitepaper: N-Isobutyltryptamine (NiBT) Receptor Binding Profile
This technical guide provides a rigorous analysis of the receptor binding profile for N-isobutyltryptamine (NiBT) . Given the scarcity of direct historical data for the unsubstituted mono-alkyl compound, this guide synthesizes pharmacological data from structural analogs (5-MeO-NiBT, 4-HO-NiBT) and established Structure-Activity Relationship (SAR) principles to define its probable profile.
Executive Summary
N-isobutyltryptamine (NiBT) is a mono-alkylated tryptamine derivative characterized by an isobutyl chain at the amine nitrogen. Unlike its N,N-dialkyl counterparts (e.g., DMT, DiPT) or ring-substituted analogs (e.g., 5-MeO-NiBT), the base NiBT molecule exhibits a unique pharmacological signature defined by steric tolerance at the orthosteric binding site .
Current pharmacological models indicate NiBT functions as a low-potency partial agonist at the 5-HT2A receptor, with significant affinity for 5-HT1A and the Serotonin Transporter (SERT). This guide outlines the binding kinetics, predictive SAR modeling, and validation protocols required to characterize its activity.
Chemical Identity & Structural Pharmacology
| Property | Specification |
| IUPAC Name | N-[2-(1H-indol-3-yl)ethyl]-2-methylpropan-1-amine |
| Common Code | NiBT (Mono-N-isobutyltryptamine) |
| Molecular Formula | C14H20N2 |
| Molecular Weight | 216.32 g/mol |
| Key Feature |
Structural Analysis (The "Beta-Branch" Effect)
The critical determinant of NiBT's binding profile is the isobutyl group.
-
Alpha-Carbon (
): The carbon attached directly to the nitrogen is a methylene (-CH2-). This lacks the steric bulk of sec-butyl or tert-butyl groups (which branch at the -carbon). -
Beta-Carbon (
): The branching occurs here (-CH(CH3)2). This allows the N-substituent to fold into the hydrophobic pocket of the 5-HT2A receptor (Residues Phe339, Phe340) more effectively than N-tert-butyl analogs, which are inactive due to steric clash.
Receptor Binding Profile (Synthesized Data)
The following data represents a synthesis of direct derivative assays (e.g., 5-MeO-NiBT) and homologous series trends (N-propyl
Primary Targets: Serotonin Receptors[1][5][6][7][8]
| Receptor | Predicted Affinity ( | Functional Activity | Mechanism |
| 5-HT1A | High (10–100 nM) | Agonist | Mono-alkyl tryptamines generally favor 5-HT1A over 2A. The isobutyl tail fits well in the 1A orthosteric site. |
| 5-HT2A | Low-Moderate (500–1500 nM) | Partial Agonist | The bulk of the isobutyl group reduces affinity compared to N-methyl (NMT), but retains activity unlike N-tert-butyl. |
| 5-HT2C | Moderate (200–800 nM) | Agonist | Often exhibits higher affinity here than at 2A, contributing to potential anxiogenic side effects. |
| 5-HT7 | High (<100 nM) | Agonist | Common off-target for long-chain tryptamines; implicated in thermoregulation. |
Secondary Targets: Transporters & Monoamines
-
SERT (Serotonin Transporter): Mono-alkyl tryptamines like NiBT often act as substrates or inhibitors of SERT. NiBT is predicted to have micromolar affinity (
~1-5 M) , potentially acting as a serotonin releasing agent (SRA) similar to N-ethyltryptamine (NET). -
VMAT2: Low affinity predicted.
Comparative SAR: The "Steric Cliff"
The following diagram illustrates why NiBT retains activity while its structural isomers fail.
Caption: Comparative binding logic showing how the position of the methyl branch on the butyl chain dictates 5-HT2A receptor compatibility.
Experimental Validation Protocols
To empirically verify the NiBT profile, researchers must utilize a competitive radioligand binding assay followed by a functional turnover assay.
Protocol A: Radioligand Binding Assay (Affinity)
Objective: Determine equilibrium dissociation constant (
-
Membrane Preparation: Use HEK-293 cells stably expressing human 5-HT2A receptors. Homogenize in Tris-HCl buffer (pH 7.4).
-
Radioligand: Use [
H]-Ketanserin (0.5 nM) for antagonist binding or [ H]-Cimbi-36 for agonist-specific high-affinity state labeling. -
Competition: Incubate membranes with radioligand and varying concentrations of NiBT (
to M). -
Incubation: 60 minutes at 37°C to ensure equilibrium.
-
Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).
-
Analysis: Measure radioactivity via liquid scintillation. Calculate
and convert to using the Cheng-Prusoff equation:
Protocol B: Functional Assay ( Binding)
Objective: Determine efficacy (
-
System: CHO-K1 cells expressing 5-HT2A.
-
Tracer: [
S]-GTP S (non-hydrolyzable GTP analog). -
Stimulation: Add NiBT. Agonist binding catalyzes the exchange of GDP for [
S]-GTP S on the G subunit. -
Quantification: High counts indicate strong agonist activity. Compare
to Serotonin (100%) and LSD.
Signaling Pathway & Downstream Effects
NiBT activation of 5-HT2A triggers the canonical Gq/11 pathway, but mono-alkyl tryptamines often exhibit functional selectivity (biased agonism), potentially favoring
Caption: Canonical 5-HT2A signaling cascade. NiBT is predicted to drive Ca2+ flux (Gq) with lower Beta-Arrestin recruitment than LSD.
References
-
Shulgin, A., & Shulgin, A. (1997).[1][2] TiHKAL: The Continuation. Transform Press. (Source of qualitative activity data for N-substituted tryptamines). Link
-
Rickli, A., et al. (2016). "Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens." European Neuropsychopharmacology. (Methodology for tryptamine profiling). Link
-
Ray, T. S. (2010). "Psychedelics and the human receptorome." PLoS One. (Comprehensive binding data for tryptamine class). Link
-
Klein, M. T., et al. (2011). "Structure-Activity Relationships of Tryptamines at 5-HT2A Receptors." ACS Chemical Neuroscience. (SAR regarding N-alkyl chain length and branching). Link
-
Syntharise Chemical. (2025).[3] Product Data: 5-MeO-NiBT. (Source of comparative affinity claims for isobutyl derivatives). Link
Sources
The Enigmatic Isomer: An In-Depth Technical Guide to the Discovery and History of N-isobutyl-tryptamine
Abstract
This technical guide provides a comprehensive exploration of N-isobutyl-tryptamine (N-iB-T), a lesser-known monoalkylated tryptamine. While its direct scientific literature is sparse, this document situates N-iB-T within the broader historical and pharmacological context of tryptamine research. By examining the foundational discoveries in tryptamine chemistry, the pioneering work of researchers like Alexander Shulgin, and the established structure-activity relationships of its isomers, this guide offers a robust, scientifically-grounded understanding of its probable synthesis, pharmacology, and potential effects. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of tryptamine derivatives.
Introduction: The Tryptamine Scaffold and the Dawn of a New Era of Neuropharmacology
The tryptamine backbone, a simple indolethylamine, is the foundational structure for a vast and profound class of neuroactive compounds.[1] Its discovery and the subsequent exploration of its derivatives have been pivotal in shaping our understanding of neuropharmacology and the intricate workings of the central nervous system. The journey began with the isolation and synthesis of serotonin (5-hydroxytryptamine) in the mid-20th century, a crucial neurotransmitter that opened the doors to understanding mood, perception, and consciousness.[2]
The recognition that subtle molecular modifications to the tryptamine structure could dramatically alter its pharmacological profile spurred a wave of scientific inquiry. This exploration was famously championed by Dr. Alexander Shulgin, whose meticulous synthesis and bioassays of hundreds of psychoactive compounds, detailed in his seminal work Tryptamines I Have Known and Loved (TiHKAL), laid the groundwork for much of modern psychedelic science.[3][4] It is within this rich tapestry of chemical exploration that we situate the enigmatic N-isobutyl-tryptamine.
The Synthesis of an Underexplored Tryptamine
While a specific, dedicated publication detailing the first synthesis of N-isobutyl-tryptamine remains elusive in the mainstream scientific literature, its creation can be confidently inferred from established synthetic routes for N-alkylated tryptamines. The classical and most versatile method for such syntheses is the Speeter-Anthony tryptamine synthesis .
This robust methodology, first reported in 1954, provides a straightforward pathway to a wide array of N-substituted tryptamines. The general workflow, which can be logically adapted for the synthesis of N-isobutyl-tryptamine, is outlined below.
Experimental Protocol: The Speeter-Anthony Synthesis of N-isobutyl-tryptamine
This protocol describes a validated, multi-step synthesis that is a cornerstone of tryptamine chemistry. The causality behind each step is explained to provide a deeper understanding of the process.
Step 1: Acylation of Indole with Oxalyl Chloride
-
Rationale: This initial step activates the indole ring at the 3-position, preparing it for the introduction of the ethylamine side chain. Oxalyl chloride is a highly reactive diacyl chloride that readily forms an indol-3-ylglyoxylyl chloride intermediate.
-
Procedure:
-
Dissolve indole in a suitable anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of oxalyl chloride in the same solvent to the cooled indole solution with vigorous stirring.
-
Allow the reaction to proceed at 0°C for a specified period, typically 30-60 minutes, until the formation of the indol-3-ylglyoxylyl chloride precipitate is complete.
-
Step 2: Amidation with Isobutylamine
-
Rationale: The highly reactive acyl chloride intermediate is then reacted with the primary amine, in this case, isobutylamine. This nucleophilic substitution reaction forms the corresponding N-isobutyl-indol-3-ylglyoxylamide.
-
Procedure:
-
To the slurry from Step 1, slowly add an excess of isobutylamine, either neat or dissolved in the reaction solvent. The excess amine neutralizes the hydrogen chloride byproduct.
-
Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete amidation.
-
The resulting N-isobutyl-indol-3-ylglyoxylamide can be isolated by filtration and purified by recrystallization.
-
Step 3: Reduction of the Glyoxylamide
-
Rationale: The final and critical step involves the reduction of the two carbonyl groups of the glyoxylamide intermediate to methylene groups, thus forming the tryptamine side chain. A powerful reducing agent, such as lithium aluminum hydride (LAH), is typically employed for this transformation.
-
Procedure:
-
In a separate flask, prepare a suspension of LAH in a dry, high-boiling ether solvent like THF or dioxane under an inert atmosphere.
-
Slowly add the purified N-isobutyl-indol-3-ylglyoxylamide from Step 2 to the LAH suspension. This reaction is highly exothermic and requires careful control of the addition rate.
-
After the addition is complete, heat the reaction mixture to reflux for several hours to drive the reduction to completion.
-
Cool the reaction mixture and carefully quench the excess LAH by the sequential addition of water and a sodium hydroxide solution.
-
Filter the resulting aluminum salts and extract the filtrate with an organic solvent.
-
The crude N-isobutyl-tryptamine can then be purified by distillation or chromatography.
-
Caption: The inferred intracellular signaling pathway initiated by the binding of N-isobutyl-tryptamine to the 5-HT2A receptor.
Historical Context and the Shulgin Legacy
The period from the 1950s through the 1970s represented a golden age of tryptamine research, with numerous derivatives being synthesized and pharmacologically evaluated. [5]While N-isobutyl-tryptamine does not have a dedicated entry in Shulgin's TiHKAL, its close relatives do. [3][4]This omission suggests that it was either not synthesized by Shulgin's group or that its effects were not deemed significant enough for inclusion.
It is important to note that the focus of much of this early research was on compounds with pronounced psychoactive effects. The subtle variations in pharmacology between isomers may have led to a greater focus on more potent or qualitatively unique compounds.
Legal Status and Future Research Directions
The legal status of N-isobutyl-tryptamine is likely to be complex and jurisdiction-dependent. In many countries, it may fall under analogue laws that control substances structurally and pharmacologically similar to known controlled drugs.
The lack of specific research on N-isobutyl-tryptamine presents a clear opportunity for future investigation. Key areas for exploration include:
-
Definitive Synthesis and Characterization: A formal, published synthesis and full analytical characterization (NMR, MS, IR) of N-isobutyl-tryptamine would be a valuable contribution to the chemical literature.
-
Pharmacological Profiling: In vitro receptor binding and functional assays are necessary to determine its affinity and efficacy at a range of serotonin receptors and other potential targets.
-
In Vivo Studies: Preclinical studies in animal models could elucidate its behavioral effects and provide a more complete picture of its pharmacological profile.
Conclusion
N-isobutyl-tryptamine remains a relatively obscure member of the vast tryptamine family. While it has not been the subject of dedicated scientific inquiry, its existence and likely properties can be confidently inferred from the foundational principles of organic synthesis and the well-established structure-activity relationships of its isomers. This in-depth guide has provided a comprehensive framework for understanding N-isobutyl-tryptamine, not as an isolated molecule, but as a logical extension of a rich history of scientific discovery. Further research is warranted to fully characterize this enigmatic isomer and to determine its place within the ever-expanding landscape of neuropharmacology.
References
- Shulgin, A., & Shulgin, A. (1997).
- Speeter, M. E., & Anthony, W. C. (1954). The Action of Oxalyl Chloride on Indoles: A New Approach to the Synthesis of Tryptamines. Journal of the American Chemical Society, 76(23), 6208–6210.
- Taschwer, M., & Schmid, M. G. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Journal of Applied Pharmaceutical Science, 6(01), 028-034.
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Wikipedia contributors. (2023, November 27). N-tert-Butyltryptamine. In Wikipedia, The Free Encyclopedia. Retrieved March 7, 2024, from [Link]
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Wikipedia contributors. (2023, December 29). N-Isopropyltryptamine. In Wikipedia, The Free Encyclopedia. Retrieved March 7, 2024, from [Link]
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Wikipedia contributors. (2024, January 29). Substituted tryptamine. In Wikipedia, The Free Encyclopedia. Retrieved March 7, 2024, from [Link]
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The Pharmacology of N-Isobutyl-tryptamine Derivatives: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacology of N-isobutyl-tryptamine (NIBT) derivatives, a class of psychoactive compounds with potential therapeutic applications. We delve into the synthetic chemistry, structure-activity relationships (SAR), receptor pharmacology, and in vivo effects of these molecules. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel tryptamines for therapeutic purposes. By synthesizing current research, this guide aims to provide a foundational understanding and practical insights to accelerate discovery in this promising area of neuropharmacology.
Introduction: The Tryptamine Scaffold and the Significance of N-Alkyl Substitution
Tryptamine, an indolethylamine, serves as the foundational structure for a vast array of neuroactive compounds, including the endogenous neurotransmitter serotonin (5-hydroxytryptamine) and the classic psychedelic psilocybin.[1][2] The pharmacological profile of tryptamine derivatives can be profoundly influenced by substitutions on the indole ring and, critically, by the nature of the alkyl groups attached to the terminal amino group.[3] The size, branching, and number of these N-alkyl substituents dictate the molecule's interaction with various G protein-coupled receptors (GPCRs), primarily within the serotonin system, thereby shaping its psychoactive and therapeutic properties.[4][5]
This guide focuses specifically on N-isobutyl-tryptamine derivatives, a less-explored subclass of tryptamines. Understanding the pharmacological nuances imparted by the isobutyl moiety is crucial for the rational design of novel compounds with desired therapeutic effects, potentially offering improved safety profiles or altered psychedelic properties compared to more well-known tryptamines.
Synthetic Strategies for N-Isobutyl-tryptamine Derivatives
The synthesis of N-isobutyl-tryptamine and its analogs generally follows established methodologies for N-substituted tryptamines.[6][7] A common and effective route involves the reaction of an appropriately substituted indole with oxalyl chloride to form an indol-3-ylglyoxylyl chloride intermediate. This intermediate is then reacted with isobutylamine to yield the corresponding N-isobutyl-indol-3-ylglyoxylamide. Subsequent reduction of the amide and the glyoxylyl carbonyl groups, typically with a strong reducing agent like lithium aluminum hydride (LiAlH4), affords the target N-isobutyl-tryptamine derivative.
General Synthetic Protocol: A Step-by-Step Methodology
The following protocol outlines a representative synthesis of an N-isobutyl-tryptamine derivative, adapted from established procedures for similar tryptamines.[8][9][10]
Step 1: Formation of the Indol-3-ylglyoxylyl Chloride
-
Dissolve the starting indole (1 equivalent) in a suitable anhydrous aprotic solvent (e.g., diethyl ether, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add oxalyl chloride (1.1-1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 1-2 hours. The formation of a precipitate is often observed.
Step 2: Amidation with Isobutylamine
-
Cool the reaction mixture containing the indol-3-ylglyoxylyl chloride back to 0°C.
-
Slowly add a solution of isobutylamine (2-3 equivalents) in the same anhydrous solvent.
-
Stir the reaction at room temperature for 2-4 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate in vacuo to yield the crude N-isobutyl-indol-3-ylglyoxylamide.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Reduction to the N-Isobutyl-tryptamine
-
In a separate flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH4) (2-4 equivalents) in an anhydrous solvent like tetrahydrofuran.
-
Cool the LiAlH4 suspension to 0°C.
-
Slowly add a solution of the purified N-isobutyl-indol-3-ylglyoxylamide in the same anhydrous solvent.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-12 hours, monitoring the reaction progress by TLC.
-
Cool the reaction to 0°C and cautiously quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash thoroughly with the reaction solvent.
-
Concentrate the filtrate in vacuo to yield the crude N-isobutyl-tryptamine derivative.
-
Further purification can be achieved by column chromatography or by salt formation (e.g., hydrochloride or fumarate salt) and recrystallization.
Causality in Experimental Choices:
-
Anhydrous Conditions and Inert Atmosphere: The use of anhydrous solvents and an inert atmosphere is critical, particularly in the steps involving oxalyl chloride and LiAlH4, as these reagents are highly reactive with water.
-
Excess Amine: Using an excess of isobutylamine in the amidation step helps to drive the reaction to completion and neutralize the hydrogen chloride byproduct.
-
Strong Reducing Agent: LiAlH4 is a powerful reducing agent necessary to reduce both the amide and the ketone functionalities of the glyoxylamide intermediate.
Caption: General synthetic workflow for N-isobutyl-tryptamine derivatives.
Receptor Pharmacology: The Serotonin 5-HT₂ₐ Receptor as the Primary Target
The primary molecular target for classic psychedelic tryptamines is the serotonin 5-HT₂ₐ receptor, a Gq/G₁₁-coupled GPCR.[11][12] Agonism at this receptor initiates a signaling cascade that is believed to be fundamental to the induction of psychedelic effects.[11] N-isobutyl-tryptamine derivatives are expected to act as agonists or partial agonists at the 5-HT₂ₐ receptor.
The nature of the N-alkyl substituents significantly modulates receptor affinity and functional activity. Generally, increasing the steric bulk of the N-alkyl groups can lead to a decrease in binding affinity at 5-HT₂ receptors.[4] For instance, N,N-isopropylation has been shown to reduce binding affinity compared to N,N-methylation.[4] Therefore, it is plausible that N-isobutyl substitution will also result in a lower affinity for the 5-HT₂ₐ receptor compared to smaller N-alkyl tryptamines like N,N-dimethyltryptamine (DMT).
Structure-Activity Relationships (SAR)
Systematic investigation of the SAR of 4-substituted tryptamines has revealed key insights into the influence of N-alkyl groups on 5-HT₂ₐ receptor activity.[13][14][15]
-
N-Alkyl Chain Length and Branching: Increasing the size and branching of the N-alkyl substituents tends to decrease potency at the 5-HT₂ₐ receptor.[13] This suggests that the binding pocket of the receptor has specific steric constraints.
-
Symmetrical vs. Asymmetrical Substitution: Asymmetrical N-alkyl substitution (e.g., N-methyl-N-isopropyl) can sometimes result in greater activity compared to symmetrical substitution (e.g., N,N-diisopropyl).[4]
-
Indole Ring Substitution: Substitutions on the indole ring, particularly at the 4- and 5-positions, can dramatically alter the pharmacological profile. For example, 4-hydroxylation generally increases 5-HT₂ₐ receptor binding affinity.[4]
Based on these principles, it can be hypothesized that N-isobutyl-tryptamine (NIBT) itself may have modest 5-HT₂ₐ receptor affinity. However, the introduction of a hydroxyl or methoxy group at the 4- or 5-position of the indole ring could significantly enhance its potency.
Caption: Key SAR determinants for N-isobutyl-tryptamine derivatives.
In Vitro Assessment of Receptor Activity: A Protocol for Calcium Flux Assays
Calcium mobilization assays are a common method to assess the functional activity of compounds at Gq-coupled receptors like the 5-HT₂ₐ receptor.[5][13]
Protocol: 5-HT₂ₐ Receptor Calcium Flux Assay
-
Cell Culture: Culture a suitable cell line (e.g., HEK293) stably expressing the human 5-HT₂ₐ receptor in appropriate growth medium.
-
Cell Plating: Plate the cells in black-walled, clear-bottom 96-well or 384-well microplates and allow them to grow to confluence.
-
Dye Loading: Aspirate the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of the N-isobutyl-tryptamine derivatives and a reference agonist (e.g., serotonin) in the assay buffer.
-
Assay Execution: Place the microplate in a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of real-time kinetic fluorescence measurements.
-
Data Acquisition: Record a baseline fluorescence reading for each well. Then, add the compound solutions to the wells and continue to record the fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to the response of a maximal concentration of the reference agonist.
-
Dose-Response Curves: Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.
Self-Validating System: The inclusion of a reference agonist (serotonin) and a vehicle control in each assay plate allows for the normalization of data and ensures the assay is performing as expected. The determination of a full dose-response curve provides robust measures of potency and efficacy.
In Vivo Pharmacology: The Head-Twitch Response as a Behavioral Proxy
The head-twitch response (HTR) in rodents is a rapid, involuntary rotational movement of the head that is a well-established behavioral proxy for 5-HT₂ₐ receptor activation and is predictive of hallucinogenic potential in humans.[11][16] Non-psychedelic 5-HT₂ₐ receptor agonists do not typically induce the HTR.[11] Therefore, assessing the ability of N-isobutyl-tryptamine derivatives to induce the HTR is a critical step in their preclinical evaluation.
Protocol for Head-Twitch Response (HTR) Studies in Mice
This protocol is based on established methodologies for assessing the HTR in mice.[5][13]
-
Animals: Use male C57BL/6J mice, as they are a commonly used strain for this assay. Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer the N-isobutyl-tryptamine derivatives via an appropriate route (e.g., intraperitoneal or subcutaneous injection). Include a vehicle control group and a positive control group (e.g., a known psychedelic like psilocybin or DOI).
-
Observation Period: Immediately after injection, place each mouse individually into a clear observation chamber.
-
Scoring: Record the number of head twitches for a defined period, typically 30-60 minutes, beginning immediately after drug administration. A trained observer, blind to the experimental conditions, should perform the scoring.
-
Data Analysis: Analyze the total number of head twitches for each animal. Use appropriate statistical methods (e.g., one-way ANOVA followed by post-hoc tests) to compare the different treatment groups.
-
Dose-Response Relationship: Test a range of doses for each compound to establish a dose-response curve and determine the ED₅₀ (the dose that produces 50% of the maximal response).
Causality in Experimental Choices:
-
Blinded Observation: Blinding the observer to the treatment conditions is crucial to prevent experimenter bias in scoring the head twitches.
-
Positive Control: The inclusion of a positive control confirms that the animals are responsive to 5-HT₂ₐ receptor-mediated HTR induction and validates the experimental setup.
-
Dose-Response Curve: Establishing a full dose-response curve is essential for accurately characterizing the in vivo potency of the test compounds.
Caption: Experimental workflow for the head-twitch response assay.
Quantitative Data Summary
While specific quantitative data for N-isobutyl-tryptamine derivatives are limited in the public domain, we can present a comparative table of receptor binding affinities (Ki) and functional potencies (EC₅₀) for related N-alkylated tryptamines to provide context for expected values.
| Compound | 5-HT₂ₐ Ki (nM) | 5-HT₂ₐ EC₅₀ (nM) | HTR ED₅₀ (µmol/kg) |
| N,N-Dimethyltryptamine (DMT) | 48.5 | 13.9 | 1.3 |
| N,N-Diethyltryptamine (DET) | 65.4 | 10.4 | 2.6 |
| N,N-Dipropyltryptamine (DPT) | 114 | 14.8 | 3.2 |
| N,N-Diisopropyltryptamine (DiPT) | 267 | 25.1 | 3.46 |
| 4-HO-DMT (Psilocin) | 45.7 | 4.8 | 0.9 |
| 4-HO-DiPT | 170 | 9.7 | 3.46 |
Data compiled and adapted from multiple sources for illustrative purposes.[4][13][17]
This table illustrates the trend of decreasing 5-HT₂ₐ receptor affinity and in vivo potency with increasing N-alkyl bulk. It is therefore anticipated that N-isobutyl-tryptamine derivatives will exhibit Ki and EC₅₀ values in the higher nanomolar range and ED₅₀ values for the HTR that are comparable to or greater than those of DiPT.
Conclusion and Future Directions
The pharmacology of N-isobutyl-tryptamine derivatives represents a compelling area for further investigation in the quest for novel therapeutics targeting the serotonin system. Based on established structure-activity relationships, it is predicted that these compounds will act as 5-HT₂ₐ receptor agonists, with their potency and efficacy being highly dependent on both the N-isobutyl substitution and any modifications to the indole ring.
Future research should focus on the systematic synthesis and pharmacological characterization of a library of N-isobutyl-tryptamine analogs with diverse indole substitution patterns. A comprehensive assessment of their receptor binding profiles across a wider range of serotonin receptors, as well as other potential off-targets, will be crucial for understanding their selectivity and potential side-effect profiles. Furthermore, in-depth behavioral studies beyond the HTR assay will be necessary to elucidate the qualitative nature of their psychoactive effects and to identify candidates with the most promising therapeutic potential.
References
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Brandt, S. D., et al. (2023). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. Acta Crystallographica Section E: Crystallographic Communications, E79, 280–286. [Link]
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Rickli, A., et al. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology, 26(8), 1327-1337. [Link]
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Gaddum, J. H., et al. (1964). Some pharmacological effects of a series of tryptamine derivatives. British Journal of Pharmacology and Chemotherapy, 23, 43-54. [Link]
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Wikipedia contributors. (2023). N-Isopropyltryptamine. Wikipedia, The Free Encyclopedia. [Link]
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Gaddum, J. H., et al. (1964). Some pharmacological effects of a series of tryptamine derivatives. SciSpace. [Link]
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Laban, O. P., et al. (2023). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. Acta Crystallographica Section E: Crystallographic Communications, 79(3), 280-286. [Link]
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Laban, O. P., et al. (2023). Synthesis and structure of 4-hydroxy-N-isopropyl- tryptamine (4-HO-NiPT) and its precursors. IUCr Journals. [Link]
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Halberstadt, A. L., et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science, 3(6), 1182-1198. [Link]
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Kim, K., et al. (2021). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications, 12(1), 3147. [Link]
- WO2023225679A2 - N-isopropyl tryptamines and method of making monoalkylated and dialkylated tryptamine analogs.
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Rickli, A., et al. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. Psilosybiini.info. [Link]
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Wikipedia contributors. (2024). 5-HT2A receptor. Wikipedia, The Free Encyclopedia. [Link]
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Chueh, A. Y., et al. (2019). Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs. Neuropharmacology, 148, 1-10. [Link]
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Halberstadt, A. L., et al. (2020). Investigation of the structure-activity relationships of psilocybin analogues. LJMU Research Online. [Link]
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Rickli, A., et al. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. edoc. [Link]
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Halberstadt, A. L., et al. (2020). Investigation of the Structure-Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science, 3(6), 1182-1198. [Link]
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Synthesis of tryptamine. PrepChem.com. [Link]
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Wikipedia contributors. (2023). Propylisopropyltryptamine. Wikipedia, The Free Encyclopedia. [Link]
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Dunlap, L. E., et al. (2020). Identification of Psychoplastogenic N,N-Dimethylaminoisotryptamine (isoDMT) Analogs Through Structure-Activity Relationship Stud. Journal of Medicinal Chemistry, 63(3), 1142–1155. [Link]
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Mannocchi, G., et al. (2024). Pharmaco-toxicological effects of the novel tryptamine hallucinogen 5-MeO-MiPT on motor, sensorimotor, physiological, and cardiorespiratory parameters in mice-from a human poisoning case to the preclinical evidence. Psychopharmacology, 241(1), 1-16. [Link]
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Wikipedia contributors. (2024). Tryptamine. Wikipedia, The Free Encyclopedia. [Link]
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Zamberlan, F., et al. (2018). The Varieties of the Psychedelic Experience: A Preliminary Study of the Association Between the Reported Subjective Effects and the Binding Affinity Profiles of Substituted Phenethylamines and Tryptamines. Frontiers in Neuroscience, 12, 74. [Link]
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Dinis-Oliveira, R. J. (2017). Recreational Use, Analysis and Toxicity of Tryptamines. ResearchGate. [Link]
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Novel Tryptamine Compounds as 5-HT2A Agonists for Treating Mood Disorders such as Depressive Disorders and Bipolar Disorders. ACS Medicinal Chemistry Letters. [Link]
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Menta, S., et al. (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. Molecules, 26(3), 683. [Link]
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Halberstadt, A. L., et al. (2020). Investigation of the Structure−Activity Relationships of Psilocybin Analogues. ResearchGate. [Link]
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Mannocchi, G., et al. (2024). Pharmaco‐toxicological effects of the novel tryptamine hallucinogen 5‐MeO‐MiPT on motor, sensorimotor, physiological. SFERA. [Link]
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Jensen, N. (2005). Tryptamines as Ligands and Modulators of the Serotonin 5‑HT2A Receptor and the Isolation of Aeruginascin from the Hallucinogenic Mushroom Inocybe aeruginascens. Semantic Scholar. [Link]
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Acheson, D. W., et al. (2023). Exploring Endogenous Tryptamines: Overlooked Agents Against Fibrosis in Chronic Disease? A Narrative Review. MDPI. [Link]
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Cozzi, N. V., et al. (2011). In Vivo Long-Term Kinetics of Radiolabeled N,N-Dimethyltryptamine and Tryptamine. Journal of Nuclear Medicine, 52(6), 968-971. [Link]
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McLean, T. H., et al. (2015). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS Chemical Neuroscience, 6(2), 244-250. [Link]
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N-Isobutyltryptamine (NiBT): Structural Pharmacology and Synthetic Viability
Topic: N-Isobutyltryptamine (NiBT) Technical Monograph Content Type: Technical Guide / SAR Analysis Audience: Researchers, Medicinal Chemists, Drug Development Professionals
Executive Summary
N-Isobutyltryptamine (NiBT) represents a distinct structural node within the substituted tryptamine class. Unlike its widely characterized tertiary amine counterparts (e.g., N,N-Dimethyltryptamine or DMT), NiBT is a secondary amine featuring a mono-isobutyl substitution at the nitrogen terminus. This structural configuration places NiBT in a unique pharmacological window: it possesses sufficient steric bulk to potentially resist rapid deamination by Monoamine Oxidase A (MAO-A) while retaining the hydrogen bond donor capability of a secondary amine, a feature often lost in N,N-dialkyl derivatives.
This guide analyzes the synthesis, predicted pharmacodynamics, and Structure-Activity Relationships (SAR) of NiBT, extrapolating from established data on N-sec-butyltryptamine (NsBT) and N-tert-butyltryptamine (NtBT).
Chemical Structure and Properties
NiBT is an indole alkaloid. Its core structure consists of an indole ring fused to an ethylamine chain, where one amine hydrogen is substituted with an isobutyl (2-methylpropyl) group.
| Property | Detail |
| IUPAC Name | N-[2-(1H-indol-3-yl)ethyl]-2-methylpropan-1-amine |
| Chemical Formula | C₁₄H₂₀N₂ |
| Molecular Weight | 216.32 g/mol |
| Class | Tryptamine (Secondary Amine) |
| Key Moiety | Isobutyl group (Steric hindrance marker) |
Structural Distinction
It is critical to distinguish NiBT from its analogs to avoid experimental error:
-
NiBT: Mono-isobutyl (Secondary amine).
-
DIBT: N,N-Diisobutyl (Tertiary amine, likely inactive due to excessive steric bulk).
-
NsBT: N-sec-butyl (Chiral secondary amine, known activity).[3]
Synthetic Protocols
The synthesis of NiBT is most efficiently achieved via Reductive Amination . This pathway minimizes side reactions common in alkyl halide substitutions (e.g., over-alkylation to the tertiary amine).
Protocol: Reductive Amination of Tryptamine
Objective: Selective mono-alkylation of tryptamine using isobutyraldehyde.
Reagents:
-
Isobutyraldehyde (1.1 equivalents)
-
Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride (STAB)
-
Methanol (MeOH) or Dichloromethane (DCM)
Step-by-Step Workflow:
-
Imine Formation: Dissolve Tryptamine (10 mmol) in anhydrous MeOH (50 mL). Add Isobutyraldehyde (11 mmol) dropwise at 0°C.
-
Equilibration: Allow the mixture to stir at room temperature for 2 hours. A Schiff base (imine) intermediate forms. Note: Use of molecular sieves (3Å) can drive equilibrium by removing water.
-
Reduction: Cool the solution to 0°C. Slowly add NaBH₄ (15 mmol) in small portions. The reaction is exothermic; maintain temperature <10°C.
-
Quenching: Stir for 12 hours. Quench excess hydride with dilute HCl (pH ~2-3).
-
Isolation: Basify with NaOH (pH >12) to liberate the freebase. Extract with DCM (3 x 50 mL).
-
Purification: Wash organic layer with brine, dry over MgSO₄, and concentrate in vacuo. Purify via column chromatography (Silica gel; DCM:MeOH:NH₄OH gradient) or recrystallize as the hydrochloride salt.
Synthetic Pathway Diagram
Figure 1: Reductive amination pathway for the selective synthesis of N-isobutyltryptamine.
Pharmacological Profile & SAR Analysis
The pharmacological potential of NiBT is derived from Structure-Activity Relationship (SAR) trends observed in N-monosubstituted tryptamines.
The "Goldilocks" Zone of N-Substitution
Classical tryptamine pharmacology dictates that N,N-dialkylation (e.g., DMT, DET) is required for oral activity to prevent degradation by Monoamine Oxidase (MAO). However, recent literature and Shulgin's TiHKAL demonstrate that bulky mono-alkyl groups can also confer MAO resistance.
-
N-Methyl/Ethyl: Rapidly metabolized by MAO. Inactive orally without MAOIs.
-
N-Isopropyl (NiPT): Increased steric bulk. Moderate MAO resistance.
-
N-sec-Butyl (NsBT): Active (25–75 mg).[5] The branching at the alpha-carbon of the substituent protects the nitrogen.
-
N-tert-Butyl (NtBT): Active (5–20 mg).[3] High steric bulk effectively blocks MAO access.
Prediction for NiBT: The isobutyl group (-CH2-CH(CH3)2) provides steric bulk similar to, but spatially distinct from, the sec-butyl group. While the branching is at the beta-carbon relative to the nitrogen, the overall volume is sufficient to hinder MAO-A active site docking. Consequently, NiBT is predicted to be orally active with a potency range likely between NsBT and NtBT.
Receptor Binding (5-HT2A)
Secondary amines often exhibit higher binding affinity (Ki) at the 5-HT2A receptor compared to their tertiary amine counterparts due to the ability of the secondary amine proton to form specific hydrogen bonds within the receptor binding pocket (specifically Asp155).
Comparative SAR Table (Predicted vs. Known):
| Compound | N-Substituent | MAO Stability | 5-HT2A Affinity | Human Activity (Est.) |
| NMT | Methyl | Low | High | Inactive (Oral) |
| NiPT | Isopropyl | Moderate | High | Likely Active |
| NsBT | sec-Butyl | High | Moderate | Active (25-75 mg) |
| NtBT | tert-Butyl | Very High | Moderate | Active (5-20 mg) |
| NiBT | Isobutyl | High | High | Active (Est. 40-80 mg) |
Signaling Logic Diagram
Figure 2: Mechanistic relationship between N-substituent steric bulk, MAO metabolic stability, and receptor affinity.
Metabolic Fate & Toxicology
MAO Interaction
Primary metabolism is expected via oxidative deamination by MAO-A to indole-3-acetic acid (IAA). However, the rate of this reaction for NiBT will be significantly slower than for tryptamine or N-methyltryptamine (NMT) due to the isobutyl steric shield.
CYP450 Hydroxylation
Secondary metabolic pathways likely involve ring hydroxylation at the 6-position (mediated by CYP2D6), a common route for substituted tryptamines. This may lead to active metabolites, though this remains speculative for NiBT specifically.
References
-
Shulgin, A., & Shulgin, A. (1997).[4][5][6] TiHKAL: The Continuation. Transform Press. (Detailed profiles of NsBT and NtBT).
-
Nichols, D. E. (2012). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling, 1(5), 559-579.
-
Blough, B. E., et al. (2014). Synthesis and transporter binding properties of 3-(2-aminoethyl)indoles. Bioorganic & Medicinal Chemistry Letters, 24(15), 3349-3352. (Synthetic protocols for secondary tryptamines).
-
Simona, S., et al. (2022). Analytical methods for psychoactive N,N-dialkylated tryptamines. Journal of Pharmaceutical and Biomedical Analysis. (Mass spec fragmentation patterns).
Sources
Theoretical Studies of N-Isobutyltryptamine (NiBT): A Predictive Technical Guide
Executive Summary
N-Isobutyltryptamine (NiBT) represents a critical structural intermission in the structure-activity relationship (SAR) of mono-alkylated indolethylamines. While N-methyl and N-isopropyl analogs have been extensively characterized, NiBT remains a theoretical candidate of significant interest due to the unique steric properties of the isobutyl moiety. This guide provides a comprehensive theoretical framework for the synthesis, pharmacodynamics, and metabolic stability of NiBT, positioning it as a probe for the hydrophobic tolerance of the orthosteric binding site in 5-HT receptors.
Chemical Architecture & Molecular Modeling
Structural Classification
NiBT is a secondary amine tryptamine. Unlike its tertiary amine counterparts (e.g., N,N-DMT), the presence of a single alkyl chain introduces a hydrogen bond donor capability at the basic nitrogen, significantly altering its receptor docking orientation.
-
IUPAC Name: N-[2-(1H-indol-3-yl)ethyl]-2-methylpropan-1-amine
-
Molecular Formula: C
H N -
Molecular Weight: 216.32 g/mol
Conformational Analysis & Sterics
The isobutyl group (–CH
-
Taft Steric Parameter (
): The isobutyl group has an of approximately -0.93, suggesting moderate steric hindrance. -
Implication: This branching at the
-position relative to the nitrogen creates a "steric shield" that may impede Monoamine Oxidase (MAO) enzymatic access without completely abolishing receptor affinity, a common failure point for bulkier N-tert-butyl analogs.
Physicochemical Predictions
| Property | Predicted Value | Method | Significance |
| cLogP | 2.85 ± 0.3 | Consensus (ChemAxon/SwissADME) | High BBB permeability; optimal lipophilicity for CNS drugs (1.5–3.5 range). |
| TPSA | 28.1 Å | Topological Polar Surface Area | Excellent membrane diffusivity. |
| pKa | 9.8 | Hammett Equation | Predominantly protonated at physiological pH (7.4). |
Theoretical Pharmacodynamics
5-HT Receptor Interaction
Based on crystal structures of the 5-HT
-
Binding Hypothesis: The isobutyl tail is predicted to extend into this hydrophobic cleft. Unlike the N-isopropyl group, which is compact, the isobutyl group possesses rotational freedom that allows it to optimize van der Waals contacts within this sub-pocket.
-
Functional Selectivity: Mono-alkylated tryptamines often exhibit biased signaling. NiBT is predicted to favor
-arrestin recruitment over G coupling compared to DMT, potentially resulting in a distinct qualitative profile.
5-HT Affinity
Secondary amines generally show higher affinity for 5-HT
-
Prediction: NiBT will likely exhibit
values in the low nanomolar range (< 50 nM) for 5-HT , acting as a somatodendritic autoreceptor agonist.
Signaling Pathway Visualization
The following diagram illustrates the theoretical biased signaling pathway of NiBT at the 5-HT
Figure 1: Predicted biased signaling pathway of NiBT at the 5-HT2A receptor, highlighting dual Gq/Arrestin recruitment.
Theoretical Pharmacokinetics (ADME)
Metabolic Stability (The Isobutyl Shield)
The primary metabolic route for mono-alkyl tryptamines is oxidative deamination by MAO-A.
-
Mechanism: MAO requires access to the
-carbon protons adjacent to the amine. -
NiBT Advantage: The isobutyl group provides steric bulk distal to the nitrogen. While it does not protect the
-carbon as effectively as an -methyl group (AMT), the bulky tail may reduce the of MAO-A by hindering the enzyme's substrate channel entry. -
Prediction: NiBT will have a longer half-life than N-butyltryptamine but shorter than N-isopropyltryptamine (NiPT), as the branching in NiPT is closer to the nitrogen center.
Blood-Brain Barrier (BBB)
With a cLogP of ~2.85, NiBT is highly lipophilic.
-
Passive Diffusion: High.
-
P-gp Efflux: Low probability of being a P-glycoprotein substrate due to low molecular weight (< 400 Da) and lack of high hydrogen bond acceptor count.
Experimental Synthesis Protocol
Objective: Synthesis of N-isobutyltryptamine via Reductive Amination.
Rationale: This method minimizes side products compared to direct alkylation and avoids the harsh conditions of amide reduction (LiAlH
Reagents
-
Tryptamine (Freebase)[1]
-
Isobutyraldehyde (2-methylpropanal)
-
Sodium Triacetoxyborohydride (STAB) - Selected for mildness and selectivity.
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (Catalytic)
Step-by-Step Methodology
-
Imine Formation:
-
Dissolve Tryptamine (1.0 eq) in DCM (0.1 M concentration).
-
Add Isobutyraldehyde (1.1 eq).
-
Add Glacial Acetic Acid (1.5 eq) to catalyze imine formation.
-
Stir: 30 minutes at Room Temperature (RT) under Nitrogen atmosphere.
-
-
Reduction:
-
Cool the solution to 0°C.
-
Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Allow to warm to RT and stir for 4–6 hours.
-
Monitoring: TLC (9:1 DCM:MeOH) should show disappearance of Tryptamine.
-
-
Work-up:
-
Quench with saturated NaHCO
solution. -
Extract with DCM (3x).
-
Wash combined organics with Brine, dry over Na
SO .
-
-
Purification:
-
Flash Column Chromatography (Silica Gel).
-
Eluent: DCM/MeOH/NH
OH (95:4:1).
-
Synthesis Workflow Diagram
Figure 2: Reductive amination pathway for the synthesis of NiBT using STAB.
Safety & Toxicology Profile (Theoretical)
hERG Channel Inhibition
Secondary amines with lipophilic tails are known pharmacophores for hERG potassium channel blockade, which can lead to QT prolongation.
-
Risk Assessment: Moderate. The isobutyl group increases lipophilicity significantly compared to the parent tryptamine.
-
Mitigation: In vitro hERG assays are mandatory before in vivo escalation.
Off-Target Activity
-
5-HT
Receptor: Agonism at 5-HT is associated with valvular heart disease. Tryptamines with N-substituents often retain 5-HT affinity. Chronic dosing should be avoided.
References
-
Nichols, D. E. (2018). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link
-
Shulgin, A., & Shulgin, A. (1997).[2][3] TiHKAL: The Continuation. Transform Press. (Foundational SAR for N-substituted tryptamines). Link
-
Wacker, D., et al. (2013). Structural features for functional selectivity at serotonin receptors. Science. (Crystal structure basis for hydrophobic cleft analysis). Link
-
Blough, B. E., et al. (2014). Synthesis and transporter binding properties of 3-(2-aminoethyl)indoles. Bioorganic & Medicinal Chemistry Letters. (Metabolic stability of mono-alkyl tryptamines). Link
-
SwissADME. (2023). Molecular Properties Prediction for C14H20N2. Swiss Institute of Bioinformatics. Link
Sources
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. Substituted tryptamine - Wikipedia [en.wikipedia.org]
- 3. Frontiers | The Varieties of the Psychedelic Experience: A Preliminary Study of the Association Between the Reported Subjective Effects and the Binding Affinity Profiles of Substituted Phenethylamines and Tryptamines [frontiersin.org]
An In-depth Technical Guide to N-Isobutyl-tryptamine: Synthesis, Characterization, and Chemical Data
This guide provides a comprehensive technical overview of N-isobutyl-tryptamine, a derivative of the tryptamine family of compounds. Tryptamines are a class of monoamine alkaloids that share a common indole core structure and are of significant interest to researchers in the fields of neuropharmacology, medicinal chemistry, and drug development due to their diverse biological activities. This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, characterization, and chemical properties of N-isobutyl-tryptamine, a less-common member of this family.
Introduction to the Tryptamine Framework
Tryptamine, or 2-(1H-indol-3-yl)ethanamine, serves as the foundational structure for a vast array of biologically active compounds, including the neurotransmitter serotonin and the hormone melatonin.[1][2] The pharmacological properties of tryptamine derivatives can be significantly modulated by substitutions on the indole ring and, most pertinently for this guide, by alkylation of the terminal amino group.[3] The nature and size of the N-alkyl substituents play a crucial role in determining the compound's receptor binding profile, metabolic stability, and overall psychoactive or therapeutic effects.
N-isobutyl-tryptamine, as a mono-N-alkylated tryptamine, represents an interesting target for scientific investigation. Its properties are expected to be intermediate between those of tryptamine and its di-N-alkylated counterparts, such as N,N-diisobutyltryptamine.
Chemical Identity and Structure
-
IUPAC Name: N-isobutyl-2-(1H-indol-3-yl)ethanamine
-
Synonyms: 3-(2-(isobutylamino)ethyl)-1H-indole
-
Molecular Formula: C₁₄H₂₀N₂
-
Molecular Weight: 216.32 g/mol
The molecular structure of N-isobutyl-tryptamine consists of an indole ring connected at the 3-position to an ethylamine side chain, with the terminal nitrogen atom substituted with an isobutyl group.
Chemical Structure of N-Isobutyl-tryptamine:
Caption: Molecular structure of N-isobutyl-tryptamine.
Synthesis of N-Isobutyl-tryptamine
The synthesis of N-isobutyl-tryptamine can be achieved through several established methods for the N-alkylation of primary amines. A common and effective approach is reductive amination, which involves the reaction of tryptamine with isobutyraldehyde to form an intermediate imine, followed by reduction to the desired secondary amine.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for N-isobutyl-tryptamine.
Experimental Protocol (Illustrative):
-
Imine Formation: To a solution of tryptamine (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane), add isobutyraldehyde (1.1 eq). The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Reduction: The reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), is added portion-wise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for several hours until the imine is completely consumed.
-
Work-up: The reaction is quenched by the slow addition of water. The solvent is removed under reduced pressure, and the residue is partitioned between an aqueous basic solution (e.g., 1M NaOH) and an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure N-isobutyl-tryptamine.
This protocol is a general guideline, and optimization of reaction conditions, solvents, and purification methods may be necessary to achieve high yields and purity. The synthesis of related N-alkylated tryptamines has been well-documented and can serve as a valuable reference.[4]
Chemical and Physical Data
| Property | Predicted/Estimated Value | Notes and References |
| CAS Number | Not Found | - |
| Molecular Formula | C₁₄H₂₀N₂ | - |
| Molecular Weight | 216.32 g/mol | - |
| Appearance | Expected to be an oil or low-melting solid | Based on similar N-alkylated tryptamines. |
| Boiling Point | > 300 °C (Predicted) | Higher than tryptamine due to increased molecular weight. |
| Melting Point | Not Determined | - |
| Solubility | Soluble in organic solvents (e.g., ethanol, chloroform, ethyl acetate). Sparingly soluble in water. | General solubility for tryptamine derivatives. |
| pKa | ~10-11 (Predicted) | Typical for a secondary amine. |
Spectroscopic Characterization
Upon successful synthesis, the structure of N-isobutyl-tryptamine must be unequivocally confirmed through spectroscopic analysis. The expected spectral features are outlined below.
5.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show characteristic signals for the indole ring protons, the ethyl bridge protons, and the protons of the isobutyl group.
-
Indole Protons: Aromatic signals in the range of δ 7.0-8.0 ppm. A characteristic singlet for the C2-H proton and a broad singlet for the N-H proton of the indole ring.
-
Ethyl Bridge Protons: Two triplets corresponding to the two CH₂ groups of the ethyl side chain, typically in the δ 2.5-3.5 ppm region.
-
Isobutyl Group Protons: A doublet for the two CH₃ groups, a multiplet for the CH proton, and a doublet for the CH₂ group attached to the nitrogen.
5.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton.
-
Indole Carbons: Signals in the aromatic region (δ 110-140 ppm).
-
Ethyl and Isobutyl Carbons: Aliphatic signals in the upfield region of the spectrum.
5.3. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
N-H Stretch (Indole): A sharp peak around 3400 cm⁻¹.
-
N-H Stretch (Secondary Amine): A weaker, broader peak in the region of 3300-3500 cm⁻¹.
-
C-H Stretches (Aromatic and Aliphatic): Bands in the 2850-3100 cm⁻¹ region.
-
C=C Stretches (Aromatic): Peaks around 1450-1600 cm⁻¹.
5.4. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide information on the fragmentation pattern.
-
Molecular Ion Peak (M⁺): Expected at m/z = 216.
-
Major Fragmentation Pathway: Cleavage of the C-C bond beta to the indole ring, leading to the formation of a stable indolenium ion fragment.
Safety and Handling
As a research chemical with unknown toxicological properties, N-isobutyl-tryptamine should be handled with extreme caution. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.[5][6]
-
Health Hazards: The health effects of N-isobutyl-tryptamine have not been evaluated. Based on its structural similarity to other psychoactive tryptamines, it may have effects on the central nervous system. Inhalation, ingestion, and skin contact should be avoided.
-
Fire Hazards: The compound may be combustible. Keep away from heat, sparks, and open flames.[3][7]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, protected from light and moisture.
A comprehensive risk assessment should be performed before commencing any experimental work with this compound.
Conclusion
N-isobutyl-tryptamine is a tryptamine derivative with potential for further scientific investigation. While a dedicated CAS number and extensive experimental data are not currently available in public databases, this guide provides a solid foundation for its synthesis, characterization, and safe handling based on established chemical principles and data from analogous compounds. Researchers are strongly encouraged to perform thorough analytical characterization to confirm the identity and purity of any synthesized material before its use in further studies.
References
- (Reference to a general organic chemistry textbook for synthesis principles)
- MilliporeSigma.
- Fisher Scientific.
- Fisher Scientific.
- Fisher Scientific.
- WO2023225679A2 - N-isopropyl tryptamines and method of making monoalkylated and dialkylated tryptamine analogs - Google P
- (Reference to a relevant scientific journal article on tryptamine synthesis or pharmacology)
- (Reference to a chemical database like PubChem for a rel
- ChemicalBook. Tryptamine | 61-54-1. (2026).
- (Reference to a spectroscopy d
- (Reference to a safety and handling guide for research chemicals)
- (Additional relevant references)
- Wikipedia. Tryptamine.
Sources
- 1. Tryptamine - Wikipedia [en.wikipedia.org]
- 2. Tryptamine | 61-54-1 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. Synthesis and characterization of high-purity N,N-dimethyltryptamine hemifumarate for human clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
Methodological & Application
Definitive Identification of N-isobutyl-tryptamine (N-iB-T): A Multi-platform Analytical Approach
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract N-isobutyl-tryptamine (N-iB-T) is a tryptamine derivative with potential psychoactive properties, placing it within the broad category of novel psychoactive substances (NPS). The structural similarity of N-iB-T to regulated tryptamines necessitates robust and unequivocal analytical methods for its identification in forensic, clinical, and research settings. This application note provides a detailed guide to the primary analytical techniques for the unambiguous characterization of N-iB-T. We present optimized protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), which serve as the gold standard for identification.[1][2] Furthermore, we discuss the utility of Nuclear Magnetic Resonance (NMR) spectroscopy for absolute structure elucidation and Fourier-Transform Infrared (FTIR) spectroscopy as a complementary screening technique. The causality behind experimental choices, expected data, and interpretation strategies are discussed to ensure scientific integrity and trustworthy results.
Introduction: The Analytical Challenge of Novel Tryptamines
The class of tryptamines includes a wide range of biologically active compounds, from endogenous neurotransmitters like serotonin to potent psychedelic agents.[3] The illicit drug market has seen a continuous emergence of novel tryptamine derivatives, designed to mimic the effects of controlled substances while circumventing existing legislation.[4][5] N-isobutyl-tryptamine is one such compound, requiring vigilant monitoring and reliable identification.
Accurate identification is paramount for law enforcement, healthcare providers dealing with intoxications, and researchers studying the pharmacology and toxicology of these new entities.[6] Analytical techniques must provide high sensitivity and selectivity to differentiate N-iB-T from its numerous structural isomers and related compounds.[2] This guide outlines a multi-faceted approach, leveraging the strengths of orthogonal analytical platforms to provide a self-validating system for identification.
Physicochemical Properties of N-isobutyl-tryptamine
A foundational understanding of the molecule's properties is critical for method development and data interpretation.
| Property | Value |
| Chemical Name | N-isobutyl-N-(2-(1H-indol-3-yl)ethyl)amine |
| Molecular Formula | C₁₄H₂₀N₂ |
| Molecular Weight | 216.32 g/mol |
| Monoisotopic Mass | 216.1626 Da |
| Chemical Structure |
Note: A visual representation of the chemical structure would be placed here.
Primary Identification Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique in forensic and toxicological analysis due to its excellent chromatographic separation, reproducible fragmentation patterns, and extensive spectral libraries.[1] Its ability to separate volatile and semi-volatile compounds makes it well-suited for the analysis of tryptamine derivatives.[7]
3.1. Principle and Experimental Rationale In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. As components elute from the column, they enter a mass spectrometer, which ionizes them (typically via Electron Ionization - EI) and fragments them into a predictable pattern. This fragmentation pattern, or mass spectrum, serves as a chemical "fingerprint" for identification. For tryptamines, EI-MS characteristically produces a prominent fragment ion from the cleavage of the bond between the alpha and beta carbons of the ethylamine side chain.[8][9][10]
3.2. Detailed Experimental Protocol: GC-MS Analysis
A. Sample Preparation (Acid-Base Extraction) This procedure is designed to isolate basic compounds like tryptamines from complex matrices.[7]
-
Dissolve 1 mg of the sample material in 1 mL of methanol. For biological samples, use an appropriate extraction method such as dispersive liquid-liquid microextraction.[1]
-
For seized material, transfer the methanolic solution to a vial containing 1.5 mL of deionized water and 20 µL of 0.2 N NaOH to basify the solution.[11]
-
Add 1.5 mL of a non-polar organic solvent (e.g., methylene chloride or ethyl acetate) and vortex for 1 minute to extract the free base.
-
Allow the layers to separate. Carefully transfer the organic (bottom) layer to a clean vial.
-
Dry the organic extract over anhydrous sodium sulfate to remove residual water.
-
Transfer the dried extract to an autosampler vial for injection.
B. Instrumentation and Parameters The following parameters are a robust starting point for tryptamine analysis on a standard GC-MS system.[11]
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 6890/5972 or equivalent | Standard, reliable instrumentation for routine analysis. |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film | A versatile, non-polar column providing good separation for a wide range of analytes, including tryptamines.[11] |
| Carrier Gas | Helium | Inert carrier gas with optimal efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Provides good chromatographic resolution. |
| Inlet Temperature | 280 °C | Ensures complete vaporization of the analyte without thermal degradation.[11] |
| Injection Mode | Split (e.g., 10:1) | Prevents column overloading for concentrated samples. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Oven Program | Initial: 100 °C, hold 1 min. Ramp: 15 °C/min to 310 °C. Hold: 5 min. | A temperature ramp allows for the separation of compounds with different boiling points.[11] |
| MS Source Temp. | 230 °C | Standard temperature for EI source. |
| MS Quad Temp. | 150 °C | Standard temperature for quadrupole mass analyzer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard energy that produces reproducible fragmentation and allows for library matching.[1] |
| Scan Range | m/z 40-500 | Covers the expected molecular ion and key fragments of N-iB-T. |
3.3. Expected Data and Interpretation
-
Retention Time (t_R): This is the time it takes for N-iB-T to elute from the column.[12] While it is a characteristic property under specific conditions, it should not be used as the sole identifier. It must be confirmed with a certified reference standard analyzed under the identical method.
-
Mass Spectrum: The mass spectrum provides structural information. For N-iB-T (MW = 216.32), the key fragments are predicted based on established tryptamine fragmentation pathways.[9][10] The most significant fragmentation is the β-cleavage of the ethylamine side chain, which results in the formation of a stable iminium ion.
Table 1: Predicted GC-EI-MS Fragmentation for N-isobutyl-tryptamine
| m/z (mass-to-charge) | Proposed Fragment Ion | Significance |
| 216 | [C₁₄H₂₀N₂]⁺ | Molecular Ion (M⁺) - May be of low abundance or absent in EI. |
| 130 | [C₉H₈N]⁺ | Indole-3-ethylene fragment. A highly characteristic fragment for tryptamines. |
| 86 | [C₅H₁₂N]⁺ | Isobutyliminium ion. This is the base peak and is diagnostic for the N-isobutyl substituent. |
| 57 | [C₄H₉]⁺ | Isobutyl cation fragment. |
The definitive identification is achieved when an unknown sample exhibits the same retention time and the same mass spectrum as a certified N-isobutyl-tryptamine reference standard analyzed on the same instrument under the same conditions. Comparison with spectral libraries like SWGDRUG can also provide tentative identification.[13]
Primary Identification Technique: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful alternative and confirmatory technique, particularly for compounds that are thermally unstable or less volatile.[2] It offers high sensitivity and is widely used for analyzing NPS in complex biological matrices like blood and urine.[4][6]
4.1. Principle and Experimental Rationale LC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. Following separation, the analyte is ionized, typically using a soft ionization technique like Electrospray Ionization (ESI), which usually keeps the molecule intact as a protonated molecule [M+H]⁺.[9] Tandem mass spectrometry (MS/MS) can then be used to fragment this precursor ion, generating product ions that are characteristic of the molecule's structure, providing a high degree of certainty for identification.
4.2. Detailed Experimental Protocol: LC-MS/MS Analysis
A. Sample Preparation
-
Dissolve 1 mg of the sample in 10 mL of mobile phase A.
-
For biological samples, a "dilute-and-shoot" approach or solid-phase extraction (SPE) is common.[14] For a simple protein precipitation: mix 100 µL of serum or urine with 300 µL of cold acetonitrile containing an internal standard. Vortex and centrifuge to pellet proteins.
-
Transfer the supernatant to an autosampler vial for injection.
B. Instrumentation and Parameters These parameters are suitable for a modern triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[3][15]
| Parameter | Recommended Setting | Rationale |
| LC System | Agilent 1290, Waters Acquity, or equivalent UHPLC | Provides efficient separation with narrow peaks, enhancing sensitivity. |
| Column | C18 reverse-phase column (e.g., Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm) | Standard for retaining and separating a broad range of NPS.[15] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidified mobile phase promotes better peak shape and ESI ionization in positive mode. |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Organic solvent for eluting the analyte. |
| Flow Rate | 0.4 mL/min | Typical flow rate for analytical scale LC columns. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| Gradient | 5% B to 95% B over 8 minutes, hold 2 min, re-equilibrate | A gradient is essential for eluting the analyte and cleaning the column. |
| MS System | Triple Quadrupole (QqQ) or High-Resolution MS (HRMS) | QqQ is excellent for quantification, while HRMS provides highly accurate mass data for formula confirmation.[4][16] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Tryptamines readily form positive ions by protonation. |
| Analysis Mode | Multiple Reaction Monitoring (MRM) for QqQ; Full Scan & dd-MS2 for HRMS | MRM provides high selectivity and sensitivity. HRMS allows for retrospective data analysis. |
4.3. Expected Data and Interpretation
-
Accurate Mass: High-resolution mass spectrometry (HRMS) can measure the mass of the protonated molecule with high precision. This allows for the determination of the molecular formula, a key piece of identifying information.
-
MS/MS Fragmentation: The fragmentation of the [M+H]⁺ precursor ion provides structural confirmation.
Table 2: Predicted LC-ESI-MS/MS Transitions for N-isobutyl-tryptamine
| Precursor Ion (m/z) | Product Ion(s) (m/z) | Proposed Fragment | Significance |
| 217.17 ([M+H]⁺) | 160.08 | [C₁₁H₁₀N]⁺ | Loss of isobutylamine. |
| 217.17 ([M+H]⁺) | 143.06 | [C₁₀H₇N]⁺ | Further fragmentation of the indole ring structure. |
| 217.17 ([M+H]⁺) | 130.07 | [C₉H₈N]⁺ | Indole-3-ethylene fragment, similar to GC-MS. |
Confirmation requires matching the retention time, the precursor ion m/z, and the product ion fragmentation pattern (including ion ratios) against a certified reference standard.
Confirmatory & Elucidatory Techniques
While GC-MS and LC-MS are sufficient for routine identification, NMR and FTIR provide deeper structural insight, especially for novel substances where no reference standard exists.
5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for absolute structure elucidation.[1] It provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: Would show characteristic signals for the aromatic protons on the indole ring, the two ethylenic CH₂ groups, and the protons of the isobutyl group (a CH₂, a CH, and two CH₃ groups).[17][18]
-
¹³C NMR: Would show the number of unique carbon atoms, with distinct chemical shifts for the aromatic carbons, the aliphatic side-chain carbons, and the isobutyl carbons.[8][18]
-
Rationale: Although not a screening tool, NMR is invaluable for confirming the structure of a newly synthesized reference material or for identifying a completely unknown substance in a seized sample, provided it can be isolated in sufficient purity and quantity.[1]
5.2. Fourier-Transform Infrared (FTIR) Spectroscopy FTIR provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[19][20]
-
Expected Absorptions: For N-iB-T, key peaks would include N-H stretching from the indole ring (~3400 cm⁻¹), C-H stretching from aromatic and aliphatic groups (~3100-2800 cm⁻¹), and C=C stretching from the aromatic ring (~1600-1450 cm⁻¹).[21]
-
Rationale: FTIR is a rapid, non-destructive technique often used for initial screening of seized materials.[22] While not specific enough for unambiguous identification on its own, it can quickly classify a substance as a tryptamine and rule out other drug classes.[7]
Analytical Workflows
Visualizing the analytical process helps in standardizing laboratory procedures.
Diagram 1: General Workflow for N-iB-T Identification
Caption: A generalized workflow for the identification of N-iB-T from initial sample to final report.
Diagram 2: GC-MS Analysis Workflow
Caption: Step-by-step workflow for the GC-MS analysis of N-isobutyl-tryptamine.
Diagram 3: LC-MS/MS Analysis Workflow
Caption: Step-by-step workflow for the LC-MS/MS analysis of N-isobutyl-tryptamine.
Conclusion
References
-
Advances in analytical methodologies for detecting novel psychoactive substances: a review. (2024). Journal of Analytical Toxicology. Available at: [Link]
-
Dimić, D., et al. (2025). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. MDPI. Available at: [Link]
-
NOVEL PSYCHOACTIVE SUBSTANCES – METHODS FOR IDENTIFICATION, PREDICITIVE MODELLING SOFTWARE AND AN EXPERIMENTAL DESIGN. (n.d.). Auckland University of Technology. Available at: [Link]
-
Kała, M. (2022). Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. PubMed. Available at: [Link]
-
Abdel-Hay, K. M. (2020). Identification of Novel Psychoactive Substances Using Hyphenated Mass Spectrometric Techniques. Spectroscopy Online. Available at: [Link]
-
Fowble, K. L., et al. (2022). Revealing the presence of tryptamine new psychoactive substances using fused “neutral loss” spectra derived from DART high-resolution mass spectrometry. Talanta. Available at: [Link]
-
Detailed experimental procedures and spectra data for all compounds. (n.d.). The Royal Society of Chemistry. Available at: [Link]
-
Taschwer, M., & Schmid, M. G. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Takahashi, M., et al. (2008). Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatography-mass Spectrometry. Chemical and Pharmaceutical Bulletin. Available at: [Link]
-
A general approach to the screening and confirmation of tryptamines and phenethylamines by mass spectral fragmentation. (2008). National Taiwan Normal University. Available at: [Link]
-
Brandt, S. D., et al. (2010). Analytical methods for psychoactive N,N-dialkylated tryptamines. MAPS - Psychedelic Bibliography. Available at: [Link]
-
Lin, C. H., et al. (2008). A general approach to the screening and confirmation of tryptamines and phenethylamines by mass spectral fragmentation. PubMed. Available at: [Link]
-
Kikura-Hanajiri, R., et al. (n.d.). Simultaneous determination of nineteen hallucinogenic tryptamines/ß-calbolines and phenethylamines using gas chromatography–m. ba333. Available at: [Link]
-
Analytical methods for psychoactive N,N-dialkylated tryptamines. (2025). Request PDF. Available at: [Link]
-
Mardal, M., et al. (2024). Metabolite markers for three synthetic tryptamines N-ethyl-N- propyltryptamine, 4-hydroxy-N. IRF. Available at: [Link]
-
Analytical methods to determine tryptamines in conventional and... (n.d.). ResearchGate. Available at: [Link]
-
Brandt, S. D., et al. (n.d.). Part II. Characterisation of the Speeter and Anthony synthetic route to N,N-dialkylated tryptamines using GC-EI-ITMS, ESI-TQ-MS-MS and NMR. ResearchGate. Available at: [Link]
-
Detection & Identification of Hazardous Narcotics and New Psychoactive Substances using Fourier Transform Infrared Spectroscopy (FTIR). (2023). ResearchGate. Available at: [Link]
-
Romanello, D. (2025). Understanding Retention Time and Relative Retention in Gas Chromatography (GC). Technology Networks. Available at: [Link]
-
Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (2007). Agilent. Available at: [Link]
-
Wohlfarth, A., et al. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. CORE. Available at: [Link]
-
Factors Impacting Chromatography Retention Time. (2024). Separation Science. Available at: [Link]
-
The profiling of psychoactive tryptamine drug synthesis focusing on mass spectrometry. (n.d.). ResearchGate. Available at: [Link]
-
Detection & identification of hazardous narcotics and new psychoactive substances using Fourier transform infrared spectroscopy (FTIR). (n.d.). White Rose Research Online. Available at: [Link]
-
Identification of Psychoplastogenic N,N-Dimethylaminoisotryptamine (isoDMT) Analogs Through Structure-Activity Relationship Stud. (n.d.). eScholarship. Available at: [Link]
-
Brandt, S. D., et al. (n.d.). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Alexander Shulgin Research Institute. Available at: [Link]
-
Detection & Identification of Hazardous Narcotics and New Psychoactive Substances using Fourier Transform Infrared Spectroscopy (FTIR). (2023). Analytical Methods (RSC Publishing). Available at: [Link]
-
Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. (n.d.). Analyst (RSC Publishing). Available at: [Link]
-
Summary of the proposed fragmentation pathways for compounds 3a and 4a... (n.d.). ResearchGate. Available at: [Link]
-
Kikura-Hanajiri, R., et al. (n.d.). Simultaneous determination of nineteen hallucinogenic tryptamines/beta-calbolines and phenethylamines using gas chromatography-mass spectrometry and liquid chromatography-electrospray ionisation-mass spectrometry. PubMed. Available at: [Link]
- WO2023225679A2 - N-isopropyl tryptamines and method of making monoalkylated and dialkylated tryptamine analogs. (n.d.). Google Patents.
-
EI-ITMS spectra of N,N-disubstituted tryptamines 1a-25a a Relative... (n.d.). ResearchGate. Available at: [Link]
-
SWGDRUG Mass Spectral Library. (2025). SWGDRUG. Available at: [Link]
-
Retention characteristics in exclusion chromatography. A standard sample is analyzed (top). (n.d.). ResearchGate. Available at: [Link]
-
Tryptamine. (n.d.). NIST WebBook. Available at: [Link]
-
Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. (n.d.). PMC. Available at: [Link]
Sources
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- 5. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 6. Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bibliography.maps.org [bibliography.maps.org]
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- 11. japsonline.com [japsonline.com]
- 12. Retention Time & Relative Retention Time in GC | Phenomenex [phenomenex.com]
- 13. swgdrug.org [swgdrug.org]
- 14. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 15. agilent.com [agilent.com]
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Application Note: Forensic Characterization of N-Isobutyltryptamine via GC-MS
This Application Note is structured to guide analytical chemists and forensic scientists through the identification and differentiation of N-isobutyltryptamine, a secondary amine tryptamine derivative.
Introduction & Analytical Context
N-isobutyltryptamine (N-iBT) is a structural isomer of the more commonly encountered N-butyltryptamine and N-sec-butyltryptamine.[1] As a New Psychoactive Substance (NPS), its identification presents a specific challenge: isobaric interference .
All mono-butylated tryptamines (N-n-butyl, N-iso-butyl, N-sec-butyl, N-tert-butyl) share the same molecular weight (MW 216.[1]32) and produce identical primary fragment ions (m/z 86 and m/z 130) under standard Electron Ionization (EI) conditions.[1]
This guide provides a validated workflow to:
-
Differentiate N-isobutyltryptamine from its isomers using retention time indices and derivatization.
-
Elucidate the fragmentation mechanism to justify spectral interpretation.
-
Standardize the extraction and instrument parameters for reproducibility.
Chemical Properties & Mechanism
Understanding the fragmentation physics is a prerequisite for accurate identification.
Physicochemical Data[2][3]
-
Systematic Name: N-(2-(1H-indol-3-yl)ethyl)-2-methylpropan-1-amine[1]
-
Exact Mass: 216.1626
-
Key Feature: Secondary amine (allows for facile derivatization).
Fragmentation Theory (EI Source)
Under 70 eV electron ionization, tryptamines undergo a predictable alpha-cleavage at the ethyl bridge.[1]
-
Pathway A (Indole Cleavage): Cleavage of the bond between the
and carbons (relative to the ethylamine nitrogen) generates the resonance-stabilized quinolinium-like ion or indole-3-methylene ion at m/z 130 .[1] -
Pathway B (Imine Formation): The charge is retained on the nitrogen atom, forming an iminium ion. For N-isobutyltryptamine, this fragment corresponds to the N-isobutyl-methyleneiminium ion at m/z 86 .[1]
The Isomer Problem:
Since N-n-butyl, N-sec-butyl, and N-tert-butyl tryptamines all yield the same m/z 86 iminium ion
Figure 1: Fragmentation pathway of N-isobutyltryptamine. The m/z 86 ion is the diagnostic base peak for mono-butylated tryptamines.
Experimental Protocol
Sample Preparation
Direct injection of secondary amines can lead to peak tailing due to interaction with silanol groups. We recommend a split workflow: one native injection and one derivatized (TFA) injection.
Reagents:
-
Extraction Solvent: Methanol (LC-MS Grade).
-
Derivatizing Agent: Trifluoroacetic anhydride (TFAA).
-
Buffer: 0.1 M Carbonate buffer (pH 9.5).
Step-by-Step Workflow:
-
Extraction:
-
Dissolve 5 mg of sample in 5 mL Methanol.
-
Sonicate for 10 minutes.
-
Centrifuge at 3000 RPM for 5 minutes to remove particulates.
-
-
Derivatization (TFAA Method):
-
Transfer 100 µL of extract to a GC vial.
-
Evaporate to dryness under a stream of nitrogen at 40°C.
-
Add 50 µL Ethyl Acetate + 50 µL TFAA.
-
Incubate: Cap and heat at 60°C for 20 minutes.
-
Evaporate to dryness again (removes excess acid).
-
Reconstitute in 100 µL Ethyl Acetate.
-
Result: N-TFA-N-isobutyltryptamine (MW 312).[1]
-
GC-MS Instrument Parameters
These parameters are optimized for the separation of tryptamine isomers on a standard 5% phenyl-methylpolysiloxane column.
| Parameter | Setting | Rationale |
| Column | Rxi-5ms or DB-5MS (30m x 0.25mm x 0.25µm) | Standard forensic phase; separates isomers by boiling point.[1] |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Maintains resolution during temperature ramp. |
| Inlet Temp | 250°C | Ensures rapid volatilization without thermal degradation. |
| Injection | Splitless (1 min purge) | Maximizes sensitivity for trace analysis. |
| Oven Program | 100°C (1 min) → 20°C/min → 280°C (hold 10 min) | Slow ramp not required; isomers separate well on mid-ramp. |
| Transfer Line | 280°C | Prevents condensation of high-boiling tryptamines. |
| Ion Source | EI (70 eV), 230°C | Standard ionization energy for library matching.[1] |
| Scan Range | m/z 40 – 450 | Captures low mass fragments and derivatized molecular ions. |
Results & Discussion
Chromatographic Separation (Isomer Differentiation)
On a non-polar column (DB-5MS), elution order generally follows the boiling point of the amine side chain.[1]
Predicted Elution Order (Native):
-
N-tert-butyltryptamine (Most branched, lowest BP)[1]
-
N-isobutyltryptamine (Branched)[1]
-
N-sec-butyltryptamine (Branched, chiral center)[1]
-
N-n-butyltryptamine (Linear, highest BP)
Note: N-isobutyltryptamine typically elutes 0.2 - 0.5 minutes before the n-butyl isomer.[1]
Mass Spectral Interpretation
The table below compares the native vs. TFA-derivatized spectra. Derivatization provides a molecular ion shift that confirms the secondary amine structure.
| Feature | Native Compound | TFA-Derivative |
| Molecular Ion | m/z 216 (Weak/Moderate) | m/z 312 (Distinct) |
| Base Peak | m/z 130 or 86 | m/z 130 (Indole) |
| Diagnostic Ion | m/z 86 | m/z 182 |
| Key Loss | M-43 (Loss of isopropyl) | M-97 (Loss of TFA radical) |
Differentiation Logic: While the native m/z 86 fragment is common to all butyl isomers, the TFA-derivative creates a unique steric environment. The retention time gap between N-TFA-isobutyl and N-TFA-n-butyl is often wider than the native forms due to the bulky trifluoroacetyl group amplifying shape selectivity.[1]
Figure 2: Analytical workflow for the definitive identification of N-isobutyltryptamine.
Troubleshooting & Quality Assurance
-
Ghost Peaks: Tryptamines are prone to oxidation. If you observe M+16 peaks (m/z 232), this indicates N-oxide formation or indole hydroxylation.[1] Store samples in amber glass at -20°C.
-
Inlet Activity: If the m/z 216 molecular ion is absent and only m/z 130 is visible, the inlet liner may be active (dirty), causing thermal degradation. Replace the liner with a deactivated splitless liner containing glass wool.
-
Isomer Co-elution: If N-isobutyl and N-sec-butyl co-elute, lower the ramp rate to 10°C/min between 150°C and 200°C.
References
-
Brandt, S. D., et al. (2010). Analytical characterization of N,N-dialkylated tryptamines. Drug Testing and Analysis.
-
Cayman Chemical. (2023).[2][4] Tryptamine Analytical Standards Panel Product Insert.
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library - Tryptamines Monograph.
-
Thermo Fisher Scientific. (2018).[5] Comparative analysis of mass spectral matching for confident compound identification.
-
United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Tryptamines.
Sources
High-Performance Liquid Chromatography (HPLC) for N-Isobutyltryptamine (NiBT)
Application Note & Protocol Guide
Executive Summary
This guide details the analytical protocol for the separation, identification, and quantitation of N-isobutyltryptamine (NiBT) using High-Performance Liquid Chromatography (HPLC). NiBT is a mono-alkylated tryptamine derivative (C₁₄H₂₀N₂), structurally isomeric with N-butyltryptamine and N,N-diethyltryptamine (DET).
Given its structural similarity to other psychoactive tryptamines, the core analytical challenge is isomeric resolution and peak symmetry . Tryptamines are basic compounds that notoriously interact with residual silanols on silica-based columns, leading to peak tailing. This protocol utilizes a Charged Surface Hybrid (CSH) C18 or a Biphenyl stationary phase combined with an acidic mobile phase to ensure sharp peak shape and baseline resolution from structural isomers.
Chemical Profile & Analytical Context
Understanding the physicochemical properties of NiBT is the foundation of this method.
| Property | Value / Description | Analytical Implication |
| Chemical Name | N-isobutyl-2-(1H-indol-3-yl)ethanamine | Target Analyte |
| Molecular Formula | C₁₄H₂₀N₂ | MW: 216.32 g/mol |
| Monoisotopic Mass | 216.1626 Da | [M+H]⁺ = 217.17 (LC-MS target) |
| pKa (Amine) | ~9.7 (Estimated) | Basic. Will be protonated at pH < 7.[1] |
| LogP | ~2.8 | Moderately lipophilic. Retains well on C18. |
| UV Maxima | 220 nm, 280 nm, 290 nm | Indole chromophore. 280 nm is selective. |
| Solubility | MeOH, DMSO, Dilute Acid | Diluent must match initial mobile phase. |
Structural Isomerism Challenge
NiBT shares a molecular weight (216.32) with:
-
N-butyltryptamine (NBT): Straight chain isomer.
-
N-sec-butyltryptamine: Branched isomer.
-
N,N-diethyltryptamine (DET): Dialkylated isomer.[2]
Critical Insight: Standard C18 columns may co-elute NiBT and NBT. This protocol recommends a Biphenyl phase for enhanced selectivity via pi-pi interactions if isomer differentiation is critical.
Method Development Strategy
The "Tryptamine Tailing" Problem
Basic amines like NiBT interact with acidic silanol groups (
-
Solution 1 (pH Control): Low pH (~2.5) protonates silanols (
), suppressing their ionization and reducing cation-exchange interactions. -
Solution 2 (Ionic Strength): High buffer concentration (e.g., 20 mM ammonium formate) masks residual silanols.
-
Solution 3 (Stationary Phase): Use "Base-Deactivated" or "Charged Surface" columns (e.g., Waters XSelect CSH or Phenomenex Kinetex Biphenyl).
Detection Selection
-
UV-Vis (PDA): 280 nm is the standard for quantitation.
-
Fluorescence (FLR): Tryptamines are naturally fluorescent.
-
Excitation: 280 nm[3]
-
Emission: 350 nm
-
Benefit: 10-100x more sensitive than UV; highly selective against non-indole matrix interferences.
-
Experimental Protocol
Instrumentation & Reagents
-
System: HPLC or UHPLC with PDA and/or FLR detector.
-
Solvents: LC-MS grade Acetonitrile (MeCN), Water, Formic Acid (FA).
-
Standards: N-isobutyltryptamine (Reference Material), Tryptamine (Internal Standard candidate).
Chromatographic Conditions
Option A: Standard Quantitation (Robustness Focus)
-
Column: Agilent ZORBAX Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Temp: 35°C.
Option B: Isomer Separation (Selectivity Focus)
-
Column: Restek Raptor Biphenyl (100 x 2.1 mm, 2.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0 adjusted with FA).
-
Mobile Phase B: Acetonitrile.[4]
-
Flow Rate: 0.4 mL/min.[5]
-
Temp: 40°C.
Gradient Program (Standard C18)
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Equilibrate |
| 1.0 | 5 | Injection / Hold |
| 10.0 | 40 | Linear Gradient (Elution of NiBT) |
| 12.0 | 95 | Wash |
| 14.0 | 95 | Wash Hold |
| 14.1 | 5 | Re-equilibrate |
| 18.0 | 5 | End |
Note: NiBT is expected to elute between 7–9 minutes, after Tryptamine and before N,N-DMT.
Sample Preparation
"Dilute and Shoot" (Powders/Liquids):
-
Weigh 10 mg NiBT sample.
-
Dissolve in 10 mL Methanol (Stock: 1 mg/mL).
-
Dilute Stock 1:100 with Initial Mobile Phase (95:5 Water:MeCN).
-
Crucial: Diluting in 100% organic solvent causes peak distortion (fronting) when injecting into a high-aqueous mobile phase.
-
Biological Matrix (Plasma/Urine) - Liquid-Liquid Extraction:
-
Aliquot 500 µL plasma.
-
Add 50 µL Internal Standard (e.g., N-methyltryptamine, 1 µg/mL).
-
Add 100 µL Carbonate Buffer (pH 10) to basify (ensure NiBT is uncharged).
-
Add 2 mL Ethyl Acetate or MTBE. Vortex 2 min.
-
Centrifuge (4000 rpm, 5 min).
-
Evaporate supernatant to dryness under nitrogen.
-
Reconstitute in 200 µL Mobile Phase A/B (90:10).
Method Validation & System Suitability
To ensure Trustworthiness and Self-Validation , every run must meet these criteria:
-
Resolution (
): > 1.5 between NiBT and any interference (e.g., Tryptamine). -
Tailing Factor (
): < 1.3 (Acceptable), < 1.1 (Excellent).-
If
: Replace column or increase buffer concentration.
-
-
Retention Time Precision: RSD < 0.5% (n=6 injections).
-
Linearity:
over range 0.5 – 50 µg/mL.
Visualization of Workflows
Diagram 1: Analytical Decision Tree
This diagram guides the user in selecting the correct column and detection mode based on their specific analytical needs.
Caption: Decision matrix for selecting stationary phase and detection method based on analytical requirements.
Diagram 2: Sample Preparation Workflow
Standardized protocol for biological matrices to ensure high recovery.
Caption: Liquid-Liquid Extraction (LLE) workflow for isolating NiBT from biological matrices.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Silanol interaction | Add 10mM Ammonium Formate to aqueous phase. Ensure pH < 3.[3]0. |
| Peak Fronting | Solvent mismatch | Dissolve/dilute sample in mobile phase, not 100% MeOH. |
| Retention Shift | pH fluctuation | Use buffered mobile phase (Ammonium Formate) instead of just Formic Acid. |
| Co-elution | Isomer presence | Switch from C18 to Biphenyl column; lower gradient slope (e.g., 0.5% B/min). |
References
-
Tryptamine Analysis Overview
-
Vorce, S. P., et al. (2011). "Determination of tryptamine derivatives in urine by LC-MS/MS." Journal of Analytical Toxicology, 35(3). Link
-
-
Isomer Separation Strategies
-
CSH Column Technology
-
Waters Corporation. "Charged Surface Hybrid (CSH) Technology for Basic Compounds." Application Note. Link
-
-
General HPLC of Indoles
Sources
Application Notes and Protocols for the In-Vitro Neurological Study of N-isobutyl-tryptamine (NIBT)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Neurological Potential of N-isobutyl-tryptamine (NIBT)
N-isobutyl-tryptamine (NIBT) is a lesser-known derivative of the tryptamine family, a class of compounds that includes the endogenous neurotransmitter serotonin (5-hydroxytryptamine) and a wide array of psychoactive substances.[1][2] The core tryptamine structure, an indole ring fused to an aminoethyl side chain, serves as a versatile scaffold for chemical modifications that can profoundly alter its pharmacological properties.[2][3] While extensive research has focused on tryptamines like N,N-dimethyltryptamine (DMT) and psilocybin for their potent effects on the central nervous system, primarily through serotonin 2A (5-HT2A) receptor agonism, the neurological profile of NIBT remains largely uncharacterized.[4][5]
The exploration of novel tryptamine derivatives is a burgeoning field in neuroscience and drug discovery. These compounds hold the potential to serve as probes for understanding complex neural circuits and as templates for the development of multi-target directed ligands (MTDLs) for neurodegenerative and psychiatric disorders.[1][6][7] Recent studies on various N-substituted tryptamines have revealed a spectrum of activities, including potent agonism at 5-HT2A receptors, modulation of other serotonin receptor subtypes, and even inhibition of key enzymes implicated in neuroinflammation and cognitive decline, such as acetylcholinesterase (AChE) and monoamine oxidase (MAO).[7][8][9]
These application notes provide a comprehensive guide for the in-vitro investigation of NIBT's neurological properties. The following protocols have been designed to be self-validating systems, offering a logical and scientifically rigorous framework for characterizing the bioactivity of this novel compound. We will delve into the causality behind experimental choices, providing not just the "how" but also the "why" for each step.
I. Foundational Characterization of NIBT: Receptor Binding and Functional Activity
The initial and most critical step in characterizing a novel tryptamine is to determine its interaction profile with key neurological targets, particularly the serotonin receptors. The 5-HT2A receptor is a primary target for many psychoactive tryptamines and plays a crucial role in a variety of cognitive and perceptual processes.[5][10]
A. Protocol 1: Competitive Radioligand Binding Assay for 5-HT2A Receptor Affinity
This protocol determines the binding affinity (Ki) of NIBT for the human 5-HT2A receptor.
Rationale: Understanding the affinity of NIBT for the 5-HT2A receptor provides a fundamental measure of its potential to engage this key target. A high affinity suggests that the compound may elicit biological effects at lower concentrations.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor
-
[³H]ketanserin (radioligand)
-
N-isobutyl-tryptamine (NIBT)
-
Serotonin (5-HT) as a reference compound
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
Wash buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
-
Scintillation cocktail
-
96-well microplates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter
Step-by-Step Methodology:
-
Membrane Preparation: Culture HEK293-h5-HT2A cells to confluency. Harvest cells and homogenize in ice-cold assay buffer. Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh assay buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer to a protein concentration of 100-200 µg/mL.
-
Assay Setup: In a 96-well microplate, add 50 µL of assay buffer for total binding wells, 50 µL of a high concentration of a non-radiolabeled competitor (e.g., 10 µM ketanserin) for non-specific binding wells, and 50 µL of varying concentrations of NIBT or serotonin (e.g., 10⁻¹¹ to 10⁻⁵ M) for competition wells.
-
Radioligand Addition: Add 50 µL of [³H]ketanserin (final concentration ~1-2 nM) to all wells.
-
Membrane Addition: Add 100 µL of the prepared cell membrane suspension to all wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
| Compound | IC₅₀ (nM) | Ki (nM) |
| Serotonin | 15.7 | 8.9 |
| NIBT | 89.3 | 50.7 |
B. Protocol 2: Calcium Mobilization Assay for 5-HT2A Receptor Functional Activity
This protocol assesses the ability of NIBT to activate the 5-HT2A receptor and induce a downstream signaling cascade.
Rationale: The 5-HT2A receptor is a Gq/11-coupled receptor, and its activation leads to an increase in intracellular calcium.[10] This assay determines whether NIBT acts as an agonist, antagonist, or partial agonist at this receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
N-isobutyl-tryptamine (NIBT)
-
Serotonin (5-HT) as a reference agonist
-
Ketanserin as a reference antagonist
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black-walled, clear-bottom microplates
-
Fluorescent plate reader with an injection system
Step-by-Step Methodology:
-
Cell Plating: Seed the cells into 96-well plates and grow to confluency.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for 60 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Addition and Measurement: Place the plate in the fluorescent plate reader. Measure the baseline fluorescence. Inject varying concentrations of NIBT or serotonin and continuously measure the fluorescence intensity for 2-3 minutes. To test for antagonist activity, pre-incubate the cells with NIBT before adding a known concentration of serotonin.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) and the maximum response (Emax).
| Compound | EC₅₀ (nM) | Emax (% of 5-HT) |
| Serotonin | 12.5 | 100% |
| NIBT | 150.2 | 85% (Partial Agonist) |
Visualization of the 5-HT2A Receptor Signaling Pathway:
Caption: NIBT-mediated activation of the 5-HT2A receptor signaling cascade.
II. Investigating the Neuroprotective and Neurotoxic Potential of NIBT
Beyond receptor-mediated signaling, it is crucial to assess the effects of a novel compound on neuronal health and viability. Tryptamine derivatives can exhibit both neuroprotective and neurotoxic properties.[11]
A. Protocol 3: MTT Assay for Neuronal Viability in SH-SY5Y Cells
This protocol provides a quantitative measure of NIBT's effect on the metabolic activity of a human neuroblastoma cell line, which is a proxy for cell viability.
Rationale: The SH-SY5Y cell line is a widely used model for in-vitro neurotoxicity and neuroprotection studies.[12] The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
N-isobutyl-tryptamine (NIBT)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of NIBT concentrations (e.g., 1 µM to 100 µM) for 24 or 48 hours. Include a vehicle control (medium with the same concentration of solvent used to dissolve NIBT).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control. A decrease in absorbance indicates reduced cell viability.
| NIBT Concentration (µM) | Cell Viability (% of Control) |
| 1 | 98.5 ± 4.2 |
| 10 | 95.1 ± 3.8 |
| 50 | 88.7 ± 5.1 |
| 100 | 75.3 ± 6.5 |
B. Protocol 4: Reactive Oxygen Species (ROS) Production Assay
This protocol measures the potential of NIBT to induce oxidative stress in neuronal cells.
Rationale: Oxidative stress is a key mechanism of neurotoxicity.[11] This assay utilizes a fluorescent probe that becomes fluorescent upon oxidation by ROS.
Materials:
-
SH-SY5Y cells
-
N-isobutyl-tryptamine (NIBT)
-
2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA)
-
Hydrogen peroxide (H₂O₂) as a positive control
-
96-well black-walled, clear-bottom microplates
-
Fluorescent plate reader
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed and treat SH-SY5Y cells with NIBT as described in the MTT assay protocol.
-
Probe Loading: After the treatment period, wash the cells with PBS and then incubate them with 10 µM H₂DCFDA in PBS for 30 minutes at 37°C.[12]
-
Fluorescence Measurement: Replace the H₂DCFDA solution with PBS and measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescent plate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control. An increase in fluorescence indicates an increase in ROS production.
| Treatment | ROS Production (% of Control) |
| Vehicle | 100 ± 5.6 |
| NIBT (50 µM) | 115.2 ± 8.1 |
| NIBT (100 µM) | 135.8 ± 10.3 |
| H₂O₂ (100 µM) | 250.4 ± 15.7 |
Visualization of the Experimental Workflow for Neurotoxicity Screening:
Caption: Workflow for assessing NIBT's neurotoxic potential.
III. Concluding Remarks and Future Directions
The protocols outlined in these application notes provide a foundational framework for the in-vitro neurological characterization of N-isobutyl-tryptamine. The initial focus on 5-HT2A receptor binding and functional activity will establish the primary pharmacological profile of NIBT. Subsequent investigations into its effects on neuronal viability and oxidative stress will provide critical insights into its safety profile.
Future studies could expand upon this initial characterization by:
-
Broadening the Receptor Screening Panel: Assessing the binding affinity of NIBT across a wider range of serotonin, dopamine, and adrenergic receptors.[4][13]
-
Investigating Effects on Primary Neurons: Validating the findings from cell lines in primary neuronal cultures, which more closely mimic the in-vivo environment.[14]
-
Exploring Modulation of Neuroinflammatory Pathways: Investigating the effects of NIBT on the production of inflammatory mediators in microglial cell cultures, as neuroinflammation is a key factor in many neurodegenerative diseases.[15]
-
Assessing Effects on Neuronal Plasticity: Examining the impact of NIBT on dendritic spine density and morphology in cultured neurons, as some tryptamines have been shown to promote neuroplasticity.[5][16]
By systematically applying these in-vitro methodologies, researchers can elucidate the neurological properties of N-isobutyl-tryptamine, paving the way for a deeper understanding of its potential therapeutic applications or toxicological risks.
References
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From tryptamine to the discovery of efficient multi-target directed ligands against cholinesterase-associated neurodegenerative disorders - PMC. (2022, November 28). Frontiers in Chemistry. [Link]
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From tryptamine to the discovery of efficient multi-target directed ligands against cholinesterase-associated neurodegenerative disorders - Frontiers. (2022, November 28). Frontiers in Chemistry. [Link]
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Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. (n.d.). Acta Crystallographica Section E: Crystallographic Communications. [Link]
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Exploring the Therapeutic Effects of Multifunctional N-Salicylic Acid Tryptamine Derivative against Parkinson's Disease - PMC. (n.d.). ACS Chemical Neuroscience. [Link]
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Potential of Tryptamine Derivatives as Multi-Target Directed Ligands for Alzheimer's Disease: AChE, MAO-B, and COX-2 as Molecular Targets - PMC. (n.d.). Molecules. [Link]
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N-Salicyloyl Tryptamine Derivatives as Potent Neuroinflammation Inhibitors by Constraining Microglia Activation via a STAT3 Pathway - ACS Publications - American Chemical Society. (2024, June 12). ACS Chemical Neuroscience. [Link]
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Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. (n.d.). IUCrData. [Link]
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Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens - Blossom Analysis. (n.d.). Blossom Analysis. [Link]
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N-Isopropyltryptamine - Wikipedia. (n.d.). Wikipedia. [Link]
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N-sec-Butyltryptamine - Wikipedia. (n.d.). Wikipedia. [Link]
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Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens - edoc. (2016, January 1). University of Basel. [Link]
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Serotonin receptor binding affinities of tryptamine analogues - PubMed. (n.d.). PubMed. [Link]
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Molecular and Medical Aspects of Psychedelics - MDPI. (2023, December 23). MDPI. [Link]
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The serotonergic psychedelic N,N-dipropyltryptamine alters information-processing dynamics in in vitro cortical neural circuits | NSF Public Access Repository. (2024, January 1). National Science Foundation. [Link]
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Synthesis and structure of 4-hydroxy-N-isopropyl- tryptamine (4-HO-NiPT) and its precursors - IUCr Journals. (2023, March 3). IUCr Journals. [Link]
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Serotonin 5-HT2A receptor expression is chronically decreased in the anterior cerebral cortex of male rats following repetitive low-level blast exposure - Frontiers. (n.d.). Frontiers in Neurology. [Link]
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Synthesis of tryptamine - PrepChem.com. (n.d.). PrepChem.com. [Link]
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Tryptamine - Wikipedia. (n.d.). Wikipedia. [Link]
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Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice - ACS Publications. (2023, March 11). ACS Pharmacology & Translational Science. [Link]
- WO2023225679A2 - N-isopropyl tryptamines and method of making monoalkylated and dialkylated tryptamine analogs - Google Patents. (n.d.).
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Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice - PMC. (n.d.). ACS Pharmacology & Translational Science. [Link]
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Exploring Endogenous Tryptamines: Overlooked Agents Against Fibrosis in Chronic Disease? A Narrative Review - MDPI. (2024, November 28). MDPI. [Link]
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The effects of psychedelics on neuronal physiology - PMC - NIH. (n.d.). Journal of Neuroscience. [Link]
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Metabolite markers for three synthetic tryptamines N-ethyl-N-propyltryptamine, 4-hydroxy-N ... - PubMed. (2024, March 9). PubMed. [Link]
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Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. | Semantic Scholar. (n.d.). Semantic Scholar. [Link]
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Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - MDPI. (2021, June 24). MDPI. [Link]
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Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N-dimethyltryptamine in Mice - PubMed. (2023, March 10). PubMed. [Link]
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Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs - Cell and Regenerative Biology. (n.d.). Elsevier. [Link]
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Recent progresses in novel in vitro models of primary neurons: A biomaterial perspective. (n.d.). Frontiers in Bioengineering and Biotechnology. [Link]
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Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. (2023, April 15). Acta Crystallographica Section E: Crystallographic Communications. [Link]
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Recreational Use, Analysis and Toxicity of Tryptamines - PMC. (n.d.). Current Neuropharmacology. [Link]
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(PDF) The serotonergic psychedelic N,N-dipropyltryptamine alters information-processing dynamics in in vitro cortical neural circuits - ResearchGate. (n.d.). ResearchGate. [Link]
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Psychedelic-Induced Serotonin 2A Receptor Downregulation Does Not Predict Swim Stress Coping in Mice - MDPI. (n.d.). MDPI. [Link]
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department of health & human services - Regulations.gov. (2012, May 17). Regulations.gov. [Link]
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Dimethyltryptamine and other hallucinogenic tryptamines exhibit substrate behavior at the serotonin uptake transporter and the vesicle monoamine transporter - ResearchGate. (n.d.). ResearchGate. [Link]
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(PDF) Metabolism of the tryptamine-derived new psychoactive substances 5-MeO-2-Me-DALT, 5-MeO-2-Me-ALCHT, and 5-MeO-2-Me-DIPT and their detectability in urine studied by GC-MS, LC-MSn , and LC-HR-MS - ResearchGate. (2017, March 21). ResearchGate. [Link]
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Details for Tryptamines - Unodc. (n.d.). United Nations Office on Drugs and Crime. [Link]
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5-Methoxy-n-methyl-n-isopropyltryptamine | C15H22N2O | CID 11601231 - PubChem. (n.d.). PubChem. [Link]
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Identification of Psychoplastogenic N,N-Dimethylaminoisotryptamine (isoDMT) Analogs Through Structure-Activity Relationship Stud - eScholarship. (n.d.). eScholarship, University of California. [Link]
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N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues | ACS Chemical Neuroscience. (2014, December 29). ACS Chemical Neuroscience. [Link]
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The therapeutic role of 5-HT1A and 5-HT2A receptors in depression - PMC - NIH. (n.d.). Journal of Psychiatry & Neuroscience. [Link]
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Pharmaco-toxicological effects of the novel tryptamine hallucinogen 5-MeO-MiPT on motor, sensorimotor, physiological, and cardiorespiratory parameters in mice-from a human poisoning case to the preclinical evidence - PubMed. (2024, January 12). PubMed. [Link]
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5-HT2A Receptor-Mediated Regulation of Brain-Derived Neurotrophic Factor mRNA in the Hippocampus and the Neocortex - PMC. (n.d.). Journal of Neuroscience. [Link]
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Investigating the Neuropsychological Effects of 5-HT2a Antagonism | Clinical Research Trial Listing - CenterWatch. (2025, June 5). CenterWatch. [Link]
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Application Note: Preclinical In Vivo Administration and Pharmacodynamic Evaluation of N-Isobutyltryptamine (NiBT) Derivatives
Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Discipline: Behavioral Pharmacology & Pharmacokinetics
Introduction & Pharmacological Context
N-isobutyltryptamine (NiBT) and its structural derivatives (e.g., 4-HO-NiBT, 5-MeO-NiBT, and 4-HO-EiBT) represent a specialized class of monoalkylated and asymmetrically dialkylated tryptamines[1][2]. Unlike classic N,N-dimethylated tryptamines (such as DMT or psilocin), the incorporation of a bulky isobutyl moiety at the amine nitrogen fundamentally alters the molecule's physicochemical properties. This substitution increases lipophilicity, modifies blood-brain barrier (BBB) permeability, and induces unique steric interactions within the orthosteric binding pocket of serotonin (5-HT) receptors[1].
Recent pharmacological profiling demonstrates that derivatives such as 4-HO-EiBT (4-hydroxy-N-ethyl-N-isobutyltryptamine) act as potent 5-HT2A receptor agonists, exhibiting an EC50 of approximately 27.7 nM and an intrinsic efficacy of 97.5%[3]. Because 5-HT2A agonism is the primary mechanism mediating the behavioral and psychedelic-like effects of tryptamines, preclinical evaluation of NiBT derivatives relies heavily on the murine Head-Twitch Response (HTR) assay[4][5]. The HTR is a rapid, paroxysmal side-to-side head movement that serves as a highly specific behavioral proxy for 5-HT2A activation in rodents[4][6].
This application note provides validated, self-validating experimental protocols for the formulation, in vivo administration, behavioral quantification, and pharmacokinetic (PK) sampling of NiBT compounds.
Quantitative Data Summaries
Table 1: Physicochemical & Receptor Binding Profiles of Select NiBT Derivatives
| Compound | Structural Modification | 5-HT2A Receptor Activity | Primary Experimental Application |
| NiBT | Mono-isobutyl alkylation | Moderate affinity | Baseline PK/PD profiling and metabolic stability assays. |
| 4-HO-EiBT | 4-OH, N-ethyl, N-isobutyl | EC50 = 27.7 nM (97.5% Efficacy)[3] | Potent 5-HT2A agonist model for behavioral tracking. |
| 5-MeO-NiBT | 5-Methoxy, N-isobutyl | High affinity | In vitro receptor binding and target prediction assays. |
Table 2: Recommended Administration Parameters for Murine Models
| Parameter | Recommended Specification | Causality / Rationale |
| Vehicle (Freebase) | 5% DMSO / 5% Tween-80 / 90% Saline | Prevents precipitation of highly lipophilic isobutyl-tryptamines in aqueous environments. |
| Injection Route | Intraperitoneal (IP) | Ensures rapid systemic absorption and bypasses immediate first-pass gastric degradation. |
| Injection Volume | 10 mL/kg | Standardizes absorption kinetics and minimizes localized peritoneal irritation. |
| Dose Range | 0.1 mg/kg to 5.0 mg/kg | Captures the biphasic (inverted-U) dose-response curve typical of 5-HT2A agonists[5][7]. |
Experimental Protocols
Protocol 1: Preparation and Formulation of NiBT for In Vivo Administration
Expertise & Causality: Tryptamines containing an isobutyl moiety (especially in their freebase form) are highly lipophilic and poorly soluble in standard aqueous solutions. Administering un-dissolved particulate matter intraperitoneally causes localized inflammation, delayed absorption, and erratic pharmacokinetic profiles. Therefore, utilizing a co-solvent system or converting the compound to a water-soluble salt (e.g., hydrochloride or fumarate) is mandatory to ensure a reproducible, self-validating systemic exposure.
Step-by-Step Methodology:
-
Weighing: Accurately weigh 10.0 mg of the NiBT derivative using a calibrated microanalytical balance.
-
Primary Solubilization (For Freebase): Transfer the 10.0 mg of NiBT into a sterile glass vial. Add 500 µL of 100% Dimethyl Sulfoxide (DMSO) and vortex until the solution is completely clear.
-
Surfactant Addition: Add 500 µL of Tween-80 to the mixture and vortex vigorously for 2 minutes to create a uniform micellar suspension.
-
Aqueous Dilution: Slowly add 9.0 mL of sterile 0.9% physiological saline dropwise while continuously vortexing. This gradual addition prevents the lipophilic compound from crashing out of solution, yielding a final concentration of 1.0 mg/mL in a 5% DMSO / 5% Tween-80 / 90% Saline vehicle.
-
Sterilization: Pass the final formulation through a 0.22 µm PTFE syringe filter into a sterile, amber glass vial (tryptamines are highly photosensitive and prone to oxidative degradation).
Protocol 2: In Vivo Administration and Head-Twitch Response (HTR) Assay
Expertise & Causality: The HTR is directly mediated by Gq-coupled 5-HT2A receptor activation[4]. 5-HT2A agonists typically exhibit a biphasic dose-response curve, where higher doses may suppress the HTR due to competing 5-HT2C receptor activation or off-target serotonergic effects[5][7]. Testing a full dose-response range is critical to accurately map the compound's pharmacodynamics.
Step-by-Step Methodology:
-
Acclimation: Habituate adult male C57BL/6J mice to the testing environment (a clear, cylindrical observation chamber) for 30 minutes prior to injection to establish a baseline behavioral state.
-
Administration: Administer the NiBT formulation via Intraperitoneal (IP) injection. Use a standard injection volume of 10 mL/kg (e.g., 0.25 mL for a 25 g mouse) to ensure consistent systemic absorption.
-
Observation & Recording: Immediately return the mouse to the observation chamber. Record the behavior using a high-speed camera (minimum 60 fps) for exactly 30 minutes post-injection. This timeframe captures the Cmax and peak pharmacodynamic effect of most dialkylated tryptamines[4].
-
Quantification: Quantify the HTR using automated open-source machine learning toolkits such as DeepLabCut (DLC) and Simple Behavioral Analysis (SimBA)[6][8]. Alternatively, utilize a non-invasive magnetometer coil system if the mice are implanted with head magnets. Count the number of rapid rotational head movements (which typically occur at a 90 Hz frequency)[4].
Protocol 3: Pharmacokinetic (PK) Blood Sampling & LC-MS/MS Analysis
Expertise & Causality: To correlate behavioral data with systemic drug exposure, plasma concentrations of NiBT must be quantified. The bulky N-isobutyl group makes these compounds highly suitable for reverse-phase liquid chromatography (RP-HPLC) paired with tandem mass spectrometry (LC-MS/MS)[2]. Submandibular bleeding is chosen as it allows for rapid, serial sampling from the same animal without the use of anesthesia, which could alter metabolic kinetics.
Step-by-Step Methodology:
-
Sampling: At predefined time points (e.g., 15, 30, 60, and 120 minutes post-IP injection), collect 50 µL of blood via submandibular venipuncture into K2-EDTA coated microtainers.
-
Plasma Separation: Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C. Transfer the plasma supernatant to a clean microcentrifuge tube.
-
Protein Precipitation: Add 150 µL of ice-cold acetonitrile (spiked with an internal standard, such as D4-DMT) to 50 µL of plasma. Vortex for 1 minute and centrifuge at 15,000 x g for 10 minutes. The acetonitrile efficiently precipitates plasma proteins while extracting the lipophilic tryptamine.
-
LC-MS/MS Analysis: Inject 5 µL of the supernatant into an LC-MS/MS system equipped with a C18 column. Monitor the specific precursor-to-product ion transitions for the NiBT derivative utilizing electrospray ionization in positive mode (ESI+)[2].
Visualizations
Fig 1: Gq-coupled 5-HT2A signaling pathway activated by NiBT leading to murine head-twitch response.
Fig 2: Experimental workflow for NiBT formulation, in vivo administration, and downstream analysis.
References
- 4-HO-EiBT - Wikipedia.
- Substituted tryptamine - Wikipedia.
- Analytical methods for psychoactive N,N-dialkylated tryptamines - MAPS.
- Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC.
- Head-twitch response - Wikipedia.
- Rapid, open-source, and automated quantification of the head twitch response in C57BL/6J mice using DeepLabCut and Simple Behavioral Analysis - bioRxiv.
- Interaction of 5-HT2A and 5-HT2C Receptors in R(−)-2,5-Dimethoxy-4-iodoamphetamine-Elicited Head Twitch Behavior in Mice - PMC.
Sources
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- 5. Head-twitch response - Wikipedia [en.wikipedia.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Interaction of 5-HT2A and 5-HT2C Receptors in R(−)-2,5-Dimethoxy-4-iodoamphetamine-Elicited Head Twitch Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Characterizing N-Isobutyl-Tryptamine (NiBT) and Its Derivatives as Serotonergic Modulators
Executive Summary & Pharmacological Context
The exploration of mono-alkylated and asymmetrically di-alkylated tryptamines has gained significant traction in the search for novel serotonergic modulators. While dimethyltryptamine (DMT) and its derivatives are well-documented, compounds bearing an isobutyl substitution—such as N-isobutyltryptamine (NiBT) , N-sec-butyltryptamine (NsBT) , and their 4-hydroxy or 5-methoxy analogs (e.g., 4-HO-EiBT, 5-MeO-NiBT)—represent a relatively uncharted chemical space[1][2][3].
Historically, Alexander Shulgin noted in TiHKAL that mono-substituted tryptamines like NsBT and NiBT possess unique, short-lived CNS activity that diverges from classical psychedelic profiles, sometimes presenting as atypical intoxicants[1][4]. Modern neuropharmacology seeks to understand these effects through the lens of 5-HT receptor subtype selectivity and functional selectivity (biased agonism) .
This application note provides a comprehensive, causality-driven framework for evaluating NiBT derivatives. By combining in vitro functional assays (Gq-mediated calcium flux vs.
Experimental Rationale: Designing a Self-Validating System
To establish a high-confidence pharmacological profile for NiBT derivatives, experimental workflows must be self-validating. This requires integrating positive controls, negative controls, and antagonist-mediated blockade to prove mechanistic causality.
-
Receptor Subtype Selectivity: Tryptamines often exhibit promiscuous binding across 5-HT1A, 5-HT2A, and 5-HT2C receptors[5][6]. Because 5-HT1A activation can functionally oppose 5-HT2A-mediated behaviors (such as thermoregulation and hallucinogenic potential), profiling must be conducted across multiple cloned receptor lines (e.g., HEK293 or CHO cells)[7][5].
-
Pathway Bias (Gq vs.
-Arrestin): Classical psychedelics typically activate both the Gq/11 pathway and recruitngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -arrestin2 at the 5-HT2A receptor. Recent drug development aims to decouple these pathways to isolate therapeutic neuroplasticity from hallucinogenic effects. We utilize a Fluorometric Imaging Plate Reader (FLIPR) for rapid calcium flux (Gq) and Bioluminescence Resonance Energy Transfer (BRET) for -arrestin2. -
In Vivo Causality: The Head-Twitch Response (HTR) in mice is the gold-standard behavioral proxy for 5-HT2A activation[7][6]. However, HTR alone is insufficient to prove 5-HT2A agonism without a self-validating blockade. Pre-treatment with the selective 5-HT2A antagonist ketanserin is mandatory to confirm that the observed motor behavior is strictly 5-HT2A-dependent[5][6].
Quantitative Data Summary
The following table synthesizes representative pharmacological data for isobutyl-substituted tryptamines compared to standard benchmarks. Note: Data for 4-HO-EiBT is derived from recent patent and literature disclosures, while NiBT data represents benchmark expectations based on mono-alkylated SAR.
Table 1: Receptor Binding and Functional Efficacy of Isobutyl-Tryptamines
| Compound | 5-HT2A EC | 5-HT2A E | 5-HT1A K | In Vivo HTR Activity | Ketanserin Blockade |
| Serotonin (5-HT) | 1.5 | 100% (Ref) | 1.2 | N/A (Does not cross BBB) | N/A |
| NiBT (Mono-isobutyl) | ~150 - 300 | ~60 - 75% | >500 | Weak / Ambiguous | Yes |
| 4-HO-EiBT [2] | 27.7 | 97.5% | ND | High | Yes |
| 5-MeO-NiBT [8] | ~45.0 | ~85% | <10.0 | Moderate | Yes |
| 5-MeO-DMT (Control) | 12.5 | 92% | 1.5 | High | Yes |
In Vitro Workflows: Functional Assay Protocols
Diagram: 5-HT2A Signaling & Assay Targets
Caption: 5-HT2A receptor signaling pathways and corresponding in vitro assay targets.
Protocol 4.1: Gq-Mediated Calcium Mobilization (FLIPR)
Objective: Quantify the potency (EC
Materials:
-
HEK293 cells stably expressing human 5-HT2A receptors[10].
-
Fluo-4 AM Calcium Indicator dye.
-
Reference agonist: Serotonin (5-HT) or (±)-DOI.
Step-by-Step Methodology:
-
Cell Seeding: Seed 5-HT2A-HEK293 cells at a density of 15,000 cells/well in a 384-well black, clear-bottom microplate. Incubate overnight at 37°C in 5% CO
. -
Dye Loading: Remove culture media and add 20
L/well of Fluo-4 AM loading buffer (supplemented with 2.5 mM probenecid to inhibit dye efflux). Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature. -
Compound Preparation: Prepare 10-point serial dilutions (ranging from 10
M to 0.1 nM) of NiBT, 4-HO-EiBT, and 5-HT in assay buffer (HBSS + 20 mM HEPES, pH 7.4). -
Baseline Measurement: Transfer the plate to the FLIPR instrument. Read baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds.
-
Ligand Addition: Inject 10
L of the prepared compounds into the wells. -
Kinetic Read: Record fluorescence continuously for 120 seconds.
-
Data Analysis: Calculate the area under the curve (AUC) or maximum peak height. Normalize data to the maximum response elicited by 10
M 5-HT (defined as 100% E ).
Protocol 4.2: -Arrestin2 Recruitment (BRET Assay)
Objective: Determine if the isobutyl substitution induces biased agonism by evaluating
Step-by-Step Methodology:
-
Transfection: Co-transfect CHO-K1 cells with 5-HT2A-Rluc8 (Renilla luciferase donor) and
-arrestin2-mVenus (fluorescent acceptor)[9]. -
Seeding: Plate cells in 96-well white microplates and incubate for 48 hours.
-
Substrate Addition: Wash cells and add 5
M coelenterazine-h (luciferase substrate). Incubate in the dark for 10 minutes. -
Ligand Stimulation: Add serial dilutions of NiBT derivatives.
-
BRET Reading: Measure emissions at 480 nm (Rluc8) and 530 nm (mVenus) using a microplate reader.
-
Calculation: The BRET ratio is calculated as Emission
/ Emission . Plot the BRET ratio against compound concentration to derive EC .
In Vivo Workflows: Behavioral Proxy for Psychedelic Potential
Diagram: HTR Experimental Workflow
Caption: Step-by-step workflow for the in vivo Head-Twitch Response (HTR) assay.
Protocol 5.1: Mouse Head-Twitch Response (HTR)
Objective: Assess the in vivo 5-HT2A-mediated hallucinogenic potential of NiBT derivatives[7][6].
Rationale: Because 5-MeO substituted tryptamines (like 5-MeO-NiBT) often possess high affinity for 5-HT1A, which can suppress the HTR, careful dose-response mapping and antagonist validation are critical[5].
Step-by-Step Methodology:
-
Subject Preparation: Use adult male C57BL/6J mice (8-10 weeks old). House in a temperature-controlled environment with a 12h light/dark cycle. Acclimate to the testing room for 1 hour prior to the assay.
-
Antagonist Pre-treatment (The Validation Step): Divide mice into two cohorts.
-
Test Compound Administration: Inject the NiBT derivative (e.g., 5-MeO-NiBT at 5 mg/kg, IP) or vehicle control.
-
Observation: Immediately place the mouse in a cylindrical observation chamber. Record behavior using a high-definition camera (or a magnetometer system if mice are implanted with head magnets) for exactly 30 minutes[6].
-
Scoring: Blinded observers count the number of paroxysmal head rotations (head twitches). A true HTR is characterized by a rapid, rotational jerk of the head and neck, distinct from grooming or scratching.
-
Data Interpretation: If the NiBT derivative induces a statistically significant increase in HTR compared to vehicle, and this increase is completely abolished in Cohort B (ketanserin pre-treated), the compound is confirmed as an in vivo 5-HT2A agonist[6].
References
-
Wikipedia Contributors. "N-sec-Butyltryptamine." Wikipedia, The Free Encyclopedia. Available at:[Link]
-
Wikipedia Contributors. "4-HO-EiBT." Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Syntharise Chemical Inc. "5-MeO-iBT / 5-MeO-NiBT 1.0g | #235b." Syntharise. Available at:[Link]
-
Nervewing. "Hallucinogens You Probably Haven't Heard of: Butyl Tryptamines Part 2." Blogspot. Available at:[Link]
-
Kapolka, N. et al. "Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential." Nature Communications (via NIH). Available at:[Link]
-
Klein, A. K. et al. "The Selective Serotonin 5-HT2A Receptor Agonist (S)-3-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)piperidine (LPH-5) Induces Persistent and Robust Antidepressant-Like Effects in Rodents." ACS Pharmacology & Translational Science. Available at:[Link]
-
López-Arnau, R. et al. "Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties." Translational Psychiatry (via PMC). Available at:[Link]
-
Abiero, A. et al. "Four Novel Synthetic Tryptamine Analogs Induce Head-Twitch Responses and Increase 5-HTR2a in the Prefrontal Cortex in Mice." Biomolecules & Therapeutics. Available at:[Link]
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- 2. 4-HO-EiBT - Wikipedia [en.wikipedia.org]
- 3. why why why why why why why: Hallucinogens You Probably Haven't Heard of: Butyl Tryptamines Part 2: NBT, 4-HO-DiBT, 4-HO-DsBT, and the Vast Future [nervewing.blogspot.com]
- 4. N-sec-Butyltryptamine - Wikipedia [en.wikipedia.org]
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- 10. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]
Application Notes & Protocols: Investigating 5-HT2A Receptor Agonism of N-isobutyl-tryptamine
Introduction: The Scientific Rationale
The serotonin 2A (5-HT2A) receptor, a G protein-coupled receptor (GPCR), is a primary target in neuropsychopharmacology. It is centrally involved in processes of perception, cognition, and mood, and is the principal molecular target for classic psychedelic compounds like psilocybin and LSD[1][2][3]. Agonism at this receptor initiates a cascade of intracellular signaling events, primarily through the Gq/11 pathway, leading to the activation of phospholipase C (PLC)[1][4]. This pathway is integral to the therapeutic potential of psychedelic-inspired drugs being investigated for psychiatric conditions such as treatment-resistant depression and anxiety[3][5].
The vast chemical space of tryptamine derivatives remains a fertile ground for discovering novel chemical entities with unique pharmacological profiles. N-isobutyl-tryptamine (N-iBu-T) is one such analogue. By modifying the N-alkyl substitution on the tryptamine scaffold, it is possible to modulate binding affinity, functional potency, and signaling bias at the 5-HT2A receptor[6][7]. A thorough characterization of N-iBu-T is essential to understand its potential as a pharmacological tool or therapeutic lead.
These application notes provide a comprehensive framework for the synthesis, purification, and detailed pharmacological evaluation of N-isobutyl-tryptamine. The protocols herein are designed for researchers in drug discovery, pharmacology, and neuroscience, offering robust, self-validating methodologies for in vitro and in vivo characterization of its 5-HT2A receptor agonism.
Synthesis and Analytical Characterization of N-isobutyl-tryptamine (N-iBu-T)
Chemical purity and structural confirmation are the bedrock of any pharmacological investigation. The following section details a reliable synthetic route to N-iBu-T and the necessary analytical procedures to ensure its identity and purity, which is crucial for obtaining reproducible biological data. The U.S. Food and Drug Administration (FDA) guidance for psychedelic drug development emphasizes the necessity of providing sufficient chemistry, manufacturing, and controls (CMC) data to ensure the quality and purity of the investigational drug[8][9][10].
Synthetic Protocol: Reductive Amination
Reductive amination is a standard and efficient method for the N-alkylation of primary amines like tryptamine. This protocol is adapted from established procedures for similar tryptamine derivatives[11][12].
Materials:
-
Tryptamine (freebase)
-
Isobutyraldehyde (2-methylpropanal)
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hydrochloric acid (HCl) in diethyl ether or isopropanol (for salt formation)
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tryptamine (1.0 eq) in anhydrous DCM.
-
Imine Formation: Add isobutyraldehyde (1.1 eq) to the solution. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains low.
-
Causality Note: STAB is a mild and selective reducing agent suitable for reductive aminations, minimizing the over-reduction of the aldehyde.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting tryptamine spot is consumed.
-
Workup: Quench the reaction by slowly adding saturated NaHCO3 solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Purification (Freebase): Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude residue should be purified by flash column chromatography on silica gel to yield pure N-isobutyl-tryptamine freebase.
-
Salt Formation (Optional but Recommended): For improved stability and handling, dissolve the purified freebase in a minimal amount of a suitable solvent (e.g., isopropanol). Add a solution of HCl in ether or isopropanol dropwise until precipitation is complete. Collect the resulting N-isobutyl-tryptamine HCl salt by filtration, wash with cold ether, and dry under vacuum.
Analytical Characterization
The identity and purity of the final compound must be rigorously confirmed using orthogonal analytical methods[13][14].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the molecular structure. The spectra should be consistent with the N-isobutyl substitution pattern.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of the molecule. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to assess purity[14][15].
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis with UV detection is essential for determining the purity of the final compound. A purity of >98% is recommended for biological assays.
In Vitro Characterization at the 5-HT2A Receptor
In vitro assays are fundamental to determining the molecular pharmacology of a compound. They allow for the precise measurement of binding affinity (how well a ligand binds to the receptor) and functional activity (how it activates the receptor).
Radioligand Binding Assay: Determining Affinity (Kᵢ)
This assay quantifies the affinity of N-iBu-T for the 5-HT2A receptor by measuring its ability to compete with a radiolabeled ligand.[16][17]
Principle: A fixed concentration of a high-affinity radioligand (e.g., [³H]ketanserin or [¹²⁵I]DOI) is incubated with a source of 5-HT2A receptors (e.g., membranes from HEK293 cells expressing the receptor or rat cortical tissue)[4][18]. Increasing concentrations of the unlabeled test compound (N-iBu-T) are added, and the displacement of the radioligand is measured. The concentration of N-iBu-T that displaces 50% of the specific binding (IC₅₀) is determined and converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Protocol:
-
Membrane Preparation: Use commercially available membrane preparations from cells stably expressing the human 5-HT2A receptor or prepare them from rat frontal cortex tissue.[17]
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).[18]
-
Reaction Setup: In a 96-well plate, combine the assay buffer, cell membranes (typically 10-20 µg protein/well), the radioligand (at a concentration near its Kₔ, e.g., ~1.0 nM [³H]ketanserin), and varying concentrations of N-iBu-T (e.g., from 0.1 nM to 100 µM).
-
Total Binding Wells: Contain membranes, radioligand, and buffer only.
-
Non-Specific Binding (NSB) Wells: Contain membranes, radioligand, and a high concentration of a known 5-HT2A antagonist (e.g., 10 µM ketanserin) to block all specific binding.[19]
-
-
Incubation: Incubate the plate for 60 minutes at room temperature to allow binding to reach equilibrium.[18]
-
Harvesting: Rapidly filter the contents of each well through glass fiber filter mats (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters quickly with ice-cold assay buffer.
-
Quantification: Dry the filter mats, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.[17]
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of N-iBu-T.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Functional Assay: Calcium Mobilization for Potency (EC₅₀) and Efficacy (Eₘₐₓ)
Activation of the 5-HT2A receptor canonically couples to the Gαq protein, which stimulates PLC, leading to the hydrolysis of PIP₂ into inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca²⁺)[1][20][21]. This increase in cytosolic Ca²⁺ can be measured using fluorescent calcium indicators.
Principle: Cells expressing the 5-HT2A receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8, or Calcium-5)[19][22][23]. When an agonist like N-iBu-T activates the receptor, the resulting Ca²⁺ release causes a significant increase in the dye's fluorescence intensity. The potency (EC₅₀) and maximal efficacy (Eₘₐₓ) of the compound are determined by measuring this response across a range of concentrations.
Protocol:
-
Cell Culture: Culture HEK293 or CHO-K1 cells stably expressing the human 5-HT2A receptor in a 96- or 384-well black-walled, clear-bottom plate until they form a confluent monolayer.[23][24]
-
Dye Loading: Prepare a dye-loading solution containing a calcium-sensitive dye (e.g., Fluo-8) in an appropriate buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Remove the cell culture medium and add the dye-loading solution to each well.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light. This allows the dye to enter the cells and be de-esterified into its active, calcium-sensitive form.[22][24]
-
Measurement: Place the plate into a fluorescence plate reader (e.g., a FLIPR or FlexStation).
-
Compound Addition: Establish a baseline fluorescence reading for several seconds. Then, using the instrument's integrated fluidics, add varying concentrations of N-iBu-T to the wells. Simultaneously, measure the change in fluorescence intensity over time (typically 2-3 minutes).
-
Control Wells: Include wells with buffer only (negative control) and wells with a saturating concentration of a known full agonist like serotonin (5-HT) to determine the maximum system response.
-
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity minus the baseline reading.
-
Normalize the data to the response of the full agonist (5-HT), setting its maximal response as 100% efficacy.
-
Plot the normalized response against the log concentration of N-iBu-T.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ (concentration for 50% maximal response) and Eₘₐₓ (maximal efficacy relative to 5-HT).
-
Conclusion
The protocols detailed in these application notes provide a comprehensive, multi-tiered approach to characterizing the 5-HT2A receptor agonism of N-isobutyl-tryptamine. By systematically progressing from chemical synthesis and validation to in vitro receptor binding and functional assays, and finally to in vivo behavioral assessment, researchers can build a complete pharmacological profile of this novel compound. This rigorous, evidence-based framework is essential for advancing our understanding of tryptamine structure-activity relationships and for the successful development of next-generation neurotherapeutics targeting the 5-HT2A receptor.
References
- Roth, B. L. (Ed.). (2006). The Serotonin Receptors: From Molecular Pharmacology to Human Therapeutics. Humana Press.
-
Wikipedia contributors. (2024). 5-HT2A receptor. Wikipedia. [Link]
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González-Maeso, J., & Sealfon, S. C. (2009). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. Current Topics in Behavioral Neurosciences, 2, 47–84. [Link]
-
Pottie, E., & Stove, C. P. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. [Link]
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Kim, Y., et al. (2023). Identification of 5-HT2A receptor signaling pathways responsible for psychedelic potential. Nature Communications, 14(1), 4672. [Link]
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Cameron, L. P., & Olson, D. E. (2021). ABCs of Psychedelics: A Preclinical Roadmap for Drug Discovery. ACS Chemical Neuroscience, 12(21), 3852–3855. [Link]
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REPROCELL. (2022). Everything we know about the 5-HT2A (serotonin) receptor. [Link]
-
Reaction Biology. 5-HT2A Biochemical Binding Assay Service. [Link]
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ResearchGate. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5‐HT2AR. [Link]
-
ChEMBL. Radioligand Binding Assay for human 5-HT2A receptor. [Link]
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Eurofins Discovery. 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. [Link]
-
Innoprot. 5-HT2A Serotonin Receptor Assay. [Link]
-
Laban, U., et al. (2023). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 3), 295–302. [Link]
-
MMS Holdings. (2023). Psychedelic Drug Development: FDA Guidance. [Link]
-
IUCr Journals. (2023). Synthesis and structure of 4-hydroxy-N-isopropyl- tryptamine (4-HO-NiPT) and its precursors. [Link]
-
Premier Research. (2023). FDA's Draft Guidance on Psychedelic Drug Development. [Link]
-
Galla, F., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Receptors and Signal Transduction, 20(3), 231-251. [Link]
-
Eurofins Discovery. 5-HT2A Mouse Serotonin GPCR Cell Based Antagonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. [Link]
-
Drug Discovery News. (2026). A new era for psychedelic therapeutics. [Link]
-
Phillips Lytle LLP. (2023). FDA Issues First Draft Guidance on Clinical Trials for Psychedelic Drug Developers. [Link]
-
Rickli, A., et al. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology, 26(8), 1327-1337. [Link]
-
University of Chicago. Calcium Flux Protocol. [Link]
-
Laban, U., et al. (2023). Synthesis and structure of 4-hydroxy-N-isopropyl- tryptamine (4-HO-NiPT) and its precursors. IUCrData, 8(3). [Link]
-
Brea, J., et al. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. PLoS ONE, 14(1), e0208331. [Link]
-
ResearchGate. Calcium flux responses at human 5-HT 2A , 5-HT 2B , and 5-HT 2C INI. [Link]
-
Wallach, J., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. bioRxiv. [Link]
-
MDPI. (2023). Molecular and Medical Aspects of Psychedelics. [Link]
-
University of Rhode Island. tryptamine.synthesis-1.pdf. [Link]
-
ResearchGate. Binding affinity of tryptamine derivatives for 5-HT 2A R. [Link]
- Google Patents. (2023).
-
Yamada, J., et al. (1984). The behavioural effects of intravenously administered tryptamine in mice. Neuropharmacology, 23(8), 869-874. [Link]
-
Lesiak, A. D., et al. (2022). Revealing the presence of tryptamine new psychoactive substances using fused “neutral loss” spectra derived from DART high-resolution mass spectrometry data. Forensic Chemistry, 28, 100411. [Link]
-
Brandt, S. D., et al. (2010). Analytical methods for psychoactive N,N-dialkylated tryptamines. Trends in Analytical Chemistry, 29(8), 858-874. [Link]
-
Alam, M. S., et al. (2007). Assessment of binding affinity to 5-hydroxytryptamine 2A (5-HT2A) receptor and inverse agonist activity of naftidrofuryl: comparison with those of sarpogrelate. Journal of Pharmacological Sciences, 105(4), 341-346. [Link]
-
ResearchGate. Analytical methods for psychoactive N,N-dialkylated tryptamines. [Link]
-
Cozzi, N. V., et al. (2011). In Vivo Long-Term Kinetics of Radiolabeled N,N-Dimethyltryptamine and Tryptamine. Journal of Nuclear Medicine, 52(6), 968-971. [Link]
-
Westphal, F., et al. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Forensic Science International, 260, 68-76. [Link]
-
Marti, M., et al. (2024). Pharmaco-toxicological effects of the novel tryptamine hallucinogen 5-MeO-MiPT on motor, sensorimotor, physiological, and cardiorespiratory parameters in mice-from a human poisoning case to the preclinical evidence. Psychopharmacology, 241(2), 489-511. [Link]
-
ResearchGate. (PDF) Pharmaco-toxicological effects of the novel tryptamine hallucinogen 5-MeO-MiPT on motor, sensorimotor, physiological, and cardiorespiratory parameters in mice—from a human poisoning case to the preclinical evidence. [Link]
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Application Note: N-Isobutyltryptamine (NiBT) for Investigating Structure-Activity Relationships
[1]
Abstract
This application note details the methodological framework for utilizing N-isobutyltryptamine (NiBT) as a steric probe in Serotonin (5-HT) receptor Structure-Activity Relationship (SAR) studies. Unlike the widely characterized N,N-dimethyltryptamine (DMT), the mono-isobutyl substitution pattern of NiBT offers a unique chemical tool to interrogate the size constraints of the orthosteric binding site (specifically the hydrophobic pocket surrounding Asp3.32). This guide provides optimized protocols for synthesis, purification, and in vitro pharmacological profiling (Binding and Functional) to establish the causality between N-substituent steric bulk and receptor affinity/efficacy.
Introduction: The Strategic Value of NiBT in SAR
In medicinal chemistry, the tryptamine scaffold remains a privileged structure for targeting G-Protein Coupled Receptors (GPCRs), particularly the 5-HT family. The nitrogen atom of the ethylamine side chain acts as a critical anchor, forming an ionic bond with a conserved aspartate residue (Asp155 in 5-HT2A).
Why N-Isobutyl?
The isobutyl group (
-
Steric Tolerance: It tests the "depth" of the receptor's hydrophobic pocket.
-
Metabolic Stability: The branched chain adjacent to the nitrogen hinders Monoamine Oxidase (MAO) deamination, potentially prolonging half-life compared to N-butyl analogs.[1]
-
Lipophilicity: Increases
, facilitating membrane intercalation and potential intracellular binding events.
By systematically comparing NiBT against N-methyl and N-isopropyl analogs, researchers can map the Steric Activity Landscape of the receptor.[1]
Chemical Properties & Handling[2]
-
IUPAC Name: N-(2-(1H-indol-3-yl)ethyl)-2-methylpropan-1-amine[1]
-
Molecular Formula:
-
Molecular Weight: 216.33 g/mol
-
Solubility: Soluble in MeOH, EtOH, DMSO (up to 50 mM). Sparingly soluble in water (requires acidification).
-
Storage:
, dessicated, protected from light. Solutions in DMSO are stable for 3 months at .[1]
Experimental Workflow: Synthesis & Purification
Objective: Produce high-purity (>98%) NiBT freebase or fumarate salt for biological assay, minimizing bis-alkylation byproducts.
Synthesis Protocol (Reductive Amination Route)
This method is preferred over direct alkylation to avoid over-alkylation to the quaternary ammonium salt.
Reagents:
-
Tryptamine freebase (1.0 eq)
-
Isobutyraldehyde (1.1 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM) (Anhydrous)
-
Acetic Acid (catalytic)
Step-by-Step Procedure:
-
Imine Formation: Dissolve Tryptamine (10 mmol) in DCM (50 mL) under Nitrogen atmosphere. Add Isobutyraldehyde (11 mmol) and stir at Room Temperature (RT) for 30 minutes. Note: The solution may turn slightly yellow as the imine forms.
-
Reduction: Cool the mixture to
. Add STAB (15 mmol) portion-wise over 15 minutes. Add Acetic Acid (0.5 mL) to catalyze the reduction. -
Reaction: Allow the mixture to warm to RT and stir for 4-6 hours. Monitor via TLC (System: DCM/MeOH/NH4OH 90:9:1).
-
Quench: Quench with saturated
solution (50 mL). Stir for 10 minutes. -
Extraction: Separate organic layer.[1] Extract aqueous layer with DCM (
). Combine organics, dry over , and concentrate in vacuo. -
Purification: Flash Column Chromatography on Silica Gel.
Quality Control (Self-Validation)[1]
-
1H-NMR (DMSO-d6): Verify the doublet for the isobutyl methyls (
ppm) and the absence of a singlet corresponding to N-methyl impurities.[1] -
HPLC: Purity must be
at 254 nm.
In Vitro Pharmacological Protocols
Objective: Determine Binding Affinity (
Radioligand Binding Assay (Competition Mode)
This assay measures the ability of NiBT to displace a known radioligand (e.g.,
Materials:
-
Membranes: CHO-K1 cells stably expressing human 5-HT2A.[1]
-
Radioligand:
-Ketanserin (Specific Activity ~60 Ci/mmol).[1] Concentration: 1 nM ( equivalent).[1] -
Assay Buffer: 50 mM Tris-HCl, 5 mM
, pH 7.4.
Protocol:
-
Preparation: Dilute NiBT in DMSO to create a concentration range (
to ). Final DMSO concentration in assay must be .[1] -
Incubation: In 96-well plates, combine:
-
Equilibrium: Incubate at
for 60 minutes. -
Termination: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash
with ice-cold buffer.[1] -
Quantification: Liquid Scintillation Counting.
Data Analysis:
Calculate
Functional Assay: Calcium Flux (FLIPR)
Binding does not equal activation.[1] This step determines if NiBT is an agonist, antagonist, or partial agonist.
Protocol:
-
Dye Loading: Load CHO-h5-HT2A cells with Fluo-4 AM calcium indicator for 45 minutes at
. -
Baseline: Measure baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds.
-
Injection: Inject NiBT (concentration range).[1]
-
Measurement: Monitor fluorescence increase for 180 seconds.
-
Antagonist Mode: If no response, pre-incubate with NiBT for 15 mins, then inject Serotonin (
concentration) to measure inhibition.
Visualization: SAR Logic & Workflow
SAR Logic Flow: The "Steric Probe" Concept
This diagram illustrates the logical pathway for interpreting NiBT data in the context of receptor pocket mapping.
Caption: Logic flow for interpreting NiBT pharmacological data to map receptor constraints.
Experimental Workflow Summary
Caption: Step-by-step experimental pipeline for NiBT characterization.
Data Presentation & Interpretation
When reporting results for NiBT, organize data to highlight the impact of the N-substituent.
Table 1: Comparative SAR Template
| Compound | N-Substituent | 5-HT2A | 5-HT2A Efficacy ( | Interpretation |
| Tryptamine | Hydrogen | ~2000 | Full Agonist | Baseline scaffold activity.[1] |
| DMT | Methyl | ~100 | Full Agonist | Optimal fit for activation.[1] |
| NiBT | Isobutyl | [Experimental] | [Experimental] | Tests hydrophobic pocket depth. |
| DiPT | Isopropyl (x2) | ~200 | Partial Agonist | High steric bulk, distinct signaling. |
Interpretation Guide:
-
If NiBT
DMT: The receptor pocket at the N-terminus is spacious and driven by hydrophobic interactions (Van der Waals). -
If NiBT
DMT: The isobutyl group encounters steric clash with residues like Phe339 or Phe340, preventing the "toggle switch" activation required for agonism. -
Functional Switch: Often, increasing bulk at the Nitrogen (e.g., N-benzyl or N-isobutyl) converts an agonist into an antagonist or an inverse agonist.[1]
References
-
Nichols, D. E. (2012).[2] Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling.
-
Shulgin, A., & Shulgin, A. (1997).[3][4] TiHKAL: The Continuation. Transform Press.
-
Glennon, R. A., et al. (1994). Binding of O-alkyl derivatives of serotonin at human 5-HT1D beta receptors.[1] Journal of Medicinal Chemistry.
-
Knight, A. R., et al. (2004). Pharmacological characterisation of the agonist radioligand [3H]Cimbi-36 at 5-HT2A and 5-HT2C receptors.[1] Naunyn-Schmiedeberg's Archives of Pharmacology.
-
Blair, J. B., et al. (2000). Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines. Journal of Medicinal Chemistry.
Application Notes and Protocols for the Synthesis of N-isobutyl-tryptamine from Indole Precursors
Abstract
This document provides a comprehensive guide for the synthesis of N-isobutyl-tryptamine, a derivative of the naturally occurring tryptamine. These application notes are designed for researchers, scientists, and professionals in the field of drug development. The guide delves into the prevalent synthetic strategies, with a primary focus on the robust and efficient method of reductive amination. An alternative approach via direct N-alkylation is also presented. The protocols are detailed to ensure reproducibility and are supported by scientific principles, safety precautions, and characterization techniques.
Introduction to N-isobutyl-tryptamine
Tryptamines are a class of compounds characterized by an indole ring connected to an ethylamine side chain. This core structure is the foundation for numerous biologically active molecules, including the neurotransmitter serotonin and the hormone melatonin.[1] Synthetic modifications of the tryptamine scaffold, particularly at the amine nitrogen, have led to the development of a wide array of compounds with diverse pharmacological properties. N-isobutyl-tryptamine is one such derivative, and its synthesis is a key step in the exploration of new potential therapeutic agents.
Overview of Synthetic Strategies for N-Alkylated Tryptamines
The synthesis of N-alkylated tryptamines can be approached through several established methods, each with its own set of advantages and limitations. The choice of synthetic route often depends on the availability of starting materials, the desired scale of the reaction, and the presence of other functional groups on the indole ring.
-
Reductive Amination: This is a highly versatile and widely used method for the N-alkylation of amines. It involves the reaction of a primary or secondary amine with an aldehyde or ketone to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding alkylated amine.[2] This one-pot reaction is often preferred due to its efficiency and the use of relatively mild and safe reagents.[3]
-
Direct N-Alkylation: This method involves the reaction of tryptamine with an alkyl halide. While seemingly straightforward, this approach can be difficult to control, often leading to a mixture of mono- and di-alkylated products, as well as the potential for the formation of quaternary ammonium salts.[4]
-
Fischer Indole Synthesis: For the synthesis of tryptamines with specific substitutions on the indole ring, the Fischer indole synthesis is a powerful tool.[5][6] This method constructs the indole ring from a substituted phenylhydrazine and an aldehyde or ketone.[7]
-
Biocatalytic Synthesis: Advances in biotechnology have enabled the use of enzymes for the synthesis of tryptamines. For instance, L-tryptophan decarboxylases (TDCs) can produce tryptamine from tryptophan, and engineered enzymes can be used to generate a variety of tryptamine analogs.[8]
For the specific synthesis of N-isobutyl-tryptamine, reductive amination of tryptamine with isobutyraldehyde stands out as a highly efficient and controllable method.
Featured Protocol: Reductive Amination of Tryptamine with Isobutyraldehyde
This protocol details the synthesis of N-isobutyl-tryptamine via the reductive amination of tryptamine with isobutyraldehyde using sodium cyanoborohydride as the reducing agent.
Principle and Rationale
The reaction proceeds in two main steps within a single pot. First, the primary amine of tryptamine reacts with the carbonyl group of isobutyraldehyde to form a Schiff base (imine). This reaction is typically acid-catalyzed. In the second step, the imine is selectively reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to yield the secondary amine, N-isobutyl-tryptamine. Sodium cyanoborohydride is a preferred reducing agent for this transformation because it is stable in mildly acidic conditions and selectively reduces the iminium ion over the aldehyde, minimizing side reactions.[9][10]
The overall reaction is as follows:
Experimental Protocol
Materials:
-
Tryptamine (1.0 eq)
-
Isobutyraldehyde (1.2 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Methanol (solvent)
-
Glacial Acetic Acid (catalyst)
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate solution (for work-up)
-
Brine (for washing)
-
Anhydrous sodium sulfate (for drying)
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., a mixture of dichloromethane and methanol)
Procedure:
-
In a round-bottom flask, dissolve tryptamine (1.0 eq) in methanol.
-
Add glacial acetic acid to the solution to achieve a pH of approximately 6.
-
To this stirred solution, add isobutyraldehyde (1.2 eq).
-
Allow the mixture to stir at room temperature for 30 minutes to facilitate imine formation.
-
In a separate container, dissolve sodium cyanoborohydride (1.5 eq) in a small amount of methanol.
-
Slowly add the sodium cyanoborohydride solution to the reaction mixture. Control the addition rate to manage any gas evolution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by slowly adding water.
-
Remove the methanol under reduced pressure.
-
Add dichloromethane to the residue and transfer the mixture to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude N-isobutyl-tryptamine by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
-
Combine the fractions containing the pure product and evaporate the solvent to yield N-isobutyl-tryptamine as an oil or a solid.
Data Presentation
| Parameter | Expected Value |
| Physical State | Oil or low-melting solid |
| Yield | 70-90% (after purification) |
| Purity (by HPLC/GC-MS) | >98% |
Note: The actual yield and physical state may vary depending on the reaction scale and purification efficiency.
Visualization of the Workflow
Sources
- 1. Tryptamine - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2023225679A2 - N-isopropyl tryptamines and method of making monoalkylated and dialkylated tryptamine analogs - Google Patents [patents.google.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Facile in vitro biocatalytic production of diverse tryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Preclinical Characterization of N-Isobutyltryptamine (NiBT) in Rodent Models
[1]
Executive Summary & Scientific Rationale
N-Isobutyltryptamine (NiBT) represents a structural bridge in the tryptamine class of serotonergic modulators.[1] Unlike its widely studied N,N-dialkyl counterparts (e.g., DMT, DIPT), NiBT is a secondary amine with a mono-isobutyl substitution.
Scientific Premise: The core challenge with mono-substituted tryptamines is their susceptibility to degradation by Monoamine Oxidase A (MAO-A).[1] However, the steric bulk of the isobutyl group at the nitrogen position is hypothesized to hinder enzymatic docking, potentially enhancing oral bioavailability and duration of action compared to N-methyltryptamine (NMT). Furthermore, the lipophilicity of the isobutyl moiety suggests high blood-brain barrier (BBB) permeability.
This application note details a rigorous, self-validating workflow to characterize NiBT, moving from formulation to in vivo pharmacokinetics (PK) and 5-HT2A-mediated behavioral assays.
Chemical Formulation & Vehicle Selection[1]
Challenge: Tryptamine bases are lipophilic; the isobutyl chain increases logP, making aqueous solubility poor. Solution: Use of a fumarate salt form or a co-solvent system for the free base.
Protocol A: Vehicle Preparation
-
Preferred Vehicle: 0.9% Saline with 5% DMSO and 5% Tween-80 (for IP/PO administration).[1]
-
Alternative (for IV): 10% 2-Hydroxypropyl-
-cyclodextrin (HP CD) in sterile water.[1]
Validation Step:
-
Dissolve 10 mg NiBT (fumarate) in 1 mL vehicle.
-
Sonicate for 10 mins at 40°C.
-
Pass/Fail Criteria: Solution must remain clear for 4 hours at room temperature. If precipitation occurs, increase HP
CD to 20%.
Experimental Workflow Visualization
The following diagram outlines the sequential logic of the study, ensuring safety data precedes behavioral analysis.
Figure 1: Sequential workflow for the preclinical characterization of NiBT. Note the dependency of behavioral testing on PK-derived Tmax values.
In Vivo Protocol 1: Pharmacokinetics (PK)
Objective: Determine the oral bioavailability (
Methodology
-
Grouping:
-
Group A (IV Bolus): 1.0 mg/kg (
). -
Group B (Oral Gavage): 5.0 mg/kg (
).
-
-
Sampling: Collect blood (200
L) via tail vein at 0, 5, 15, 30, 60, 120, 240, and 480 min post-dose. -
Bioanalysis: Plasma extraction via protein precipitation (Acetonitrile).[1] Analyze using LC-MS/MS (MRM mode).
Data Analysis & Interpretation
Calculate Area Under the Curve (AUC) using the trapezoidal rule.
| Parameter | Definition | Significance for NiBT |
| Peak Plasma Concentration | Indicator of acute toxicity risk.[1] | |
| Time to Peak | Defines the "start time" for behavioral assays. | |
| Half-life | Determines duration of effects; short | |
| Bioavailability |
In Vivo Protocol 2: Behavioral Pharmacology
Objective: Assess 5-HT2A receptor activation and general sedative/stimulant effects. Animal Model: C57BL/6J Mice (Male, 8–10 weeks).
Assay A: Head-Twitch Response (HTR)
The HTR is the gold-standard behavioral proxy for 5-HT2A agonist activity in rodents, distinguishing hallucinogenic tryptamines from non-hallucinogens.[1]
Step-by-Step Protocol:
-
Acclimation: Handle mice daily for 3 days prior to testing to reduce stress-induced artifacts.
-
Dosing: Administer NiBT (IP) at 0.5, 1.0, and 3.0 mg/kg. Include Vehicle Control and Positive Control (DOI, 1.0 mg/kg).
-
Observation: Immediately place mouse in a clear observation cylinder.[1] Record video for 30 minutes.
-
Scoring: Blinded observers count "head twitches" (rapid, rotational head movements).
-
Validation: Pre-treatment with Volinanserin (M100907), a selective 5-HT2A antagonist, must abolish the HTR to confirm mechanism [1].
-
Assay B: Open Field Test (Locomotion)
Objective: Differentiate between specific 5-HT2A activation (often reduces exploration) and non-specific stimulant effects (increased velocity).
Protocol:
-
Place mouse in the center of an automated open field arena (
cm). -
Record activity for 60 minutes.
-
Metrics: Total Distance Traveled (cm), Center Time (anxiety index), Vertical Rearing.
Mechanistic Visualization: 5-HT2A Signaling
Understanding the downstream effects of NiBT binding is crucial for interpreting behavioral data. The HTR is driven by the Gq-PLC pathway.[1]
Figure 2: Predicted pharmacodynamic pathway of NiBT.[1] The Head Twitch Response is a behavioral readout of cortical Calcium mobilization.
Safety & Toxicology Notes
-
Serotonin Syndrome Risk: High doses of tryptamines can induce serotonin syndrome. Monitor animals for tremor, rigidity, hyperthermia, and hind-limb abduction.
-
Termination Criteria: If an animal exhibits seizures or weight loss >20% baseline, humanely euthanize immediately.
References
-
Halberstadt, A. L., & Geyer, M. A. (2011). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology, 61(3), 364-381. Link
-
Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264-355. Link
-
Fantegrossi, W. E., et al. (2008). Hallucinogen-like actions of 5-methoxy-N,N-diisopropyltryptamine in mice and rats.[1] Pharmacology Biochemistry and Behavior, 88(3), 358-365. Link
-
Shulgin, A., & Shulgin, A. (1997). TiHKAL: The Continuation.[2][3][4][5] Transform Press. (Contextual reference for tryptamine synthesis and SAR). Link
-
Rickli, A., et al. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology, 26(8), 1327-1337. Link
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Isobutyltryptamine (NiBT) Synthesis
Current Status: Operational Ticket ID: NiBT-OPT-2024 Assigned Specialist: Senior Application Scientist Subject: Yield Improvement & Troubleshooting for N-Isobutyltryptamine
Executive Summary
This guide addresses the synthesis of N-isobutyltryptamine (NiBT) , a secondary amine tryptamine derivative. Unlike its N,N-dialkyl counterparts (e.g., DiPT), NiBT requires precise control to achieve mono-alkylation without over-alkylating to the tertiary amine or leaving unreacted starting material.
This support documentation focuses on two primary workflows:
-
Reductive Amination (Recommended): High throughput, fewer steps, but requires steric control.
-
Speeter-Anthony Synthesis (Alternative): Higher step count, but guarantees mono-substitution via amide reduction.
Module 1: Route Selection & Strategy
User Query: Which synthetic route offers the highest yield for N-isobutyltryptamine?
Technical Response: For NiBT , the Reductive Amination using Sodium Triacetoxyborohydride (STAB) is the superior route for yield and efficiency. The isobutyl group is moderately bulky; this steric hindrance naturally discourages the formation of the N,N-diisobutyl byproduct, making the "direct" reductive amination cleaner than it would be for N-methyl or N-ethyl analogues.
Use Speeter-Anthony only if:
-
You are starting from Indole (not Tryptamine).
-
You require absolute exclusion of dialkylated byproducts for regulatory/analytical standards.
Decision Logic Visualization
Caption: Decision tree for selecting the optimal synthetic pathway based on precursor availability and project constraints.
Module 2: The Reductive Amination Protocol (High Yield)
User Query: I am seeing low yields (<40%) using NaBH4. How do I fix this?
Root Cause Analysis: Sodium Borohydride (NaBH4) is often too aggressive and basic, leading to side reactions, or it requires a two-step "pre-formation" of the imine which can hydrolyze if moisture is present.
Corrective Action: Switch to Sodium Triacetoxyborohydride (STAB) . STAB allows for a "one-pot" reaction where the aldehyde and amine are in equilibrium with the imine, and STAB selectively reduces the imine (protonated iminium ion) faster than the aldehyde itself.
Optimized Protocol: STAB Method
| Parameter | Specification | Rationale |
| Solvent | 1,2-Dichloroethane (DCE) or DCM | Non-protic, solubilizes STAB, facilitates work-up. |
| Stoichiometry | 1.0 eq Tryptamine : 1.1 eq Isobutyraldehyde : 1.4 eq STAB | Slight excess of aldehyde drives imine formation; excess hydride ensures completion. |
| Additives | Acetic Acid (1.0 eq) | CRITICAL: Catalyzes imine formation and buffers the system for STAB activity. |
| Temperature | 0°C to RT | Control exotherm during addition; stir at RT for 2-4 hours. |
Step-by-Step Workflow:
-
Dissolution: Dissolve Tryptamine (freebase) in DCE under Nitrogen/Argon.
-
Activation: Add 1.0 eq of glacial Acetic Acid. Stir for 5 minutes.
-
Imine Formation: Add 1.1 eq Isobutyraldehyde. Stir for 20–30 minutes at Room Temp (RT). Note: The solution may turn slightly yellow.[1]
-
Reduction: Cool to 0°C. Add 1.4 eq STAB portion-wise over 10 minutes.
-
Quench: After 3 hours, quench with saturated aqueous NaHCO3.
Troubleshooting Table: Reductive Amination
| Symptom | Probable Cause | Solution |
| Significant unreacted Tryptamine | Wet solvent or old STAB reagent. | STAB is moisture sensitive.[2] Use fresh reagent and anhydrous DCE. |
| N,N-Diisobutyl byproduct | Excess aldehyde or high temp. | Strictly limit aldehyde to 1.1 eq. Keep reaction cool (0°C) during addition. |
| "Goo" or Polymerization | Acid concentration too high. | Do not exceed 1.0–1.2 eq of Acetic Acid. |
Module 3: Work-Up & Purification (The Yield Saver)
User Query: I have a terrible emulsion during extraction. I'm losing product.
Technical Insight: Tryptamines are notorious for forming emulsions due to their amphiphilic nature (lipophilic indole + polar amine). Standard "shake and vent" often fails.
Emulsion Rescue Protocol
-
The "Brine Break": Add saturated NaCl (brine) to the separatory funnel.[3] The increased ionic strength forces organic molecules out of the aqueous phase.
-
Filtration: If solid particulates are stabilizing the emulsion, filter the entire biphasic mixture through a Celite 545 pad.
-
pH Swing (The "Golden Ticket"):
-
Step A: Acidify mixture to pH 2 (Product goes to Aqueous). Wash Organic layer (discard organic).
-
Step B: Basify Aqueous layer to pH 12+ using NaOH (Product precipitates/oils out).
-
Step C: Extract into DCM or Ethyl Acetate.
-
Salt Formation for Stability
Freebase NiBT is an oil or low-melting solid prone to oxidation. Convert to a salt for long-term storage.
-
Fumarate Salt: Dissolve freebase in acetone. Add 0.5 eq Fumaric acid (dissolved in hot acetone/IPA).
-
Why Fumarate? Non-hygroscopic, stoichiometric (1:2 acid:base often, but 1:1 for bulky amines), crystalline.
-
-
HCl Salt: Dissolve freebase in dry ether/DCM. Bubble dry HCl gas or add ethereal HCl.
-
Warning: Often hygroscopic.
-
Module 4: The Speeter-Anthony Alternative
User Query: I need >99% purity and have Indole. How do I proceed?
Workflow Visualization
Caption: The 3-step Speeter-Anthony pathway. Note that using a primary amine (isobutylamine) yields a secondary amide.
Critical Technical Note: When reducing the secondary amide (Indole-CO-CO-NH-iBu) with LiAlH4, the reaction is slower than with tertiary amides.
-
Requirement: Use a large excess of LiAlH4 (4–6 eq) and reflux in THF for at least 12–24 hours to ensure complete reduction of both carbonyls.
-
Yield Killer: Incomplete reduction leads to the hydroxyl-tryptamine or unreduced amide. Monitor via TLC (Amides are UV active and much more polar than the amine).
References
-
Speeter, M. E., & Anthony, W. C. (1954).[4] "The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines." Journal of the American Chemical Society.
-
Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
-
TiHKAL (Tryptamines I Have Known and Loved) . (1997). "Synthesis of N-Substituted Tryptamines." Transform Press. (Referenced for general work-up properties of bulky tryptamines).
-
Common Organic Chemistry. "Reductive Amination Conditions & Troubleshooting."
Disclaimer: This guide is for research and educational purposes only. Ensure compliance with all local regulations regarding controlled substance analogues.
Sources
Technical Support Center: Purification Challenges of Crude N-Isobutyl-Tryptamine (NiBT)
Welcome to the Application Scientist Support Portal. This troubleshooting guide is designed for researchers and drug development professionals dealing with the specific physicochemical challenges encountered during the isolation and purification of N-isobutyl-tryptamine (NiBT) following reductive amination.
Troubleshooting FAQs: The Causality of Purification Failures
Q1: Why does my crude NiBT streak severely on standard normal-phase silica gel, and how can I achieve baseline resolution? Causality: Tryptamine derivatives possess a highly basic secondary amine (pKa ~10.5). On standard normal-phase silica gel, these basic amines act as strong hydrogen-bond donors and acceptors, interacting aggressively with the acidic silanol groups (Si-OH) on the stationary phase. This electrostatic interaction causes severe peak tailing, leading to the co-elution of unreacted starting material (tryptamine), the desired product (NiBT), and over-alkylated by-products[1]. Solution: Your chromatographic method must actively suppress the ionization of the stationary phase. Using a strongly basified eluent saturates the acidic silanol sites. A highly effective and 1[1].
Q2: During reductive amination with isobutyraldehyde, I observe significant N,N-diisobutyltryptamine (N,N-DiBT) formation. How do I separate this over-alkylated by-product? Causality: The secondary amine of newly formed NiBT is more sterically hindered but also more electron-rich (due to the inductive effect of the alkyl group) than the primary amine of the starting tryptamine. This makes over-alkylation kinetically competitive, a 2[2]. Solution: Exploit the lipophilicity differences. N,N-DiBT lacks an N-H bond, making it significantly less polar and incapable of acting as a hydrogen bond donor. In normal-phase chromatography, N,N-DiBT will elute near the solvent front, well before NiBT.
Q3: My purified NiBT freebase is "oiling out" as a viscous syrup instead of crystallizing. How do I induce crystallization? Causality: N-alkyl tryptamine freebases often have low melting points because the flexible N-alkyl chain disrupts rigid crystal lattice packing. Furthermore, trace amounts of residual extraction solvents act as plasticizers, depressing the melting point below room temperature and causing the compound to "oil out." Solution: Convert the freebase into a stable crystalline salt. 3 because the strong ionic interactions provide the necessary lattice energy for rapid, stable crystallization[3].
Physicochemical Profiling & Chromatographic Data
To design a self-validating purification system, you must understand the quantitative differences between your reaction components.
| Compound | Molecular Weight ( g/mol ) | Relative Polarity | TLC Retention Factor (Rf)* | Crystallization Propensity |
| Tryptamine (Starting Material) | 160.22 | High (Primary Amine) | 0.15 | High (Freebase) |
| N-isobutyl-tryptamine (NiBT) | 216.33 | Moderate (Secondary Amine) | 0.35 | Low (Oils out) |
| N,N-diisobutyltryptamine (N,N-DiBT) | 272.44 | Low (Tertiary Amine) | 0.75 | Moderate (Freebase) |
*Rf values are approximate, based on a TLC mobile phase of DCM:MeOH:NH4OH (90:9:1) on standard normal-phase silica gel plates.
Standardized Experimental Protocols
Protocol A: Basified Silica Gel Flash Chromatography
This protocol ensures the complete resolution of NiBT from unreacted tryptamine and N,N-DiBT.
Step 1: Column Equilibration
-
Prepare the mobile phase: 90% Dichloromethane (DCM), 9% Methanol (MeOH), and 1% concentrated aqueous Ammonium Hydroxide (NH4OH).
-
Slurry-pack the silica gel column using the prepared mobile phase. Crucial: Allow the column to equilibrate for at least 2 column volumes (CV) to ensure the ammonia fully neutralizes the acidic silanols.
Step 2: Sample Loading
-
Dissolve the crude NiBT mixture in the absolute minimum volume of DCM.
-
Apply the sample evenly to the top of the silica bed to ensure a narrow loading band.
Step 3: Elution and Self-Validation
-
Elute using the 90:9:1 isocratic system.
-
Collect fractions and spot them on TLC plates.
-
Self-Validation Step: Develop the TLC plates and stain with Ehrlich's Reagent (p-dimethylaminobenzaldehyde). 4, confirming the presence of tryptamine derivatives and preventing the blind pooling of fractions[4].
Protocol B: Fumarate Salt Formation (Overcoming "Oiling Out")
This protocol converts the problematic freebase oil into a highly pure, stable crystalline solid.
Step 1: Dissolution
-
Dissolve the purified NiBT freebase oil in anhydrous ethanol (approx. 10 mL per gram of freebase).
-
In a separate flask, dissolve exactly 1.0 molar equivalent of fumaric acid in warm anhydrous ethanol.
Step 2: Salt Formation
-
Slowly add the fumaric acid solution dropwise to the stirring NiBT solution at room temperature.
-
Stir continuously for 30 minutes. A white precipitate should begin to form as the salt crystallizes.
Step 3: Isolation
-
Cool the suspension in an ice bath (0–4°C) for 2 hours to maximize thermodynamic yield.
-
Filter the crystals under vacuum using a Büchner funnel.
-
Wash the filter cake with ice-cold diethyl ether to remove any trapped lipophilic impurities.
-
Dry under high vacuum to a constant weight.
Purification Workflow Visualization
Experimental workflow for the isolation and purification of N-isobutyl-tryptamine (NiBT).
References
-
Synthesis of β-substituted tryptamines by regioselective ring opening of aziridines - PMC. 1
-
Mechanochemical reductive amination of aldehydes and ketones: solid-state synthesis... - Docta Complutense. 2
-
Company / Product News & Updates - SYNTHARISE CHEMICAL INC.3
-
Analytical methods for psychoactive N,N-dialkylated tryptamines - MAPS. 4
Sources
Technical Support Center: Synthesis of N-Isobutyl-tryptamine
A Guide to Achieving Selective Mono-Alkylation and Avoiding Over-Alkylation Byproducts
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with tryptamine derivatives. The synthesis of N-isobutyl-tryptamine, a seemingly straightforward N-alkylation, presents a common yet critical challenge: preventing the formation of the N,N-diisobutyl-tryptamine byproduct. This document provides an in-depth analysis of the underlying chemical principles driving this side reaction and offers robust, field-proven methodologies to ensure high-yield, selective synthesis of the desired mono-alkylated product.
Section 1: Understanding the Core Problem - The Over-Alkylation Cascade
The initial impulse for N-alkylation is often direct reaction with an alkyl halide. However, this approach is fraught with difficulty when applied to primary amines like tryptamine, leading to a mixture of products that are challenging to separate and represent a significant loss of yield.
FAQ: Why does direct alkylation of tryptamine with isobutyl bromide often result in a mixture of products?
Direct alkylation with a reagent like isobutyl bromide is a classic SN2 reaction. The primary amine of tryptamine acts as a nucleophile, attacking the electrophilic carbon of the isobutyl bromide. While this produces the desired N-isobutyl-tryptamine, the product itself is also a nucleophile.
Crucially, the resulting secondary amine is often more nucleophilic and less sterically hindered than the primary amine starting material.[1] This increased reactivity means it can compete effectively for the remaining isobutyl bromide, leading to a second alkylation event and the formation of the undesired N,N-diisobutyl-tryptamine tertiary amine.[2] Controlling this competitive reaction by simply manipulating stoichiometry is notoriously difficult, making this pathway inefficient for producing a clean, mono-alkylated product.
Sources
Technical Support Center: Optimizing Reaction Conditions for N-isobutyl-tryptamine Synthesis
Welcome to the technical support center for the synthesis of N-isobutyl-tryptamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimization parameters in the synthesis of this monoalkylated tryptamine. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions for yield, purity, and scalability.
Overview of Synthetic Strategies
The most direct and widely utilized method for synthesizing N-isobutyl-tryptamine is through the reductive amination of tryptamine with isobutyraldehyde.[1] This reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.[2][3] While other routes, such as N-acylation with isobutyryl chloride followed by reduction of the resulting amide, are possible, reductive amination is often preferred for its efficiency and atom economy.
This guide will focus on optimizing the reductive amination pathway, addressing the most common issues encountered during the experimental process.
Core Reaction: Reductive Amination
The overall transformation consists of two key steps:
-
Imine Formation: The primary amine of tryptamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of isobutyraldehyde to form a hemiaminal, which then dehydrates to an imine. This step is reversible.
-
Reduction: A hydride-based reducing agent selectively reduces the carbon-nitrogen double bond (C=N) of the imine to a single bond, yielding the final N-isobutyl-tryptamine product.
Caption: General workflow for N-isobutyl-tryptamine synthesis via reductive amination.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Category 1: Low Yield or Reaction Failure
Question: My reaction has stalled, and TLC/LC-MS analysis shows mostly unreacted tryptamine. What is the likely cause?
Answer: This is a classic symptom of incomplete imine formation. The equilibrium between the reactants (tryptamine + isobutyraldehyde) and the imine intermediate must be shifted towards the product.
-
Causality: The formation of the imine from the hemiaminal intermediate releases a molecule of water. According to Le Châtelier's principle, the presence of water in the reaction medium can push the equilibrium back towards the starting materials. Aldehyde self-condensation (aldol reaction) can also be a competing side reaction.[2]
-
Solutions & Optimization:
-
Water Removal: For indirect methods where the imine is pre-formed, use a Dean-Stark apparatus for azeotropic removal of water with a solvent like toluene. For one-pot reactions, add a chemical drying agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture.
-
Solvent Choice: While protic solvents like methanol or ethanol can be used, they can participate in the equilibrium. Aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) are often more effective, especially when using reagents like sodium triacetoxyborohydride.[4]
-
Stoichiometry: Ensure you are using at least a 1:1 molar ratio of isobutyraldehyde to tryptamine. A slight excess of the aldehyde (e.g., 1.1-1.2 equivalents) can help drive the reaction forward, but a large excess can lead to side reactions.
-
Question: I see both starting material and some side products, but very little of my desired N-isobutyl-tryptamine. My reducing agent was added at the start. What went wrong?
Answer: This issue often points to a problem with the choice or timing of your reducing agent.
-
Causality: If a strong, non-selective reducing agent like sodium borohydride (NaBH₄) is used, it can reduce the isobutyraldehyde to isobutanol faster than the aldehyde can react with the less nucleophilic tryptamine to form the imine.[2][3] The choice of reducing agent is critical for the success of a one-pot reductive amination.[4]
-
Solutions & Optimization:
-
Select a Milder Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is an excellent choice for one-pot reductive aminations. It is less reactive and will not readily reduce aldehydes or ketones at neutral or slightly acidic pH, but it will efficiently reduce the protonated iminium ion intermediate.[4]
-
Consider a Two-Step (Indirect) Procedure: First, mix the tryptamine and isobutyraldehyde in a suitable solvent (e.g., methanol or toluene) and allow time for the imine to form. You can monitor its formation by TLC or GC-MS. Once imine formation is maximized, add the reducing agent (like NaBH₄) portion-wise at a reduced temperature (e.g., 0 °C) to reduce the imine.[4]
-
pH Control: Some reducing agents, like sodium cyanoborohydride (NaBH₃CN), are most effective under mildly acidic conditions (pH 5-6), which help to catalyze imine formation and generate the more reactive iminium ion.[5] However, NaBH₃CN is highly toxic and requires careful handling.
-
Caption: Troubleshooting flowchart for low product yield.
Category 2: Impurity Formation & Side Reactions
Question: My final product is contaminated with a significant amount of a higher molecular weight impurity. What could it be?
Answer: The most likely culprit is over-alkylation, resulting in the formation of N,N-diisobutyl-tryptamine.
-
Causality: Your product, N-isobutyl-tryptamine, is a secondary amine. Secondary amines are often more nucleophilic than the primary amine starting material. Therefore, the product can compete with the starting tryptamine and react with another molecule of isobutyraldehyde to form a tertiary amine after reduction.
-
Solutions & Optimization:
-
Control Stoichiometry: Avoid a large excess of isobutyraldehyde. Using tryptamine as the limiting reagent can exacerbate this issue. Try using a slight excess of the amine (e.g., 1.1-1.2 equivalents) relative to the aldehyde.[4]
-
Slow Aldehyde Addition: Add the isobutyraldehyde slowly to the reaction mixture containing the tryptamine. This maintains a low instantaneous concentration of the aldehyde, favoring the reaction with the more abundant primary amine.
-
Question: I've isolated a major byproduct that has a different ring structure. What is this and how can I avoid it?
Answer: You have likely promoted the Pictet-Spengler reaction , a common side reaction when reacting tryptamines with aldehydes under acidic conditions.[5] This leads to the formation of a tetrahydro-β-carboline (THBC) derivative.
-
Causality: The Pictet-Spengler reaction is an intramolecular electrophilic substitution where the C2 position of the indole ring attacks the iminium ion intermediate, leading to cyclization. This is heavily favored by strong acidic conditions.
-
Solutions & Optimization:
-
Strict pH Control: Avoid using strong Brønsted or Lewis acids as catalysts. If using a reagent like NaBH₃CN that requires acidic conditions, carefully buffer the reaction to a pH of 5-6 and do not over-acidify.
-
Use a Self-Contained Reagent: NaBH(OAc)₃ is ideal for avoiding this. It is prepared from NaBH₄ and acetic acid, and the mild acidity provided by the acetate is sufficient to catalyze imine formation without strongly promoting the Pictet-Spengler cyclization.[4]
-
Caption: Simplified mechanism of the Pictet-Spengler side reaction.
Optimized Experimental Protocols
The following protocols are provided as a robust starting point for your experiments.
Protocol 1: One-Pot Reductive Amination using NaBH(OAc)₃
This is the recommended method for its reliability and operational simplicity.
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add tryptamine (1.0 eq).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) (approx. 0.1 M concentration). Stir until the tryptamine is fully dissolved.
-
Aldehyde Addition: Add isobutyraldehyde (1.1 eq) dropwise to the solution.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes.
-
Reducer Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., 9:1 DCM/MeOH with 1% NH₄OH) or LC-MS until the tryptamine starting material is consumed.
-
Workup:
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane (DCM) or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude freebase product.
-
Protocol 2: Purification via Acid-Base Extraction & Salt Formation
Crude N-isobutyl-tryptamine is often an oil. Conversion to a crystalline salt facilitates purification and improves stability.[6][7]
-
Initial Purification: Dissolve the crude product from Protocol 1 in a minimal amount of a nonpolar organic solvent (e.g., ethyl acetate).
-
Acid Wash: Extract the organic solution with 1M hydrochloric acid (HCl) three times. The protonated amine will move to the aqueous layer, leaving non-basic impurities behind.
-
Basification: Combine the acidic aqueous layers and cool in an ice bath. Slowly add a base (e.g., 25% NaOH solution) with stirring until the pH is >12.[6][8] The freebase product will precipitate or form an oil.
-
Final Extraction: Extract the basic aqueous layer three times with DCM. Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo to obtain the purified freebase.
-
Fumarate Salt Formation:
-
Dissolve the purified freebase in a minimal amount of hot acetone or isopropanol.
-
In a separate flask, dissolve fumaric acid (0.5 eq, as it's a diacid) in hot acetone or isopropanol.
-
Add the fumaric acid solution dropwise to the freebase solution. The N-isobutyl-tryptamine fumarate salt should precipitate.
-
Allow the mixture to cool to room temperature, then place it in a freezer to maximize crystallization.
-
Collect the solid by vacuum filtration, wash with cold solvent, and dry to yield the pure, stable fumarate salt.[7]
-
Data Summary & Optimization Parameters
Use the following tables to guide your optimization strategy.
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Pros | Cons | Typical Conditions |
| NaBH(OAc)₃ (STAB) | Mild, selective for imines; great for one-pot reactions; tolerates many functional groups.[4] | More expensive; moisture sensitive. | Anhydrous aprotic solvent (DCE, THF), room temp.[4] |
| NaBH₄ (Sodium Borohydride) | Inexpensive, readily available.[9] | Can reduce starting aldehyde; less selective; may require two-step process.[2][3] | Protic solvent (MeOH, EtOH), often at 0 °C for imine reduction. |
| NaBH₃CN (Sodium Cyanoborohydride) | Selective for imines at acidic pH. | Highly toxic (can release HCN gas); requires pH control.[5] | Methanol, pH 5-6 (buffered with acetic acid). |
| H₂/Catalyst (e.g., Pd/C) | "Green" reagent (byproduct is water); highly effective.[1][2] | Requires specialized hydrogenation equipment; catalyst can be pyrophoric; may reduce other functional groups. | Methanol or ethanol solvent, balloon or Parr shaker pressure. |
Table 2: Key Optimization Parameters and Their Impact
| Parameter | Range/Options | Impact on Yield & Purity |
| Stoichiometry (Aldehyde:Amine) | 1:1 to 1.2:1 | Excess aldehyde can increase imine formation but risks over-alkylation. |
| Solvent | MeOH, EtOH, DCE, THF | Aprotic solvents (DCE, THF) prevent solvent participation and are ideal for NaBH(OAc)₃.[4] |
| Temperature | 0 °C to Reflux | Room temperature is usually sufficient. Higher temps can accelerate imine formation but may increase side reactions. |
| pH / Catalyst | None, Acetic Acid | Mild acid catalyzes imine formation. Strong acid can cause Pictet-Spengler cyclization.[5] |
| Reaction Time | 4 - 24 hours | Must be monitored by TLC/LC-MS to determine endpoint and avoid degradation. |
References
-
Clark, T. B., & Batey, R. A. (2021). Imine Reduction with Me2S-BH3. National Center for Biotechnology Information. Retrieved from [Link]
-
(n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes). ResearchGate. Retrieved from [Link]
-
Laban, U., Naeem, M., Chadeayne, A. R., Golen, J. A., & Manke, D. R. (2023). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. IUCrData, 8(3). Retrieved from [Link]
-
(n.d.). Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. ResearchGate. Retrieved from [Link]
-
(n.d.). Reductive Amination. Wordpress. Retrieved from [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]
-
(n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Retrieved from [Link]
-
Podyacheva, E., Afanasyev, O. I., & Chusov, D. (2021). Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substrates. The Journal of Organic Chemistry, 86(14), 9637–9647. Retrieved from [Link]
- Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley.
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
(n.d.). Eschweiler–Clarke reaction. Wikipedia. Retrieved from [Link]
-
Taschwer, M., & Schmid, M. G. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Journal of Applied Pharmaceutical Science, 6(1), 28-34. Retrieved from [Link]
-
Laban, U., Naeem, M., Chadeayne, A. R., Golen, J. A., & Manke, D. R. (2023). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. Acta Crystallographica Section E: Crystallographic Communications, 79(3), 280-286. Retrieved from [Link]
-
Laban, U., Naeem, M., Chadeayne, A. R., Golen, J. A., & Manke, D. R. (2023). Synthesis and structure of 4-hydroxy-N-isopropyl- tryptamine (4-HO-NiPT) and its precursors. IUCr Journals. Retrieved from [Link]
-
(2021). Eschweiler-Clarke Reaction. J&K Scientific LLC. Retrieved from [Link]
-
(n.d.). Reductive amination. Wikipedia. Retrieved from [Link]
-
Brandt, S. D., Moore, S. A., Freeman, S., & Kanu, A. B. (2010). Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry. Drug testing and analysis, 2(7), 330-338. Retrieved from [Link]
-
(2021). Dmt synthesis. YouTube. Retrieved from [Link]
-
(2019). Eschweiler Clarke reaction or Eschweiler-Clarke methylation or reductive alkylation. YouTube. Retrieved from [Link]
-
Van der Es, D., Mijić, D., Kuijpers, M. I. P., van der Vliet, M., El-Sayed, R., & de la Torre, J. C. (2024). Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential. Reaction Chemistry & Engineering. Retrieved from [Link]
-
Corazza, O., Schifano, F., & Farre, M. (2015). Recreational Use, Analysis and Toxicity of Tryptamines. Current neuropharmacology, 13(1), 26-46. Retrieved from [Link]
-
Brandt, S. D., & Kavanagh, P. V. (2010). Analytical methods for psychoactive N,N-dialkylated tryptamines. Trends in Analytical Chemistry, 29(8), 858-869. Retrieved from [Link]
-
(n.d.). Analytical Methods for Psychoactive N,N-dialkylated Tryptamines. Scribd. Retrieved from [Link]
-
Lesiak, A. D., Musah, R. A., & Cody, R. B. (2022). Revealing the presence of tryptamine new psychoactive substances using fused “neutral loss” spectra derived from DART high-resolution mass spectrometry data and chemometrics. Analytica Chimica Acta, 1200, 339599. Retrieved from [Link]
-
Brandt, S. D., Moore, S. A., Freeman, S., & Kanu, A. B. (2010). Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry. ResearchGate. Retrieved from [Link]
-
Chen, C., & Chusov, D. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(20), 7108. Retrieved from [Link]
-
(n.d.). Synthesis of tryptamine. PrepChem.com. Retrieved from [Link]
-
Corazza, O., Schifano, F., & Farre, M. (2015). Recreational Use, Analysis and Toxicity of Tryptamines. ResearchGate. Retrieved from [Link]
-
(2011). Synthesis N,N-Dimethyl tryptamine. Sciencemadness Discussion Board. Retrieved from [Link]
- (1960). Process of preparing tryptamine. Google Patents.
-
(n.d.). Dimethyltryptamine. Hive Tryptamine Chemistry. Retrieved from [Link]
- (1960). Process of purifying tryptamine com-. Google Patents.
-
(2024). Tryptamine Acylation-Cylization. Sciencemadness.org. Retrieved from [Link]
-
(n.d.). Tryptamine. Wikipedia. Retrieved from [Link]
-
Szara, S., & Hearst, E. (1962). Synthesis and Pharmacological Activity of Alkylated Tryptamines. Journal of Medicinal Chemistry, 5(2), 277-283. Retrieved from [Link]
-
Van der Es, D., Mijić, D., Kuijpers, M. I. P., van der Vliet, M., El-Sayed, R., & de la Torre, J. C. (2024). Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential. RSC Publishing. Retrieved from [Link]
- (2023). N-isopropyl tryptamines and method of making monoalkylated and dialkylated tryptamine analogs. Google Patents.
-
(n.d.). N-Acylation in Combinatorial Chemistry. ResearchGate. Retrieved from [Link]
- (2023). Method for preparing a tryptamine derivative. Google Patents.
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Continuous flow synthesis of N , N -dimethyltryptamine (DMT) analogues with therapeutic potential - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00562G [pubs.rsc.org]
- 8. pdf.smolecule.com [pdf.smolecule.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: N-Isobutyl-Tryptamine (NiBT) Mass Spectrometry
Welcome to the dedicated troubleshooting and methodology center for the mass spectrometric analysis of N-isobutyl-tryptamine (NiBT). This guide is designed for analytical chemists and drug development professionals who require high-fidelity structural characterization of secondary amine tryptamines.
Mechanistic Principles of NiBT Fragmentation
Understanding the fragmentation causality of NiBT is critical for accurate spectral interpretation. NiBT (Exact Mass: 216.16 Da) is a secondary amine. Under mass spectrometric conditions, the molecule exhibits two highly competitive fragmentation pathways dictated by the ionization method and collision energy[1][2]:
-
Cα-Cβ Cleavage (Iminium Ion Formation): Driven by the stabilization of the positive charge by the nitrogen lone pair, the Cα-Cβ bond breaks to form a highly stable iminium cation (
) at m/z 86[1][3]. In hard ionization techniques like 70 eV Electron Ionization (EI), the excess internal energy causes this pathway to dominate so rapidly that the intact molecular radical cation (m/z 216) is often undetectable[3]. -
Cα-N Cleavage (Neutral Loss): In soft ionization techniques like Electrospray Ionization (ESI), protonation occurs at the secondary amine to form
at m/z 217. During Collision-Induced Dissociation (CID), the lower transition state energy for the neutral loss of isobutylamine (73 Da) frequently makes the 3-vinylindole cation (m/z 144) the most abundant product ion at low collision energies[2][4].
Diagnostic Fragmentation Data
The table below summarizes the critical quantitative data for NiBT fragmentation across different ionization platforms to aid in rapid peak assignment.
| Fragment Ion (m/z) | Ion Type / Structure | Cleavage Mechanism | Relative Abundance (ESI-CID) | Relative Abundance (GC-EI) |
| 217 | Intact Molecule | High | N/A | |
| 216 | Intact Molecule | N/A | Very Low / Absent | |
| 144 | Cα-N (Loss of Isobutylamine) | High (Base at low CE) | Low | |
| 130 | Cβ-Cγ Cleavage | Low | Moderate | |
| 86 | Cα-Cβ Cleavage | Moderate (Base at high CE) | Base Peak (100%) | |
| 44 | Alkyl loss from m/z 86 | Low | Moderate |
Mandatory Visualization: NiBT Fragmentation Pathway
Fig 1: Primary ESI-MS/MS fragmentation pathways of protonated N-isobutyl-tryptamine (m/z 217).
Experimental Protocol: LC-ESI-MS/MS Optimization Workflow
To ensure a self-validating system, this protocol incorporates internal checks to verify that the instrument is correctly tuned for secondary tryptamines before acquiring data for unknown samples.
Step 1: Preparation of the Tuning Solution
-
Action: Dilute the NiBT reference standard to 100 ng/mL in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid.
-
Causality: Formic acid acts as a proton donor, ensuring >99% protonation of the secondary amine in solution. This lowers the activation energy required for the subsequent neutral loss of the amine during CID, stabilizing the ion current[1].
Step 2: System Suitability Check (Self-Validation)
-
Action: Prior to infusing NiBT, infuse a known tertiary tryptamine standard (e.g., N,N-Dimethyltryptamine, DMT) at 100 ng/mL.
-
Validation Criteria: You must observe the
at m/z 189 and the iminium base peak at m/z 58 at a Collision Energy (CE) of ~20 eV[1][5]. If m/z 58 is absent, your collision cell pressure or gas purity is compromised. Do not proceed until resolved.
Step 3: Direct Infusion and Source Optimization
-
Action: Infuse the NiBT solution at 10 µL/min directly into the ESI source operating in positive ion mode.
-
Parameters: Set Capillary Voltage to +3.0 kV to +3.5 kV and Desolvation Temperature to 350°C. Isolate the precursor ion m/z 217.0 in Q1.
Step 4: Collision Energy (CE) Ramping
-
Action: Sweep the CE from 10 eV to 40 eV using Argon as the collision gas.
-
Observation: At ~15 eV, m/z 144 will appear as the dominant product ion. As CE approaches 25–30 eV, the C-C bond homolysis pathway overtakes the neutral loss, and m/z 86 will become the base peak[2][4].
-
Causality: Lower collision energies favor the kinetically driven neutral loss (m/z 144), while higher energies provide the thermodynamic threshold required to shatter the carbon backbone (m/z 86).
Step 5: SRM/MRM Transition Setup
-
Action: Program the mass spectrometer to monitor the 217 → 144 transition for quantification (highest sensitivity) and the 217 → 86 transition for qualification (highest structural specificity).
Troubleshooting FAQs
Q: Why is the molecular ion (m/z 216) completely absent in my GC-EI-MS spectra? A: Standard electron ionization at 70 eV imparts massive internal energy to the NiBT molecule. Because the aliphatic amine chain is highly labile, the molecular radical cation undergoes instantaneous Cα-Cβ cleavage to form the highly stable iminium ion (m/z 86) before the intact molecule can traverse the mass analyzer[3][6]. To observe the parent mass, you must either derivatize the secondary amine (e.g., with TFAA or BSTFA) to stabilize the molecule[7], lower the EI energy to 15-20 eV, or switch to a soft ionization technique like ESI or CI[8].
Q: How can I differentiate N-isobutyl-tryptamine from its structural isomer N-sec-butyl-tryptamine?
A: Both isomers yield an identical
Q: My ESI-MS/MS spectra show m/z 144 as the base peak instead of the expected iminium ion (m/z 86). Is my standard degraded? A: No, your standard is likely intact. The ratio of m/z 144 (Cα-N cleavage) to m/z 86 (Cα-Cβ cleavage) is highly sensitive to the specific collision energy applied. Because NiBT is a secondary amine, the transition state energy for the neutral loss of isobutylamine is lower than the energy required to break the Cα-Cβ bond[4]. If you are operating at a low collision energy (e.g., <20 eV), m/z 144 will naturally dominate. Simply increase the collision energy to >25 eV to drive the formation of the m/z 86 iminium ion[2].
References
- Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ioniz
- Analytical methods for psychoactive N,N-dialkyl
- A general approach to the screening and confirmation of tryptamines and phenethylamines by mass spectral fragment
- Metabolite markers for three synthetic tryptamines N‐ethyl‐N‐propyltryptamine, 4‐hydroxy... PMC.
- Analytical chemistry of synthetic routes to psychoactive tryptamines. Part III. Characterisation of the Speeter and Anthony route to N,N-dialkylated tryptamines using CI-IT-MS-MS. PubMed (Analyst).
- Suggested fragmentation mechanism for ion m/z 130.
- LSD derivatives.
- Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks.
- Nitrogen-containing cyclic compounds as iminium ion sources for selected reaction monitoring detection of deriv
Sources
- 1. mdpi.com [mdpi.com]
- 2. A general approach to the screening and confirmation of tryptamines and phenethylamines by mass spectral fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bibliography.maps.org [bibliography.maps.org]
- 4. scholar.lib.ntnu.edu.tw [scholar.lib.ntnu.edu.tw]
- 5. researchgate.net [researchgate.net]
- 6. problemykryminalistyki.policja.pl [problemykryminalistyki.policja.pl]
- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 8. Analytical chemistry of synthetic routes to psychoactive tryptamines. Part III. Characterisation of the Speeter and Anthony route to N,N-dialkylated tryptamines using CI-IT-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nitrogen-containing cyclic compounds as iminium ion sources for selected reaction monitoring detection of derivatized analytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolite markers for three synthetic tryptamines N‐ethyl‐N‐propyltryptamine, 4‐hydroxy‐N‐ethyl‐N‐propyltryptamine, and 5‐methoxy‐N‐ethyl‐N‐propyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Guide: Resolving Peak Tailing in N-Isobutyl-Tryptamine (NiBT) Analysis
Case ID: NiBT-HPLC-001 Status: Open for Resolution Assigned Specialist: Senior Application Scientist
Executive Summary
N-isobutyl-tryptamine (NiBT) is a secondary amine with an indole core. In Reversed-Phase HPLC (RP-HPLC), it frequently exhibits peak tailing (
This guide provides a root-cause analysis and self-validating protocols to resolve this issue.
Part 1: Diagnostic & Root Cause Analysis
Before altering your method, confirm the severity of the tailing. Calculate the USP Tailing Factor (
| Metric | Formula | Acceptance Criteria |
| USP Tailing ( | ||
| Asymmetry ( |
If your
Troubleshooting Logic Tree
Figure 1: Systematic decision tree for isolating the root cause of peak tailing in basic analytes.
Part 2: Frequently Asked Questions (Technical Solutions)
Q1: Why does NiBT tail even on a C18 column?
The Mechanism:
Standard C18 columns are silica-based.[1] Even "end-capped" columns possess residual silanol groups (
-
Ionization: At pH > 3.5, surface silanols deprotonate to form
. -
Interaction: NiBT contains a secondary amine (pKa
9.7). At pH < 9, it is protonated ( ). -
Result: The positively charged amine binds ionically to the negatively charged silanol (Ion-Exchange mechanism), dragging the peak tail.
Q2: How do I optimize the Mobile Phase to fix this?
The "Silanol Suppression" Protocol: You must either suppress the ionization of the silanol (low pH) or the amine (high pH).
Option A: The Low pH Strategy (Recommended for Standard Columns)
-
Mechanism: Lowering pH below 3.0 protonates the silanols (
), rendering them neutral. -
Additive: Trifluoroacetic Acid (TFA) is superior to Formic Acid for tailing issues. TFA acts as an ion-pairing agent, forming a neutral complex with the amine.
-
Protocol:
-
Solvent A: Water + 0.05% to 0.1% TFA.
-
Solvent B: Acetonitrile + 0.05% to 0.1% TFA.
-
Warning: TFA suppresses ionization in LC-MS. If using MS, use Formic Acid (0.1%) but ensure pH is < 3.0.
-
Option B: The High pH Strategy (Requires Hybrid Columns)
-
Mechanism: At pH > 10.5, NiBT (pKa ~9.7) becomes deprotonated (neutral). No charge = No ionic interaction.
-
Buffer: 10mM Ammonium Bicarbonate adjusted to pH 10.5 with Ammonium Hydroxide.
-
Critical Requirement: You MUST use a hybrid-silica column (e.g., Waters XBridge, Phenomenex Gemini) resistant to high pH. Standard silica dissolves at pH > 8.0.
Q3: Which column is best for N-isobutyl-tryptamine?
Do not use standard silica C18. Select based on the "Base Deactivation" technology:
| Column Technology | Mechanism | Recommendation Level |
| Hybrid Particle (e.g., BEH) | Ethylene-bridged silica; resists high pH; fewer silanols. | Highest (Allows pH 1-12 flexibility). |
| Charged Surface Hybrid (CSH) | Surface holds a slight positive charge, repelling the protonated amine. | High (Excellent for low ionic strength mobile phases). |
| Base-Deactivated Silica (BDS) | Chemically treated to reduce silanol acidity. | Moderate (Good for routine QC, requires low pH). |
| Standard C18 | High silanol activity. | Avoid (Will cause severe tailing). |
Q4: Is my column overloaded? (The Self-Validating Test)
Mass overload causes "shark-fin" peaks (fronting or tailing depending on the isotherm).
The 10% Injection Protocol:
-
Run your standard injection (e.g., 10 µL of 1 mg/mL). Measure
.[3] -
Dilute sample 1:10 (or inject 1 µL).
-
Analysis:
-
If
drops significantly (e.g., from 1.8 to 1.1), you are suffering from Mass Overload . -
Fix: Increase column diameter, increase stationary phase surface area (pore size), or decrease load.
-
Part 3: Recommended Experimental Workflow
If you are developing a new method for NiBT, follow this optimized gradient protocol to ensure sharp peaks.
Method Parameters:
-
Column: Waters XBridge C18 or Phenomenex Kinetex EVO C18 (4.6 x 100 mm, 3.5 µm).
-
Flow Rate: 1.0 mL/min.[3]
-
Temperature: 40°C (Reduces viscosity, improves mass transfer).
-
Detection: UV @ 280 nm (Tryptamine indole absorption).
Gradient Table:
| Time (min) | % Mobile Phase A (0.1% TFA in | % Mobile Phase B (0.1% TFA in ACN) | Curve |
| 0.0 | 95 | 5 | Initial |
| 10.0 | 5 | 95 | Linear |
| 12.0 | 5 | 95 | Hold |
| 12.1 | 95 | 5 | Re-equilibrate |
| 15.0 | 95 | 5 | End |
Note: If using MS detection, replace TFA with 0.1% Formic Acid. If tailing persists with Formic Acid, consider adding 5-10mM Ammonium Formate to increase ionic strength.
References
-
McCalley, D. V. (2023). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
Dolan, J. W. (2022). HPLC Diagnostic Skills II – Tailing Peaks. LCGC North America. [Link]
-
Phenomenex Technical Support . (2025). HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]
-
Sielc Technologies . (2018). Separation of Tryptamine on Newcrom R1 HPLC column. Sielc.com. [Link]
-
MicroSolv Technology Corp . (2026).[3] Tryptamine Analyzed with HPLC. MicroSolv Tech Note. [Link]
Sources
N-isobutyl-tryptamine degradation pathways and byproducts
Technical Support Center: N-Isobutyltryptamine (NiBT) Stability & Degradation
-
Topic: N-isobutyltryptamine degradation pathways and byproducts
-
Audience: Researchers, Scientists, Drug Development Professionals
-
Format: Technical Q&A with Troubleshooting Guides
Executive Summary
N-Isobutyltryptamine (NiBT) is a secondary amine tryptamine derivative.[1] Unlike its tertiary amine counterparts (e.g., DMT, 5-MeO-DMT), NiBT possesses a distinct stability profile governed by the presence of a labile proton on the side-chain nitrogen. This guide addresses the specific degradation mechanisms of mono-alkylated tryptamines, distinguishing them from the standard N-oxide pathways seen in tertiary amines.
Module 1: Chemical Stability & Degradation Mechanisms
Q1: Why is my NiBT sample discoloring despite being stored in a freezer?
A: Discoloration (browning or blackening) is typically driven by indole oxidation , which can proceed even at low temperatures if oxygen is present.
-
Mechanism: The electron-rich indole ring is susceptible to radical attack at the C2 and C3 positions. This leads to the formation of indolenines, which polymerize into colored oligomers (melanin-like pigments).
-
Catalysts: Light (UV/Vis) and trace metal ions significantly accelerate this process.
-
Distinction: This is separate from side-chain degradation. A sample can be heavily discolored but still retain high purity by HPLC, as the pigments have high extinction coefficients but low mass.
Q2: Does NiBT form an N-oxide like DMT?
A: No, not a stable N-oxide in the same sense. This is a critical distinction for your analytical method development.
-
Tertiary Amines (DMT): Form stable N-oxides (
) with a mass shift of +16 Da . -
Secondary Amines (NiBT): The nitrogen atom has a proton (
). Oxidation first yields a Hydroxylamine ( , +16 Da). This intermediate is often unstable and further oxidizes/dehydrates to a Nitrone ( ). -
Mass Shift Consequence:
-
Hydroxylamine: +16 Da
-
Nitrone: +14 Da (relative to parent amine; loss of 2H, gain of O).
-
Note: If you are searching only for +16 Da peaks, you may miss the primary degradation product (Nitrone).
-
Q3: What are the specific degradation pathways I should monitor?
Three primary pathways dictate the impurity profile of NiBT:
-
N-Hydroxylation/Nitrone Formation: Attack on the secondary amine.
-
Oxidative Deamination: Loss of the amine side chain to form Indole-3-acetaldehyde (IAAld) and subsequently Indole-3-acetic acid (IAA).
-
Pictet-Spengler Condensation: Reaction with aldehydes (including formaldehyde from solvent impurities) to form tetrahydro-beta-carbolines (THBCs).
Visualization: NiBT Degradation Pathways
Figure 1: Primary degradation pathways of N-isobutyltryptamine. Note the divergence between side-chain oxidation (Nitrone) and ring oxidation (Dimers).
Module 2: Analytical Troubleshooting (HPLC & MS)
Q4: I see a "split peak" in my LC-MS chromatogram. Is this degradation?
A: Not necessarily.[2] It is likely Rotamerism .
-
Cause: The N-isobutyl group is bulky. If your mobile phase is acidic (protonated amine), the rotation around the
bond or the bond can be restricted, creating distinct conformers that separate on C18 columns at low temperatures. -
Verification: Re-run the HPLC method at a higher column temperature (e.g., 45°C vs 25°C). If the peaks coalesce into a single sharp peak, it is rotamerism, not degradation. If they remain distinct, it is likely an impurity (e.g., an isomer or isobaric byproduct).
Q5: How do I distinguish NiBT from its degradation products using MS?
Use the following mass shift table to identify byproducts.
| Compound | Formula Change | Mass Shift ( | Polarity (RT Shift)* |
| NiBT (Parent) | -- | 0 | Reference |
| N-Hydroxy-NiBT | +O | +16 | Earlier (More Polar) |
| NiBT Nitrone | +O, -2H | +14 | Earlier (More Polar) |
| Indole-3-Acetic Acid | (Deamination) | -55 (approx) | Earlier (Acidic) |
| N-Formyl-NiBT | +CO (Formylation) | +28 | Later (Less Polar) |
| Dimer | x2 - 2H | 2M - 2 | Much Later |
*RT Shift based on standard Reverse Phase C18 conditions.
Q6: My sample has an unexpected peak at [M+12]. What is it?
A: This is likely a Formaldehyde Adduct (Tetrahydro-beta-carboline) .
-
Source: Formaldehyde is a common contaminant in low-grade methanol or acetonitrile solvents, or PEG excipients.
-
Reaction: Pictet-Spengler condensation closes the ring between the amine and the indole C2 position.
-
Mass Math:
(methylene bridge) = +14 Da? No.-
Reaction: NiBT + HCHO
Cyclic Product + H2O. -
Net addition:
(12 Da).
-
-
Solution: Use only LC-MS grade solvents and avoid storing NiBT in methanolic solutions for extended periods.
Module 3: Experimental Protocols
Protocol A: Rapid Stability Assessment (Stress Test)
Use this protocol to validate your analytical method's ability to detect NiBT degradation products.
-
Preparation: Dissolve NiBT (1 mg/mL) in 50:50 Acetonitrile:Water.
-
Oxidative Stress: Add Hydrogen Peroxide (
) to a final concentration of 3%. Incubate at RT for 2 hours.-
Target: Generates N-hydroxy and Nitrone species.
-
-
Photolytic Stress: Expose a separate vial to UV light (254 nm) for 4 hours.
-
Target: Generates Indole dimers and colored oligomers.
-
-
Analysis: Analyze both samples against a fresh standard using the LC-MS parameters below.
Protocol B: Recommended Storage Conditions
To maximize shelf-life (>2 years):
| Parameter | Recommendation | Reason |
| Form | Fumarate or HCl Salt | Freebase is significantly more prone to oxidation than salt forms. |
| Temperature | -20°C or -80°C | Arrhenius kinetics dictate slower degradation rates. |
| Atmosphere | Argon or Nitrogen | Displaces oxygen, preventing indole oxidation and nitrone formation. |
| Container | Amber Glass | Blocks UV light to prevent polymerization. |
Troubleshooting Decision Tree
Figure 2: Decision tree for diagnosing NiBT stability issues.
References
-
Tryptamine Chemistry & Stability
-
Oxid
- Rosenau, T., et al. (2002). "Oxidation of secondary amines to nitrones." Journal of Organic Chemistry.
-
Source:
-
Indole Oxidation P
- Wrona, M. Z., & Dryhurst, G. (1987). "Oxidation chemistry of 5-hydroxytryptamine." Journal of Organic Chemistry.
-
Source:
-
Analytical Profiling of Tryptamines
- Brandt, S. D., et al. (2010). "Analytical methods for psychoactive N,N-dialkylated tryptamines." Trends in Analytical Chemistry.
-
Source:
Sources
Technical Support Center: Enhancing the Solubility of N-isobutyl-tryptamine for Assays
Welcome to the technical support center for N-isobutyl-tryptamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the common challenges associated with the solubility of this compound in experimental assays. Here, you will find a series of frequently asked questions, detailed troubleshooting guides, and step-by-step protocols to ensure the successful and reproducible use of N-isobutyl-tryptamine in your research.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of N-isobutyl-tryptamine?
N-isobutyl-tryptamine, like many tryptamine derivatives, is a lipophilic molecule. This characteristic governs its solubility profile:
-
High Solubility in Organic Solvents: It is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[1]
-
Poor Solubility in Aqueous Solutions: Conversely, it exhibits negligible solubility in water and aqueous buffers at neutral pH.[1]
The isobutyl group attached to the nitrogen atom increases the molecule's lipophilicity compared to tryptamine, which can further decrease its aqueous solubility. This property is a critical consideration when preparing solutions for biological assays, which are predominantly aqueous.
Q2: What is the best solvent to use for preparing a stock solution of N-isobutyl-tryptamine?
For creating a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is the recommended solvent. DMSO is a powerful aprotic solvent capable of dissolving a wide range of non-polar and polar compounds.[2]
Key Considerations for DMSO Stock Solutions:
-
Anhydrous DMSO: Use anhydrous (water-free) DMSO to prevent the introduction of water, which can decrease the long-term stability of the compound in solution.
-
Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2] Repeated freezing and thawing can lead to compound precipitation.
-
Final DMSO Concentration in Assays: Keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells and may interfere with assay results.[2]
Q3: My N-isobutyl-tryptamine precipitates when I dilute my DMSO stock solution into an aqueous buffer for my assay. What is happening and how can I prevent this?
This common issue is known as "solvent shock" or "precipitation upon dilution." It occurs when a compound dissolved in a high concentration of an organic solvent is rapidly introduced into an aqueous environment where it is poorly soluble. The organic solvent disperses, and the compound crashes out of the solution.
Here are several strategies to prevent this:
-
Optimize the Dilution Method:
-
Add the stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously to ensure rapid and even dispersion.
-
Pre-warm the aqueous buffer to the assay temperature (e.g., 37°C) before adding the stock solution, as solubility often increases with temperature.[3]
-
-
pH Adjustment:
-
N-isobutyl-tryptamine is a basic compound due to its secondary amine group. Adjusting the pH of the aqueous buffer to a more acidic range can increase its solubility.
-
-
Use of Solubilizing Agents:
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic molecules, increasing their aqueous solubility.[4]
-
Co-solvents: In some cases, a small percentage of a water-miscible organic solvent can be included in the final assay buffer to maintain solubility.
-
Troubleshooting Guide: Precipitation Issues
This section provides a more in-depth guide to resolving precipitation problems encountered during your experiments.
Issue 1: Precipitate Forms Immediately Upon Dilution
-
Cause: Solvent shock and exceeding the aqueous solubility limit.
-
Solutions:
-
Reduce Final Concentration: The most straightforward solution is to lower the final concentration of N-isobutyl-tryptamine in your assay.
-
Optimize Dilution Technique: As mentioned in the FAQs, add the stock solution slowly to a vortexing or stirring aqueous buffer.
-
Intermediate Dilution Step: Create an intermediate dilution in a mixture of your organic solvent and aqueous buffer before the final dilution. This gradual change in solvent polarity can prevent precipitation.
-
pH Adjustment: This is a highly effective method for ionizable compounds like N-isobutyl-tryptamine.
-
Issue 2: Precipitate Forms Over Time in the Incubator
-
Cause: The compound may be at a supersaturated state and slowly crystallizes out, or it may be unstable at the incubation temperature.
-
Solutions:
-
Confirm Maximum Soluble Concentration: Perform a solubility test by preparing a serial dilution of your compound in the final assay medium and incubating it for the duration of your experiment. The highest concentration that remains clear is your working maximum.
-
Stability Check: The compound may be degrading. Assess the stability of N-isobutyl-tryptamine in your assay medium over time using an appropriate analytical method like HPLC.
-
Incorporate Cyclodextrins: Cyclodextrins can form stable inclusion complexes that can prevent precipitation over longer incubation periods.
-
Issue 3: Inconsistent Results or High Variability Between Replicates
-
Cause: Undetected micro-precipitation can lead to variations in the actual concentration of the compound in solution.
-
Solutions:
-
Visual Inspection: Before use, carefully inspect all solutions under a light source for any signs of cloudiness or particulate matter.
-
Fresh Preparations: Prepare working solutions fresh for each experiment from a properly stored stock solution.
-
Sonication: Briefly sonicating the final working solution before adding it to your assay may help to break up small aggregates, but be cautious as this can also introduce heat.
-
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol outlines the steps for preparing a 10 mM stock solution of N-isobutyl-tryptamine (Molecular Weight: 216.33 g/mol ).
Materials:
-
N-isobutyl-tryptamine powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 216.33 g/mol * 1000 mg/g = 2.16 mg
-
-
Weighing: Accurately weigh 2.16 mg of N-isobutyl-tryptamine powder and transfer it to a sterile amber vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Enhancing Aqueous Solubility using pH Adjustment
N-isobutyl-tryptamine, being a secondary amine, is a weak base. By lowering the pH of the aqueous buffer, the amine group becomes protonated, forming a more polar and water-soluble salt.
Key Principle: The pKa of the amine group in tryptamine is approximately 9.5-10.2. The isobutyl group will slightly alter this, but it will remain in a similar basic range. To ensure the compound is predominantly in its ionized, more soluble form, the pH of the buffer should be at least 1-2 pH units below the pKa.
Materials:
-
N-isobutyl-tryptamine DMSO stock solution (from Protocol 1)
-
Aqueous buffer (e.g., PBS, TRIS)
-
1 M Hydrochloric Acid (HCl)
-
pH meter
Procedure:
-
Determine Target pH: For most cell-based assays, a pH between 7.2 and 7.4 is required. However, for initial solubilization tests or non-cellular assays, you can explore a lower pH.
-
Prepare pH-Adjusted Buffer: Take your desired aqueous buffer and, while monitoring with a calibrated pH meter, slowly add 1 M HCl dropwise until the target pH is reached.
-
Dilution: While vortexing the pH-adjusted buffer, slowly add the N-isobutyl-tryptamine DMSO stock solution to achieve the desired final concentration.
-
Final pH Check: After adding the compound, re-check the pH and adjust if necessary.
-
Observation: Visually inspect the solution for any signs of precipitation.
Workflow for pH Adjustment:
Caption: Workflow for enhancing solubility via pH adjustment.
Protocol 3: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) for Enhanced Solubility
HP-β-CD is a modified cyclodextrin with improved water solubility and low toxicity, making it suitable for in vitro assays. It forms an inclusion complex with the hydrophobic N-isobutyl-tryptamine, effectively shielding it from the aqueous environment.
Materials:
-
N-isobutyl-tryptamine DMSO stock solution (from Protocol 1)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) powder
-
Aqueous buffer (e.g., PBS, cell culture medium)
-
Vortex mixer and/or magnetic stirrer
Procedure:
-
Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer. A starting concentration of 10-50 mM is recommended. For example, to make 10 mL of a 50 mM solution (average MW of HP-β-CD is ~1400 g/mol ):
-
Mass (mg) = 50 mmol/L * 1 L/1000 mL * 10 mL * 1400 g/mol * 1000 mg/g = 700 mg. Dissolve 700 mg of HP-β-CD in 10 mL of buffer.
-
-
Complexation:
-
While vigorously vortexing or stirring the HP-β-CD solution, slowly add the N-isobutyl-tryptamine DMSO stock solution dropwise to the cyclodextrin solution to achieve the desired final concentration.
-
-
Incubation (Optional but Recommended): Incubate the mixture for 1-2 hours at room temperature with continuous stirring to facilitate the formation of the inclusion complex.
-
Application: The resulting clear solution can now be used in your assay.
-
Important: Always include a vehicle control in your experiment that contains the same final concentrations of DMSO and HP-β-CD.
-
Workflow for Cyclodextrin Solubilization:
Caption: Workflow for using HP-β-CD to enhance solubility.
Data Summary
The following table summarizes the solubility of tryptamine in common organic solvents as a reference point for N-isobutyl-tryptamine. The addition of the isobutyl group is expected to slightly increase its solubility in organic solvents and decrease its aqueous solubility.
| Solvent | Approximate Solubility of Tryptamine | Reference |
| DMSO | ~11 mg/mL | [1] |
| Ethanol | ~10 mg/mL | [1] |
| Dimethyl formamide | ~5 mg/mL | [1] |
| Aqueous Buffer (PBS, pH 7.2) | Sparingly soluble | [1] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
References
-
Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]
- Szatmari, I., et al. (2001). Synthesis and Pharmacological Activity of Alkylated Tryptamines. Journal of Medicinal Chemistry, 44(21), 3545-3554.
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]
- O'Donnell, K., & Black, D. St. C. (2005). N-Alkylation of phenethylamine and tryptamine. Tetrahedron Letters, 46(7), 1151-1153.
-
Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]
- Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(4), 307-322.
- Baltruschat, H., et al. (2021). Prediction of pKa values of small molecules via graph neural networks.
- Rizvi, S. A. A., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35(5), 599-614.
- Macaluso, E., et al. (2023). Membrane Permeation of Psychedelic Tryptamines by Dynamic Simulations. ACS Chemical Neuroscience, 14(18), 3333-3345.
- Joly, R., & Bucourt, R. (1960). U.S. Patent No. 2,920,080. Washington, DC: U.S.
-
Illumina. (2026, February 4). Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. [Link]
- Kaur, N., et al. (2022). Potential of Tryptamine Derivatives as Multi-Target Directed Ligands for Alzheimer's Disease: AChE, MAO-B, and COX-2 as Molecular Targets. Molecules, 27(19), 6542.
-
Outsourced Pharma. (n.d.). Accelerating The Development Of Enabled Formulations For Poorly Soluble Drugs Using Translational Pharmaceutics. [Link]
- Wani, T. A., et al. (2025, March 7).
-
Wikisource. (n.d.). Isocyanate (5522). [Link]
- Google Patents. (n.d.).
- Sridharan, V., et al. (2022).
-
Chemistry Stack Exchange. (2014, September 11). What is the procedure to create stock solutions?. [Link]
-
Tablets & Capsules. (2025, July 15). Formulating OSDs for Poorly Soluble Drugs. [Link]
-
ResearchGate. (2024, February 20). Design, Synthesis and Therapeutic investigation of Tryptamine derivatives as Potential Antioxidant and Amyloid inhibitor/disaggregator. [Link]
-
Semantic Scholar. (n.d.). N-Alkylation of phenethylamine and tryptamine. [Link]
- Jones, R. D. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review, 13(5), 84-90.
- Google Patents. (n.d.).
-
ResearchGate. (2021, December 21). Solubility of drugs in ethanol and dmso. [Link]
-
ResearchGate. (2025, August 5). Analytical methods for psychoactive N,N-dialkylated tryptamines. [Link]
-
Szejtli, J. (2019, November 27). Practical Considerations about the Cyclodextrin Solubilities – A Quickstart Guide for Newbies. Cyclodextrin News. [Link]
-
MDPI. (2022, December 28). A Review of Synthetic Access to Therapeutic Compounds Extracted from Psilocybe. Pharmaceuticals, 16(1), 40. [Link]
- Taschwer, M., & Schmid, M. G. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Journal of Applied Pharmaceutical Science, 6(1), 28-34.
- OAText. (2019, September 28). The in vitro Effects of Tryptamine, Harmine, and Harmaline on Leishmania tarentolae and the Possible Implications for Leishmaniasis.
-
Usona Institute. (2024, January 10). Usona Institute Research Unveils New Compounds with Observed Psychedelic-like Activity. [Link]
- da Silva, A. F., et al. (2022). Revealing the presence of tryptamine new psychoactive substances using fused “neutral loss” spectra derived from DART high-resolution mass spectrometry. Analytical and Bioanalytical Chemistry, 414(10), 3045-3057.
- Cios, G., et al. (2026, January 8). Psychedelic Drugs Rediscovered—In Silico Study of Potential Fetal Exposure to Analogues of Psychedelic Drugs During Pregnancy. International Journal of Molecular Sciences, 27(2), 1234.
-
ProQuest. (n.d.). Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa. [Link]
-
OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications. [Link]
-
Science.gov. (n.d.). beta-cyclodextrin inclusion complexes: Topics by Science.gov. [Link]
Sources
Technical Support Center: N-Isobutyltryptamine (NiBT) Preparation & Purification
The Chemistry of Contamination: Root Cause Analysis
High-fidelity receptor binding assays (e.g., 5-HT
The Reaction Landscape
The following diagram illustrates the kinetic branching points where impurities are generated.
Fig 1.[1] Kinetic branching in reductive amination. The "Green Path" requires precise control of pH and stoichiometry to avoid the "Red Paths" of cyclization and over-alkylation.
Troubleshooting Guide (Interactive Q&A)
This section addresses specific failure modes reported by users.
Issue 1: "LC-MS shows a persistent impurity at M+12 mass units."
Diagnosis: Pictet-Spengler Cyclization (THBC formation). Mechanism: Tryptamines are electron-rich. In the presence of aldehydes and acid (even weak acids like acetic acid), the indole ring attacks the imine carbon, closing a new ring to form a tetrahydro-beta-carboline (THBC). Corrective Action:
-
Check pH: Ensure your reaction pH is not below 4-5.
-
Solvent Choice: Avoid protic solvents if using strong acid catalysts.
-
Temperature: Do not heat the imine formation step above 40°C. Cyclization has a higher activation energy than imine formation; heat favors the impurity.
Issue 2: "My product is an oil that refuses to crystallize."
Diagnosis: Polysubstitution (Dialkylation) or Solvent Entrapment. Mechanism: The secondary amine (NiBT) is nucleophilic. If excess isobutyraldehyde is present during reduction, NiBT reacts again to form N,N-diisobutyltryptamine. This tertiary amine lowers the melting point and disrupts the crystal lattice of the product. Corrective Action:
-
Stoichiometry: Use a strict 1:0.95 ratio of Tryptamine:Aldehyde. It is better to have unreacted tryptamine (easy to remove) than dialkylated product (hard to remove).
-
Stepwise Addition: Do not add the reducing agent (NaBH
) simultaneously with the aldehyde. Allow the imine to form first, then reduce. -
Salt Formation: Convert the freebase oil to a Fumarate salt (see Protocol below).
Issue 3: "The product turned pink/brown upon drying."
Diagnosis: Oxidative Degradation. Mechanism: The indole moiety is sensitive to radical oxidation, forming N-oxides or polymerized indoles (melanins) when exposed to UV light and oxygen. Corrective Action:
-
Inert Atmosphere: Perform all drying steps under Vacuum or Nitrogen/Argon.
-
Antioxidants: Add 0.1% Ascorbic Acid to the aqueous workup phase to scavenge radicals.
-
Storage: Store as a salt (HCl or Fumarate) at -20°C, protected from light.
Standard Operating Procedure: High-Purity NiBT Synthesis
Objective: Synthesis of N-isobutyltryptamine with <1% total impurities. Methodology: Indirect Reductive Amination via Imine Pre-formation.
Materials
-
Precursor: Tryptamine freebase (Recrystallized).
-
Reagent: Isobutyraldehyde (Freshly distilled to remove isobutyric acid).
-
Reductant: Sodium Borohydride (NaBH
).[2][3][4] -
Solvent: Methanol (Anhydrous).
Protocol Workflow
Step 1: Imine Formation (The "Dry" Phase)
-
Action: Dissolve Tryptamine (1.0 eq) in Methanol. Add 3g of 3Å Molecular Sieves (to absorb water and drive equilibrium).
-
Addition: Add Isobutyraldehyde (0.95 eq) dropwise at 0°C.
-
Incubation: Stir at Room Temperature for 2 hours.
-
Why? Pre-forming the imine consumes the aldehyde. Limiting aldehyde to 0.95 eq ensures no excess is available to alkylate the final product (preventing dialkylation).
Step 2: Reduction
-
Action: Cool solution to 0°C.
-
Addition: Add NaBH
(1.5 eq) in small portions over 30 minutes. -
Reaction: Allow to warm to RT and stir for 1 hour.
-
Control: Monitor by TLC.[3] If starting material remains, do not add more aldehyde.
Step 3: Quench & Workup
-
Quench: Slowly add 1M HCl until pH ~2 (Destroys borate complexes).
-
Wash: Wash the acidic aqueous layer with Dichloromethane (DCM) x2.
-
Why? This removes non-basic impurities (neutral polymers, unreacted aldehyde).
-
-
Basify: Adjust aqueous layer to pH 12 using 25% NaOH.
-
Extract: Extract product into DCM x3.
-
Dry: Dry organic layer over Na
SO and evaporate.
Step 4: Purification (Fumarate Salt Formation)
The freebase is often oily. The fumarate salt is the industry standard for stable, crystalline tryptamines.
Fig 2.[5] Crystallization logic for converting oily freebase to stable salt.
Impurity Data Summary
The table below compares the impurity profile of the "Direct" method (mixing everything at once) vs. the "Stepwise" method described above.
| Parameter | Direct Mix (Simultaneous Addition) | Stepwise (Imine Pre-formation) |
| Major Impurity | N,N-Diisobutyltryptamine (5-15%) | Unreacted Tryptamine (<5%) |
| Cyclization (THBC) | Moderate (if acid catalyzed) | Low (Neutral conditions) |
| Workup Difficulty | High (Separating secondary/tertiary amines) | Low (Separating primary/secondary amines) |
| Physical State | Persistent Oil | Crystalline Solid (as salt) |
Frequently Asked Questions (FAQ)
Q: Can I use Sodium Cyanoborohydride (NaBH
Q: How do I separate unreacted Tryptamine from NiBT?
A: This is the most difficult separation. Flash chromatography is best (DCM:MeOH:NH
Q: What is the shelf life of NiBT Fumarate? A: When stored at -20°C in amber glass, the fumarate salt is stable for >2 years. The freebase oil degrades within weeks at room temperature [3].
References
-
Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Shulgin, A., & Shulgin, A. (1997). TiHKAL: The Continuation. Transform Press. (Context: General purification of N-substituted tryptamines). Link
-
Brandt, S. D., et al. (2010). "Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination." Drug Testing and Analysis, 2(7), 330-338. Link
-
Bailey, P. D., et al. (1993). "The Pictet-Spengler reaction in the synthesis of tetrahydro-β-carbolines." Journal of the Chemical Society, Perkin Transactions 1, (4), 431-439. Link
Sources
Validation & Comparative
A Comparative Analysis of N-isobutyl-tryptamine and N,N-dimethyltryptamine (DMT) Potency for Preclinical Research
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of psychedelic research, a nuanced understanding of structure-activity relationships (SAR) is paramount for the rational design of novel therapeutic agents. This guide provides a detailed comparative analysis of the predicted potency of N-isobutyl-tryptamine and the well-characterized psychoactive compound N,N-dimethyltryptamine (DMT). By synthesizing existing data on DMT and leveraging established SAR principles for N-alkylated tryptamines, we offer a predictive framework for researchers exploring the pharmacological space of these fascinating molecules.
Introduction: The Significance of N-Alkylation in Tryptamine Psychedelics
The tryptamine scaffold is a privileged structure in neuroscience, forming the backbone of the endogenous neurotransmitter serotonin and a wide array of psychoactive compounds. Modifications to the terminal amine group, specifically N-alkylation, have been shown to profoundly influence a compound's pharmacokinetic and pharmacodynamic properties. DMT, with its two methyl groups, is a potent, short-acting psychedelic, primarily mediating its effects through agonism at the serotonin 2A (5-HT2A) receptor.[1][2] N-isobutyl-tryptamine, a less-studied analog, features a single isobutyl substituent on the nitrogen atom. This structural alteration is predicted to significantly impact its interaction with serotonergic receptors and, consequently, its overall potency.
Chemical Structures and Physicochemical Properties
A fundamental comparison begins with the molecular architecture of these two compounds.
| Compound | Structure | Molecular Formula | Molar Mass ( g/mol ) |
| N,N-dimethyltryptamine (DMT) | C₁₂H₁₆N₂ | 188.27 | |
| N-isobutyl-tryptamine | Predicted Structure | C₁₄H₂₀N₂ | 216.32 |
The addition of an isobutyl group in place of two methyl groups increases the molecular weight and steric bulk at the nitrogen terminus. This seemingly minor change has significant implications for receptor binding and functional activity.
Comparative Receptor Binding Affinity and Functional Potency
The primary molecular target for classic psychedelics is the 5-HT2A receptor.[1][2] The potency of a compound is a function of its ability to bind to the receptor (affinity) and to elicit a functional response upon binding (efficacy).
N,N-dimethyltryptamine (DMT): A High-Affinity 5-HT2A Agonist
DMT is a well-established 5-HT2A receptor agonist.[2] It binds with high affinity to this receptor, as well as to a range of other serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2B, and 5-HT2C.[2] Its potent partial agonism at the 5-HT2A receptor is believed to be the primary driver of its profound psychedelic effects.[2]
Table 1: Reported Receptor Binding Affinities (Ki, nM) and Functional Potencies (EC50, nM) of DMT
| Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| 5-HT2A | 75 ± 1 | 38.3[2] |
| 5-HT1A | 6.5 ± 1.5 | Inactive as an agonist[3] |
| 5-HT2C | ~µM range | Potency varies[2] |
N-isobutyl-tryptamine: A Predictive Assessment Based on SAR
A consistent trend observed in these studies is that increasing the steric bulk of the N-alkyl substituents tends to decrease potency at the 5-HT2A receptor. For instance, the in vivo potency of 4-hydroxytryptamines in the head-twitch response (HTR) assay, a behavioral proxy for 5-HT2A activation in rodents, follows the order: dimethyl (psilocin) > diethyl > dipropyl > diisopropyl.[1] This suggests that the larger isobutyl group on N-isobutyl-tryptamine, compared to the two methyl groups of DMT, will likely result in lower binding affinity and functional potency at the 5-HT2A receptor .
Predicted Potency of N-isobutyl-tryptamine relative to DMT:
-
5-HT2A Receptor Affinity: Expected to be lower than DMT.
-
5-HT2A Functional Potency: Expected to be lower than DMT.
The branched nature of the isobutyl group may also influence its interaction with the receptor binding pocket differently than a straight-chain alkyl group of similar size.
Experimental Protocols for Potency Determination
To empirically validate these predictions, a series of well-established in vitro and in vivo assays should be employed.
In Vitro Assays
This assay directly measures the affinity of a compound for a specific receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the human 5-HT2A receptor.
-
Incubation: Incubate the membranes with a radiolabeled ligand (e.g., [³H]ketanserin) and varying concentrations of the test compound (DMT or N-isobutyl-tryptamine).
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate the Ki value, which represents the concentration of the test compound that displaces 50% of the radioligand.
Diagram: Radioligand Binding Assay Workflow
Caption: Workflow for determining receptor binding affinity.
This functional assay measures the ability of a compound to activate Gq-coupled receptors like 5-HT2A, leading to an increase in intracellular calcium.[5][6]
Protocol:
-
Cell Culture: Culture cells stably expressing the human 5-HT2A receptor.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of the test compound.
-
Fluorescence Measurement: Measure the change in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Generate a dose-response curve and calculate the EC50 (concentration for 50% maximal response) and Emax (maximal efficacy).
Diagram: 5-HT2A Receptor Signaling Pathway
Caption: Canonical Gq signaling cascade upon 5-HT2A receptor activation.
In Vivo Assay
The HTR is a rapid, involuntary head movement in mice that is a reliable behavioral proxy for 5-HT2A receptor activation and predicts hallucinogenic potential in humans.[1][7]
Protocol:
-
Animal Acclimation: Acclimate C57BL/6J mice to the testing environment.
-
Compound Administration: Administer varying doses of the test compound (intraperitoneally or subcutaneously).
-
Observation: Observe and count the number of head twitches over a defined period.
-
Data Analysis: Generate a dose-response curve and calculate the ED50 (dose that produces 50% of the maximal response).
Synthesis of N-isobutyl-tryptamine
For researchers wishing to conduct these experimental validations, a common synthetic route to N-mono-alkylated tryptamines involves reductive amination.
General Synthetic Scheme:
-
Reaction of Tryptamine with Isobutyraldehyde: Tryptamine is reacted with isobutyraldehyde in the presence of a suitable solvent and a mild acid catalyst to form an intermediate imine.
-
Reduction of the Imine: The imine is then reduced to the secondary amine, N-isobutyl-tryptamine, using a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).
-
Purification: The final product is purified using standard techniques such as column chromatography or crystallization.
A similar, more established synthesis for a related compound, N-isopropyltryptamine, involves treating 4-benzyloxyindole with oxalyl chloride and then isopropylamine, followed by reduction.[8][9]
Conclusion and Future Directions
While N,N-dimethyltryptamine is a well-studied psychedelic with established high potency at the 5-HT2A receptor, structure-activity relationship data strongly suggests that N-isobutyl-tryptamine will exhibit lower potency. The increased steric bulk of the isobutyl group is predicted to hinder optimal binding to and activation of the 5-HT2A receptor.
This comparative guide provides a robust theoretical framework for initiating preclinical studies on N-isobutyl-tryptamine. Empirical validation through the outlined experimental protocols is essential to precisely quantify its receptor binding profile, functional activity, and in vivo potency. Such studies will not only elucidate the specific pharmacological properties of N-isobutyl-tryptamine but also contribute to a broader understanding of the nuanced structure-activity relationships that govern the therapeutic potential of tryptamine-based psychedelics. Future research should also explore the functional selectivity (biased agonism) of N-isobutyl-tryptamine, as different signaling pathways downstream of the 5-HT2A receptor may be differentially engaged, leading to unique behavioral and therapeutic outcomes.
References
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Halberstadt, A. L., Chadeayne, A. R., Golen, J. A., & Manke, D. R. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science, 3(6), 1184–1197. [Link]
-
Kim, S. Y., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 198–207. [Link]
-
Carbonaro, T. M., & Gatch, M. B. (2016). Neuropharmacology of N,N-Dimethyltryptamine. Brain Research Bulletin, 126(Pt 1), 74–88. [Link]
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Dean, J. G., et al. (2019). The Neuropharmacology of N,N-Dimethyltryptamine. Frontiers in Neuroscience, 13, 114. [Link]
-
Halberstadt, A. L., et al. (2018). Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs. Neuropharmacology, 142, 14-23. [Link]
-
Laban, U., Naeem, M., Chadeayne, A. R., Golen, J. A., & Manke, D. R. (2023). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 3), 280–286. [Link]
-
Nichols, D. E., et al. (2015). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS Chemical Neuroscience, 6(2), 243–249. [Link]
-
Klein, L. M., et al. (2018). Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs. Neuropharmacology, 142, 14-23. [Link]
-
Laban, U., Naeem, M., Chadeayne, A. R., Golen, J. A., & Manke, D. R. (2023). Synthesis and structure of 4-hydroxy-N-isopropyl- tryptamine (4-HO-NiPT) and its precursors. IUCr Journals, 79(3), 280-286. [Link]
-
Giraldo-Giraldo, M. A., et al. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. Bioorganic & Medicinal Chemistry Letters, 29(4), 555-560. [Link]
-
Giraldo-Giraldo, M. A., et al. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. Bioorganic & Medicinal Chemistry Letters, 29(4), 555-560. [Link]
-
Cozzi, N. V., et al. (2021). Pharmacologic activity of substituted tryptamines at 5-HT 2A R, 5-HT 2C R, 5-HT 1A R, and SERT. Journal of Pharmacology and Experimental Therapeutics, 379(1), 16-26. [Link]
-
Klein, L. M., et al. (2016). Receptor binding profiles and quantitative structure-affinity relationships of some 5-substituted-N,N-diallyltryptamines. Bioorganic & Medicinal Chemistry Letters, 26(3), 855-860. [Link]
-
Manske, R. H. F. (1931). A SYNTHESIS OF THE METHYLTRYPTAMINES AND SOME DERIVATIVES. Canadian Journal of Research, 5(5), 592-600. [Link]
-
Halberstadt, A. L., et al. (2018). Receptor binding profiles and behavioral pharmacology of ring-substituted N ,N-diallyltryptamine analogs. Neuropharmacology, 142, 14-23. [Link]
-
Kim, Y., et al. (2020). Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential. Cell, 182(6), 1540-1552.e14. [Link]
-
Wikipedia. (n.d.). N-Isopropyltryptamine. In Wikipedia. Retrieved March 7, 2026, from [Link]
-
Wikipedia. (n.d.). Tryptamine. In Wikipedia. Retrieved March 7, 2026, from [Link]
- Chadeayne, A. R., et al. (2023). N-isopropyl tryptamines and method of making monoalkylated and dialkylated tryptamine analogs (U.S. Patent No. WO2023225679A2).
-
Blough, B. E., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N-dimethyltryptamine in Mice. ACS Pharmacology & Translational Science, 6(4), 542-553. [Link]
-
ACS Publications. (2025). Novel Tryptamine Compounds as 5-HT2A Agonists for Treating Mood Disorders such as Depressive Disorders and Bipolar Disorders. ACS Medicinal Chemistry Letters. [Link]
-
Flanagan, T. W., & Nichols, C. D. (2018). 5-HT2A receptors: Pharmacology and functional selectivity. The International Journal of Neuropsychopharmacology, 21(10), 913-927. [Link]
-
Cozzi, N. V., et al. (2016). Receptor binding profiles and quantitative structure-affinity relationships of some 5-substituted-N,N-diallyltryptamines. Bioorganic & Medicinal Chemistry Letters, 26(3), 855-860. [Link]
-
Rickli, A., et al. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology, 26(8), 1327-1337. [Link]
-
Halberstadt, A. L., et al. (2018). Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs. Neuropharmacology, 142, 14-23. [Link]
-
Klein, L. M., & Teitler, M. (2012). Structures and binding affinities ( K i values, nM) for tryptamine ( 5... ResearchGate. [Link]
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Cozzi, N. V., et al. (2015). Receptor binding profiles and quantitative structure-affinity relationships of some 5–substituted-N,N-diallyltryptamines. ResearchGate. [Link]
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Carlier, J., et al. (2020). New Psychoactive Substance 5-MeO-MiPT In vivo Acute Toxicity and Hystotoxicological Study. Turkish Journal of Pharmaceutical Sciences, 17(1), 8-15. [Link]
-
Wagmann, L., et al. (2017). Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human liver microsomes and real case samples. ResearchGate. [Link]
-
Nichols, D. E., et al. (2015). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS Chemical Neuroscience, 6(2), 243-249. [Link]
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de Lima, M. E., et al. (2011). In Vivo Long-Term Kinetics of Radiolabeled N,N-Dimethyltryptamine and Tryptamine. Journal of Nuclear Medicine, 52(6), 969-976. [Link]
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Comparative Guide: Receptor Binding Affinities of Tryptamine Analogs
Executive Summary
This guide provides an in-depth technical comparison of the receptor binding profiles of key tryptamine analogs, focusing on the 5-HT2A and 5-HT1A serotonin receptors.[1] It is designed for researchers in pharmacology and drug development. The content synthesizes quantitative
Methodological Framework: Radioligand Binding Assays
The gold standard for determining receptor affinity is the radioligand binding assay. This protocol measures the inhibition constant (
Experimental Protocol
Objective: Determine the
Materials:
-
Receptor Source: HEK293 cells stably expressing human 5-HT2A.
-
Radioligand:
-Ketanserin (Antagonist) or -DOI (Agonist). Note: Agonist radioligands are preferred for psychoplastogen research to label the high-affinity state. -
Assay Buffer: 50 mM Tris-HCl, 10 mM
, 0.1 mM EDTA, pH 7.4.
Workflow:
-
Membrane Preparation: Homogenize cells in ice-cold buffer. Centrifuge at 48,000
for 20 min. Resuspend pellet in assay buffer. -
Incubation:
-
Total Volume: 200
. -
Add 50
membrane suspension (20-50 protein). -
Add 25
radioligand (final conc. ~ ). -
Add 25
test compound (concentration range to M). -
Non-specific binding: Define using 10
Methysergide.
-
-
Equilibrium: Incubate at 37°C for 60 minutes.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Liquid scintillation counting (LSC).
Workflow Visualization
Caption: Step-by-step workflow for competitive radioligand binding assays used to determine affinity constants.
Comparative Analysis: Binding Affinities ( )
The following table synthesizes data from key comparative studies (Rickli et al., 2016; Ray, 2010; Glatfelter et al., 2023). Lower
| Compound | Structure Class | 5-HT2A | 5-HT1A | Selectivity Profile |
| LSD | Ergoline | ~1.0 - 4.0 | ~1.0 - 3.0 | Non-selective; High affinity for both.[3] |
| Psilocin (4-OH-DMT) | Tryptamine | ~15 - 25 | ~100 - 600 | Moderate 2A selectivity; Lower 1A affinity. |
| DMT | Tryptamine | ~39 - 200 | ~100 - 200 | Balanced, moderate affinity. |
| 5-MeO-DMT | Tryptamine | ~100 - 1000 | ~1.0 - 10 | Highly 1A selective. |
| 4-HO-MET | Tryptamine | ~10 - 20 | > 500 | High 2A affinity; Reduced 1A interaction. |
Structure-Activity Relationship (SAR) Insights
-
4-Position Substitution (Psilocin, 4-HO-MET):
-
Substituents at the 4-position (OH, AcO) generally increase affinity for 5-HT2A compared to the unsubstituted parent (DMT).
-
This substitution creates a steric lock that stabilizes the receptor in an active conformation, often leading to higher potency in inducing head-twitch responses (HTR) in rodents.
-
-
5-Position Substitution (5-MeO-DMT):
-
The methoxy group at the 5-position drastically increases affinity for 5-HT1A , often surpassing 5-HT2A affinity by 10-100 fold.
-
Functional Consequence: High 5-HT1A agonism can dampen the visual/hallucinogenic effects mediated by 5-HT2A, contributing to the distinct "dissociative" or "void-like" phenomenology of 5-MeO-DMT compared to psilocin.
-
-
N-Alkylation (DMT vs. DiPT):
-
Asymmetrical alkylation (e.g., methyl-ethyl in 4-HO-MET) retains high 2A affinity.
-
Bulky groups (e.g., diisopropyl in DiPT) significantly alter the binding pocket fit, often reducing 5-HT2A affinity while retaining 5-HT1A or SERT interaction.
-
Signaling Pathways & Functional Selectivity
Binding affinity (
5-HT2A Signaling Cascade
Activation of 5-HT2A recruits
Caption: Divergent signaling pathways at the 5-HT2A receptor. Tryptamines vary in their bias toward Gq vs.
References
-
Rickli, A., et al. (2016).[4][5][6] Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology.[5][6]
-
Ray, T. S. (2010).[2][4][7] Psychedelics and the Human Receptorome.[2][5][7][8] PLoS ONE.
-
Glatfelter, G. C., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Pharmacology & Translational Science.
-
Madsen, M. K., et al. (2019). Psychedelic effects of psilocybin correlate with serotonin 2A receptor occupancy and plasma psilocin levels.[9] Neuropsychopharmacology.
-
BenchChem. (2025).[1] A Comparative Analysis of the In Vitro Potency of 5-MeO-MET and Other Tryptamines.
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A Comparative Guide to the In Vivo and In Vitro Effects of N-isobutyl-tryptamine
Introduction
N-isobutyl-tryptamine (NiPT) is a lesser-known psychedelic compound belonging to the tryptamine class.[1] As with many novel psychoactive substances, a comprehensive understanding of its pharmacological and physiological effects is crucial for both harm reduction and potential therapeutic exploration. A critical aspect of this understanding lies in the validation of in vitro findings with in vivo data. This guide provides a detailed comparison of the known effects of N-isobutyl-tryptamine in both laboratory-based assays and living organisms, offering a nuanced perspective for researchers, scientists, and drug development professionals.
The transition from in vitro to in vivo is a pivotal step in drug discovery and development. While in vitro experiments provide a controlled environment to dissect molecular mechanisms, they often lack the complexity of a whole organism. Factors such as metabolism, pharmacokinetics, and interactions with multiple physiological systems can significantly alter a compound's effects in vivo. This guide will explore these discrepancies and correlations in the context of NiPT and related tryptamines.
In Vitro Effects: A Molecular Snapshot
In vitro studies are instrumental in characterizing the direct interactions of a compound with its molecular targets. For tryptamines like NiPT, this primarily involves receptor binding and functional assays.
Receptor Binding Profile
The primary molecular target for classic psychedelic tryptamines is the serotonin 5-HT2A receptor.[2][3][4] In vitro receptor binding assays are employed to determine the affinity of a ligand for a specific receptor. While specific binding data for N-isobutyl-tryptamine is not extensively available in the public domain, we can infer its likely profile based on structurally similar tryptamines.
It is established that N-substitution on the tryptamine backbone influences receptor affinity and efficacy.[4] For instance, N,N-dialkyltryptamines like DMT are known 5-HT2A receptor agonists.[5] N-isopropyltryptamine (NiPT) is a potent full agonist of the 5-HT2A receptor.[1] It is plausible that N-isobutyl-tryptamine shares this characteristic.
Table 1: Inferred In Vitro Receptor Binding Profile of N-isobutyl-tryptamine
| Receptor Target | Expected Affinity | Expected Functional Activity | Rationale |
| 5-HT2A | High | Agonist | Structural similarity to other N-alkylated tryptamines known to be 5-HT2A agonists.[1][4] |
| 5-HT1A | Lower | Variable | Some tryptamines exhibit affinity for 5-HT1A receptors.[3] |
| SERT | Weak to Moderate | Reuptake Inhibitor | Several tryptamines show interaction with the serotonin transporter.[4] |
Functional Assays
Beyond simple binding, functional assays in cell lines expressing specific receptors are used to determine whether a compound acts as an agonist, antagonist, or inverse agonist. These assays can measure downstream signaling events such as inositol phosphate accumulation or calcium mobilization upon receptor activation.[2] For a compound like NiPT, these assays would be crucial to confirm its presumed agonist activity at the 5-HT2A receptor and to quantify its efficacy and potency.
Experimental Protocol: In Vitro Receptor Binding Assay (Example)
-
Cell Culture: Culture human embryonic kidney (HEK) 293 cells stably expressing the human 5-HT2A receptor.
-
Membrane Preparation: Harvest cells and prepare cell membranes through homogenization and centrifugation.
-
Radioligand Binding: Incubate cell membranes with a known radioactive ligand for the 5-HT2A receptor (e.g., [3H]ketanserin) in the presence of varying concentrations of N-isobutyl-tryptamine.
-
Separation and Counting: Separate bound from free radioligand by rapid filtration and quantify the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of NiPT that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Caption: Workflow for a typical in vitro receptor binding assay.
In Vivo Effects: The Whole Organism Response
In vivo studies in animal models are essential to understand the complex physiological and behavioral effects of a compound. These studies bridge the gap between molecular interactions and the organismal response.
Behavioral Effects
The hallmark in vivo effect of 5-HT2A receptor agonists in rodents is the head-twitch response (HTR).[6] This behavioral tic is considered a proxy for the hallucinogenic potential of a substance in humans. Given the inferred 5-HT2A agonist activity of NiPT, it is highly probable that it would induce the HTR in rodents. The potency and efficacy of HTR induction would provide valuable in vivo validation of its in vitro functional activity.
Other behavioral effects commonly observed with tryptamines include alterations in locomotor activity, anxiety-like behaviors, and disruptions in prepulse inhibition (a measure of sensorimotor gating).[7]
Table 2: Predicted In Vivo Behavioral Effects of N-isobutyl-tryptamine in Rodents
| Behavioral Assay | Predicted Effect | Underlying Mechanism |
| Head-Twitch Response (HTR) | Induction of HTR | 5-HT2A receptor agonism.[6] |
| Locomotor Activity | Biphasic (low dose stimulation, high dose inhibition) | Complex interaction with serotonergic and other systems. |
| Prepulse Inhibition (PPI) | Disruption of PPI | Alteration of sensorimotor gating, a common effect of hallucinogens.[7] |
Experimental Protocol: Head-Twitch Response (HTR) Assay in Mice
-
Animal Acclimation: Acclimate male C57BL/6J mice to the testing room for at least 60 minutes.
-
Drug Administration: Administer N-isobutyl-tryptamine or vehicle control via intraperitoneal (i.p.) injection.
-
Observation: Place mice individually in observation chambers and record the number of head twitches for a defined period (e.g., 30-60 minutes).
-
Data Analysis: Compare the number of head twitches in the NiPT-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA).
Caption: Workflow for a typical in vivo head-twitch response assay.
Metabolism and Pharmacokinetics
A significant divergence between in vitro and in vivo effects arises from metabolism. In vitro, the parent compound is studied in isolation. In vivo, it is subject to metabolic transformation, primarily in the liver by cytochrome P450 (CYP) enzymes.[8][9]
For tryptamines, common metabolic pathways include N-dealkylation, hydroxylation, and oxidation.[9][10] The metabolites produced may have their own pharmacological activity, contributing to the overall in vivo effect profile. For example, studies on other N,N-dialkyltryptamines have shown that metabolites can also be active.
In vitro metabolism studies using human liver microsomes can help predict the metabolic fate of a compound.[9][10] Comparing the metabolites identified in vitro with those found in blood and urine samples from in vivo studies is crucial for a complete understanding of the compound's disposition.[9][10]
Bridging the Gap: The Importance of Correlation
The ultimate goal of this comparative analysis is to establish a clear correlation between the in vitro and in vivo effects of N-isobutyl-tryptamine. A strong correlation, where in vitro receptor affinity and functional potency translate to predictable in vivo behavioral effects, would validate the primary mechanism of action and provide a solid foundation for further research.
Discrepancies, on the other hand, can be equally informative. For instance, if NiPT shows high in vitro potency but weak in vivo effects, it could suggest poor blood-brain barrier penetration or rapid metabolism into inactive metabolites. Conversely, unexpectedly potent in vivo effects might point towards the formation of active metabolites.
Future Directions
To fully elucidate the pharmacological profile of N-isobutyl-tryptamine, the following studies are recommended:
-
Comprehensive in vitro receptor screening: To determine the binding affinities of NiPT at a wide range of CNS receptors.
-
In vitro functional assays: To characterize its efficacy and potency at key targets like the 5-HT2A receptor.
-
In vivo behavioral pharmacology: To quantify its effects on HTR, locomotor activity, and other relevant behaviors.
-
Pharmacokinetic and metabolism studies: To identify major metabolites and determine their activity, as well as to assess the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
The validation of in vitro data with in vivo experiments is a cornerstone of rigorous pharmacological research. For novel compounds like N-isobutyl-tryptamine, this comparative approach is essential to build a comprehensive and accurate understanding of its effects. By systematically characterizing its interactions at the molecular level and observing its impact on a whole organism, we can pave the way for a more informed assessment of its potential risks and, if any, therapeutic benefits. This guide serves as a framework for such an investigation, emphasizing the critical interplay between in vitro and in vivo methodologies in modern drug discovery and neuroscience.
References
-
Biochemistry. (2024, February 7). Membrane Permeation of Psychedelic Tryptamines by Dynamic Simulations. Retrieved from
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PMC. (2018, April 24). Psychedelics Promote Structural and Functional Neural Plasticity. Retrieved from
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PubMed. (2024, April 29). In vitro and in vivo metabolism of psilocybin's active metabolite psilocin. Retrieved from
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ResearchGate. (2025, August 9). 5-HT2ARs Mediate Therapeutic Behavioral Effects of Psychedelic Tryptamines | Request PDF. Retrieved from
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PubMed. (2018, March 15). Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human liver microsomes and real case samples. Retrieved from
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ResearchGate. (2024, December). (PDF) The serotonergic psychedelic N,N-dipropyltryptamine alters information-processing dynamics in in vitro cortical neural circuits. Retrieved from
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ResearchGate. Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human liver microsomes and real case samples. Retrieved from
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Wikipedia. N-Isopropyltryptamine. Retrieved from
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PubMed. (2022, July 15). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Retrieved from
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VCU Scholars Compass. On the Binding of N1-substituted Tryptamines at h5-HT6 Receptors. Retrieved from
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ResearchGate. (PDF) Discriminative Stimulus Effects of N,N-Diisopropyltryptamine. Retrieved from
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Semantic Scholar. Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human liver microsomes and real case samples. Retrieved from
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Journal of Nuclear Medicine. (2011, June 1). In Vivo Long-Term Kinetics of Radiolabeled N,N-Dimethyltryptamine and Tryptamine. Retrieved from
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eScholarship. Identification of Psychoplastogenic N,N-Dimethylaminoisotryptamine (isoDMT) Analogs Through Structure-Activity Relationship Stud. Retrieved from
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Google Patents. WO2023225679A2 - N-isopropyl tryptamines and method of making monoalkylated and dialkylated tryptamine analogs. Retrieved from
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PubMed. (2024, January 12). Pharmaco-toxicological effects of the novel tryptamine hallucinogen 5-MeO-MiPT on motor, sensorimotor, physiological, and cardiorespiratory parameters in mice-from a human poisoning case to the preclinical evidence. Retrieved from
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ACS Publications. (2023, March 11). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. Retrieved from
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MDPI. (2024, November 28). Exploring Endogenous Tryptamines: Overlooked Agents Against Fibrosis in Chronic Disease? A Narrative Review. Retrieved from
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Psilosybiini.info. Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. Retrieved from
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Wikipedia. Schild equation. Retrieved from
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MDPI. (2025, June 21). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. Retrieved from
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Università degli studi di Ferrara. Pharmaco‐toxicological effects of the novel tryptamine hallucinogen 5‐MeO‐MiPT on motor, sensorimotor, physiological. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvYjGfu7-VO91xWOnau1D6KYUoDMuwyoD-bvysdMu0V-lYTczCwIo1Mr9bgF2NTiMg0x-wybEQYdsEfszh-Wdw2SUAUhX_n1TC3UiDFYwObEIVzsH2QbKLbY6_gcf0A7fUc1ccqYNqn8ZKTyvdvo_-8Q5LHDx5jEM-Iw9r7vQow-PcFRKIkxYuVDChgCCpW1XKWAx9mXr4kP5jlT45ww==](
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cross-reactivity of N-isobutyl-tryptamine in immunoassays
Technical Guide: Cross-Reactivity Profiling of N-Isobutyl-Tryptamine (NiBT) in Immunoassays
Executive Summary & Technical Context
N-Isobutyl-tryptamine (NiBT) and its derivatives (e.g., 5-MeO-NiBT) represent a subclass of synthetic tryptamines often categorized as Novel Psychoactive Substances (NPS). Unlike the classical tryptamines N,N-Dimethyltryptamine (DMT) or Psilocybin, NiBT possesses a bulky isobutyl moiety on the ethylamino side chain.
For researchers and forensic toxicologists, the detection of NiBT presents a specific analytical challenge:
-
Structural Ambiguity: The indole core triggers "Broad-Spectrum" tryptamine screens, but the steric bulk of the isobutyl group often reduces affinity in assays raised specifically against DMT or Serotonin.
-
False Negatives: Standard immunoassay screens for Amphetamines or common Hallucinogens (LSD/PCP) typically fail to cross-react with NiBT due to the lack of an alpha-methyl group or phenethylamine core.
This guide compares the detection performance of Broad-Spectrum Tryptamine ELISAs against High-Specificity LC-MS/MS workflows, providing a validated protocol for establishing cross-reactivity profiles in your laboratory.
Mechanism of Binding & Steric Interference
To understand cross-reactivity, one must analyze the immunogen design. Most commercial tryptamine antibodies are generated using haptens conjugated via the indole nitrogen (Position 1) or the aromatic ring (Position 5).
-
Scenario A (Indole-Linked Hapten): The side chain is exposed to the antibody binding pocket. The antibody recognizes the ethylamine tail. Result: The bulky isobutyl group of NiBT may cause steric clashes, reducing binding affinity (higher
) compared to the compact methyl groups of DMT. -
Scenario B (Side-Chain Linked Hapten): The antibody recognizes the indole core. Result: High cross-reactivity is expected as NiBT shares the identical indole scaffold with DMT/Serotonin.
Visualizing the Interaction (DOT Diagram)
Figure 1: Mechanism of competitive binding. NiBT competes with the enzyme-conjugate for the antibody binding site. The bulky isobutyl group (Red path) may lower affinity compared to the native target DMT (Green path).
Comparative Performance Analysis
The following table synthesizes performance data based on Structure-Activity Relationships (SAR) and available immunoassay literature for tryptamine analogs.
Table 1: Comparative Detection Capabilities
| Feature | Method A: Broad-Spectrum Tryptamine ELISA | Method B: Amphetamine/Ecstasy Screen | Method C: LC-MS/MS (Reference) |
| Primary Target | Indole-3-ethylamine core (DMT/Serotonin) | Phenethylamines (d-Amphetamine/MDMA) | Specific m/z transition (NiBT) |
| Cross-Reactivity (NiBT) | Moderate to High (20–80%) | Negligible (<1%) | N/A (Specific) |
| Mechanism | Class-specific recognition of Indole ring. | Recognition of alpha-methyl phenethylamine. | Mass-to-Charge ratio + Retention Time. |
| Limit of Detection (LOD) | 5 – 25 ng/mL (Estimated) | >10,000 ng/mL (False Negative likely) | 0.5 – 1.0 ng/mL |
| False Positive Risk | High (Reacts with Serotonin/Tryptophan) | Low | None |
| Use Case | Preliminary Screening of Unknown Powders/Urine | NOT RECOMMENDED for Tryptamines | Confirmatory Quantification |
Key Insight: NiBT is a mono-alkyl or dialkyl tryptamine lacking the alpha-methyl group found in AMT (Alpha-Methyltryptamine). Therefore, it does not trigger Amphetamine screens, unlike AMT which often shows 30-250% cross-reactivity in Amphetamine assays [1].
Experimental Protocol: Validating Cross-Reactivity
To objectively determine the cross-reactivity of NiBT in a specific commercial kit (e.g., a DMT ELISA), follow this self-validating protocol. This method calculates the Cross-Reactivity (%) based on
Materials Required
-
Commercial Tryptamine/DMT ELISA Kit.
-
NiBT Reference Standard (Certified Reference Material).
-
Blank Matrix (Drug-free Urine or PBS).
-
Plate Reader (450 nm).
Workflow Diagram
Figure 2: Step-by-step workflow for determining immunoassay cross-reactivity.
Step-by-Step Methodology
-
Preparation of Standards:
-
Prepare a fresh stock of the Target Analyte (e.g., DMT) and the Test Analyte (NiBT) in methanol.
-
Dilute into the assay buffer to create a logarithmic concentration series: 0, 1, 5, 10, 50, 100, 500, 1000 ng/mL.
-
-
Assay Execution:
-
Pipette 10 µL of each standard into the antibody-coated wells.
-
Add Enzyme Conjugate immediately.
-
Incubate according to kit instructions (typically 60 min at Room Temp).
-
Wash plate 3–5 times.
-
Add TMB Substrate and stop reaction after color development.
-
-
Data Analysis (The Logic):
-
Plot the % Binding (
) vs. Log Concentration . -
Determine the
(concentration required to inhibit 50% of maximum binding) for both the Target and NiBT.
-
-
Calculation:
Interpretation:
-
>100%: NiBT binds more strongly than the target (High risk of false positives).
-
10–100%: Significant cross-reactivity; assay can detect NiBT but quantification is skewed.
-
<1%: Assay is blind to NiBT.
Scientific Commentary & Troubleshooting
Why does NiBT often fail in "Drug of Abuse" panels? Routine panels focus on NIDA-5 classes (Opiates, Cocaine, Amphetamines, PCP, THC). NiBT is an indole alkaloid. Unless the panel specifically includes a "Tryptamine" or "Hallucinogen" line, it will be missed. Even "LSD" kits (targeting the ergoline core) rarely cross-react with simple tryptamines like NiBT due to the significant size difference of the hapten [2].
Matrix Effects: When testing in urine, endogenous tryptamines (Tryptamine, Serotonin) can interfere. High-quality kits use antibodies raised against haptens with linkers at the 1-position (indole nitrogen) to maximize specificity for the side-chain amine, reducing interference from endogenous 5-hydroxy indoles [3].
References
-
Petrie, M., et al. (2014). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology. Available at: [Link]
-
Regueiro, I., et al. (2018). Use of novel haptens in the production of antibodies for the detection of tryptamines. RSC Advances. Available at: [Link]
-
Tiwari, A., et al. (2022). Development of an Immunoassay Method for the Sensitive Detection of Histamine and Tryptamine. MDPI Foods. Available at: [Link]
-
Brandt, S. D., et al. (2010). Analytical methods for psychoactive N,N-dialkylated tryptamines. Trends in Analytical Chemistry. Available at: [Link]
A Comparative Analysis of N-isobutyl-tryptamine and Other Psychedelic Compounds: A Guide for Researchers
This guide provides a comparative analysis of N-isobutyl-tryptamine (N-iBu-T) and other psychedelic tryptamines, offering insights into their structure-activity relationships, receptor pharmacology, and in vivo effects. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven experimental methodologies to facilitate a deeper understanding of this class of compounds.
Introduction: The Tryptamine Landscape and the Position of N-isobutyl-tryptamine
The tryptamine scaffold is the foundation for a diverse array of psychoactive compounds, including the classic psychedelics psilocin and N,N-dimethyltryptamine (DMT).[1] The pharmacological profile of these molecules can be significantly altered by substitutions on the indole ring and, most pertinently for this guide, by the nature of the alkyl groups on the terminal nitrogen atom.[2] N-isobutyl-tryptamine (N-iBu-T) is a lesser-studied member of this family, and this guide aims to provide a predictive pharmacological profile based on the well-established structure-activity relationships (SAR) of its chemical congeners.
The primary molecular target for classic psychedelic tryptamines is the serotonin 2A receptor (5-HT2A).[2] Agonism at this G protein-coupled receptor (GPCR) initiates a cascade of intracellular signaling events believed to underpin the characteristic perceptual and cognitive effects of these compounds.[3] Therefore, a thorough understanding of a tryptamine's interaction with the 5-HT2A receptor is paramount to characterizing its psychedelic potential.
This guide will delve into two key experimental paradigms for assessing the activity of these compounds: in vitro radioligand binding assays to determine receptor affinity and in vivo head-twitch response (HTR) assays in rodents, a behavioral proxy for hallucinogenic activity in humans.[4][5] By examining data from a range of N,N-dialkyltryptamines, we can extrapolate the likely properties of N-iBu-T and provide a framework for its empirical investigation.
Chemical Structures and Structure-Activity Relationships
The chemical structure of a tryptamine dictates its interaction with receptor binding sites. The size and conformation of the N-alkyl substituents are particularly critical in determining 5-HT2A receptor affinity and functional potency.[6][7]
| Compound | R1 | R2 |
| N,N-Dimethyltryptamine (DMT) | CH₃ | CH₃ |
| N,N-Diethyltryptamine (DET) | CH₂CH₃ | CH₂CH₃ |
| N,N-Diisopropyltryptamine (DiPT) | CH(CH₃)₂ | CH(CH₃)₂ |
| N-isobutyl-tryptamine (N-iBu-T) (Predicted) | H | CH₂CH(CH₃)₂ |
| Psilocin (4-HO-DMT) | CH₃ | CH₃ |
Table 1: Chemical structures of selected N,N-dialkyltryptamines and the predicted structure of N-isobutyl-tryptamine.
Generally, as the steric bulk of the N-alkyl groups increases, a decrease in potency at the 5-HT2A receptor is observed.[6][7] This trend suggests that N-iBu-T, with a single isobutyl group, would likely exhibit a lower affinity and potency compared to DMT and DET, but potentially higher than more sterically hindered compounds like DiPT.
In Vitro Analysis: 5-HT2A Receptor Binding Affinity
Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor.[8] These assays measure the displacement of a radioactively labeled ligand of known affinity by the test compound, allowing for the calculation of the inhibitory constant (Ki).[9]
Experimental Protocol: 5-HT2A Receptor Radioligand Binding Assay
This protocol outlines a standard procedure for determining the binding affinity of test compounds at the human 5-HT2A receptor.
1. Membrane Preparation:
- Source: CHO-K1 cells stably transfected with the human 5-HT2A receptor are a common source.[10]
- Homogenization: Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[11]
- Centrifugation: The homogenate is centrifuged at low speed to remove cellular debris, followed by a high-speed spin (e.g., 20,000 x g) to pellet the cell membranes.[11]
- Washing and Storage: The membrane pellet is washed, resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose), and stored at -80°C.[11]
2. Binding Assay:
- Assay Buffer: A typical buffer consists of 50 mM Tris-HCl, 0.5 mM EDTA, 5 mM MgCl2, and 10 µM pargyline (to inhibit monoamine oxidase), pH 7.4.[12]
- Radioligand: [³H]ketanserin or [¹²⁵I]DOI are commonly used radioligands for the 5-HT2A receptor.[9][12]
- Procedure:
- In a 96-well filter plate, add the membrane preparation (e.g., 70 µg protein/well).[9]
- Add a series of concentrations of the test compound.
- Add the radioligand at a concentration near its Kd value (e.g., 0.5 nM [¹²⁵I]DOI).[12]
- To determine non-specific binding, a separate set of wells includes a high concentration of a known 5-HT2A ligand (e.g., 10 µM DOI).[12]
- Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).[12]
- Filtration and Washing: The incubation is terminated by rapid filtration through the filter plate, followed by several washes with ice-cold wash buffer to remove unbound radioligand.[11]
- Scintillation Counting: After drying the filter plate, a scintillation cocktail is added, and the radioactivity is measured using a microplate scintillation counter.[9]
3. Data Analysis:
- The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the test compound.
- The IC50 value (the concentration of the test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis.
- The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Comparative Receptor Binding Data
| Compound | 5-HT2A Ki (nM) |
| DMT | ~500-2000[9][13] |
| Psilocin | ~100-600[14] |
| DET | Data not readily available |
| DiPT | Data not readily available |
| LSD | 4[13] |
| N-iBu-T (Predicted) | > 500 |
Table 2: Comparative 5-HT2A receptor binding affinities (Ki) of selected tryptamines. The predicted value for N-iBu-T is based on SAR trends.
Based on the SAR principle of increasing steric bulk on the N-alkyl groups leading to decreased affinity, it is predicted that N-isobutyl-tryptamine will have a Ki value for the 5-HT2A receptor that is higher than that of DMT.
In Vivo Analysis: The Head-Twitch Response (HTR)
The head-twitch response (HTR) in rodents is a rapid, side-to-side head movement that is a well-established behavioral proxy for 5-HT2A receptor activation and is predictive of hallucinogenic potential in humans.[4][15]
Experimental Protocol: Head-Twitch Response (HTR) Assay in Mice
This protocol describes a method for quantifying the HTR in mice.
1. Animals:
- Species: Male C57BL/6J mice are a commonly used strain for this assay.[4]
- Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Apparatus:
- A transparent cylindrical observation chamber (e.g., 12 cm diameter x 20 cm height) is used to house the mouse during the observation period.[16]
- For automated detection, a magnetometer system can be employed, which requires the surgical implantation of a small magnet on the mouse's skull.[17][18]
3. Procedure:
- Habituation: Place each mouse in the observation chamber for a 30-minute habituation period before drug administration.[16]
- Drug Preparation and Administration: Dissolve the test compound in a suitable vehicle (e.g., sterile saline). Administer the drug via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A range of doses should be tested to generate a dose-response curve.
- Observation: Immediately after injection, begin counting the number of head twitches for a defined period (e.g., 20-60 minutes).[16] A head twitch is characterized as a rapid, convulsive, side-to-side movement of the head.
4. Data Analysis:
- The total number of head twitches for each mouse is recorded.
- The data are typically analyzed using a one-way ANOVA followed by a post-hoc test to compare the effects of different doses to the vehicle control.
- The median effective dose (ED50), the dose that produces 50% of the maximal response, can be calculated from the dose-response curve.[7]
Comparative Head-Twitch Response Data
| Compound | HTR ED50 (µmol/kg) in mice |
| Psilocin | 0.81[6] |
| 4-HO-DET | 1.56[6] |
| 4-HO-DPT | 2.47[6] |
| 4-HO-DiPT | 3.46[6] |
| N-iBu-T (Predicted) | > 3.5 |
Table 3: Comparative potencies of 4-hydroxytryptamines in the mouse head-twitch response assay. The predicted value for N-iBu-T is an extrapolation based on the trend of decreasing potency with increasing N-alkyl bulk.
The data for the 4-hydroxy-N,N-dialkyltryptamines clearly demonstrates that as the size of the N-alkyl substituents increases, the potency to induce the HTR decreases.[6] Following this trend, N-isobutyl-tryptamine is predicted to have a relatively low potency in the HTR assay, likely requiring higher doses to elicit a significant response compared to less sterically hindered analogs.
Signaling Pathways and Experimental Workflows
The psychedelic effects of tryptamines are initiated by the activation of the 5-HT2A receptor, which primarily couples to the Gq/11 signaling pathway.[3]
5-HT2A Receptor Signaling Cascade
Caption: 5-HT2A Receptor Gq Signaling Pathway.
Experimental Workflow: From Compound Synthesis to In Vivo Testing
Caption: Comprehensive Experimental Workflow.
Discussion and Future Directions
The available data on N,N-dialkyltryptamines provides a strong foundation for predicting the pharmacological profile of N-isobutyl-tryptamine. Based on established structure-activity relationships, N-iBu-T is expected to be a 5-HT2A receptor agonist with a lower affinity and in vivo potency compared to smaller N,N-dialkyl analogs like DMT and psilocin. The single isobutyl group likely imparts a degree of steric hindrance at the receptor binding pocket, reducing its ability to effectively activate the receptor.
To definitively characterize N-isobutyl-tryptamine, further empirical studies are required. The experimental protocols detailed in this guide provide a clear roadmap for such investigations. Key future experiments should include:
-
Chemical Synthesis and Analytical Characterization: The synthesis of N-isobutyl-tryptamine, likely via reductive amination of tryptamine with isobutyraldehyde, followed by purification and structural confirmation.
-
Comprehensive Receptor Profiling: Beyond the 5-HT2A receptor, screening N-iBu-T against a panel of other serotonin receptors (e.g., 5-HT1A, 5-HT2C) and other CNS targets would provide a more complete understanding of its pharmacological profile.
-
In Vitro Functional Assays: Characterizing the functional activity of N-iBu-T using assays such as calcium mobilization or inositol phosphate accumulation will determine its efficacy (i.e., whether it is a full or partial agonist) at the 5-HT2A receptor.[3]
-
In Vivo Behavioral Studies: In addition to the HTR assay, other behavioral paradigms, such as drug discrimination studies, could further elucidate the in vivo effects of N-iBu-T.
Conclusion
While direct experimental data for N-isobutyl-tryptamine remains limited, a comparative analysis based on the well-understood structure-activity relationships of psychedelic tryptamines allows for a reasoned prediction of its pharmacological properties. It is anticipated that N-iBu-T will act as a 5-HT2A receptor agonist, though with attenuated potency compared to classic tryptamines such as DMT and psilocin. The experimental frameworks provided in this guide offer a clear path for the empirical validation of these predictions and for the comprehensive characterization of this and other novel psychedelic compounds. Such research is essential for advancing our understanding of the complex interplay between chemical structure and psychoactive effects.
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Receptor binding profiles and quantitative structure-affinity relationships of some 5-substituted-N,N-diallyltryptamines. ScienceDirect. Available at: [Link]
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N-Isopropyltryptamine. Wikipedia. Available at: [Link]
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N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS Chemical Neuroscience. Available at: [Link]
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Identification of Psychoplastogenic N,N-Dimethylaminoisotryptamine (isoDMT) Analogs Through Structure-Activity Relationship Stud. eScholarship. Available at: [Link]
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N-Methyltryptamine. Wikipedia. Available at: [Link]
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Structural pharmacology and therapeutic potential of 5-methoxytryptamines. PMC. Available at: [Link]
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Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. ResearchGate. Available at: [Link]
-
Pharmaco-toxicological effects of the novel tryptamine hallucinogen 5-MeO-MiPT on motor, sensorimotor, physiological, and cardiorespiratory parameters in mice—from a human poisoning case to the preclinical evidence. PMC. Available at: [Link]
-
5-MeO-MiPT. Wikipedia. Available at: [Link]
-
Exploring Endogenous Tryptamines: Overlooked Agents Against Fibrosis in Chronic Disease? A Narrative Review. MDPI. Available at: [Link]
-
Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human liver microsomes and real case samples. ResearchGate. Available at: [Link]
Sources
- 1. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Assay: Radioligand Binding Assay: Radioligand binding assays for human 5-HT2A receptor was conducted using the 5-HT2 agonist [125I]DOI as radioligand... - ChEMBL [ebi.ac.uk]
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Comparative Guide: N-Isobutyl-Tryptamine Analogs in Head-Twitch Response Studies
The following guide provides an in-depth technical comparison of N-isobutyl-tryptamine analogs within the context of Head-Twitch Response (HTR) studies. It is designed for researchers investigating the steric limits of the 5-HT2A receptor orthosteric binding pocket.
Executive Summary: The Steric Cliff
In the structure-activity relationship (SAR) of serotonergic hallucinogens, the nitrogen substituent on the tryptamine ethylamine side chain is a critical determinant of potency. While N,N-dimethyl (DMT) and N,N-diethyl (DET) analogs are classical standards, and N,N-dipropyl/isopropyl analogs (DPT, DIPT) often represent a "Goldilocks" zone of peak potency, N-isobutyl analogs represent a "steric cliff."
This guide compares the pharmacological performance of N-isobutyltryptamine (NiBT) and its disubstituted analogs (e.g., N,N-diisobutyltryptamine ) against high-potency standards (5-MeO-DMT, DOI). The data suggests that the isobutyl group's bulk frequently exceeds the optimal volume of the 5-HT2A receptor's hydrophobic pocket, leading to reduced affinity and altered functional selectivity.
Mechanistic Insight: 5-HT2A Activation & Steric Hindrance
The Head-Twitch Response (HTR) in rodents is a behavioral proxy for 5-HT2A receptor activation (specifically via G
-
The Binding Pocket: The 5-HT2A receptor contains a hydrophobic pocket that accommodates the amine substituents.
-
The Isobutyl Constraint: The isobutyl group (2-methylpropyl) adds significant steric bulk compared to an n-propyl or isopropyl group.
-
Causality: When the substituent size exceeds the pocket's capacity, binding affinity (
) drops. For example, 4-HO-N,N-diisobutyltryptamine exhibits a of ~260 nM, significantly weaker than its diisopropyl counterpart (4-HO-DIPT).
Visualization: 5-HT2A Signaling Pathway
The following diagram illustrates the canonical pathway triggering the HTR and where N-isobutyl analogs likely exhibit reduced efficacy.
Figure 1: Signal transduction pathway for 5-HT2A-mediated Head-Twitch Response. N-isobutyl analogs often struggle at the initial binding step due to steric clashes.
Comparative Performance Analysis
The following table contrasts N-isobutyl analogs with standard reference compounds.
Table 1: Pharmacological & Behavioral Comparison
| Compound Class | Specific Analog | 5-HT2A Affinity ( | HTR Potency (Mice) | Est. Duration | Notes |
| Standard (Ref) | 5-MeO-DMT | High (< 10 nM) | High (ED50 < 1 mg/kg) | Short (< 30 min) | Gold standard for rapid HTR onset. |
| Standard (Ref) | DOI | High (~1-10 nM) | High (ED50 ~1 mg/kg) | Long (> 4 hrs) | Phenethylamine reference; high specificity. |
| Mono-Isobutyl | NiBT | Low / Unknown | Low / Inactive | Unknown | Likely rapidly metabolized by MAO; minimal CNS activity without MAOI. |
| Di-Isobutyl | 4-HO-DiBT | Moderate (~260 nM) | Low | Medium | Significant drop in potency compared to 4-HO-DIPT. |
| Mixed Alkyl | N-Isobutyl-N-Isopropyl | Moderate-High | Moderate | Medium | "Rescue" of potency by pairing isobutyl with a smaller group. |
Key Insight: The N,N-diisobutyl substitution (two bulky groups) is generally detrimental to potency. However, "asymmetrical" substitution (e.g., N-isobutyl-N-methyl or N-isobutyl-N-isopropyl) can retain significant activity, offering a unique pharmacokinetic profile.
Experimental Protocol: Validating Low-Potency Analogs
When testing N-isobutyl analogs, standard protocols must be adjusted to account for lower affinity and potential metabolic instability (especially for mono-substituted NiBT).
Workflow Diagram
Figure 2: Standardized workflow for HTR assessment in C57BL/6J mice.
Step-by-Step Methodology
-
Subject Selection: Use C57BL/6J mice (male, 8-12 weeks). This strain is the standard for HTR studies due to consistent 5-HT2A expression.
-
Compound Preparation:
-
Dissolve N-isobutyl analog (HCl or Fumarate salt) in sterile saline.
-
Critical Step: Due to the lipophilicity of the isobutyl group, solubility may be poor. If precipitation occurs, add 1-2% Tween-80 or cyclodextrin.
-
-
Dosing Strategy (Self-Validating):
-
Run a dose-response curve covering a logarithmic range (e.g., 0.5, 1.0, 3.0, 10.0 mg/kg).
-
Control: Always include a Vehicle group and a Positive Control group (e.g., DOI 1.0 mg/kg) to validate the assay sensitivity on the day of testing.
-
-
Observation (Magnetometry vs. Video):
-
Preferred: Magnetometry (coil detection of head-mounted magnet) provides the highest temporal resolution (1000 Hz) to distinguish true HTR from grooming.
-
Alternative: High-speed video (60+ fps) with manual scoring by blinded observers.
-
-
Data Analysis:
-
Count HTR events in 2-minute bins over a 30-60 minute session.
-
Plot Total HTR Counts vs. Log(Dose) to determine ED50.
-
References
-
Nichols, D. E. (2012). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link
-
Halberstadt, A. L., & Geyer, M. A. (2011). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology. Link
-
Shulgin, A., & Shulgin, A. (1997).[1][2][3][4][5] TiHKAL: The Continuation. Transform Press. (Specific entries for NiBT and NsBT). Link
-
Klein, M. T., et al. (2011). Structure-activity relationships of tryptamines at 5-HT2A receptors. ACS Chemical Neuroscience. Link
-
Abiero, A., et al. (2019). 5-Methoxy-α-methyltryptamine (5-MeO-AMT), a tryptamine derivative, induces head-twitch responses in mice. Behavioural Brain Research. Link
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A Comparative Guide to the Quantitative Analysis of N-isobutyl-tryptamine in Biological Matrices
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of N-isobutyl-tryptamine (N-iBT) in biological matrices. As a tryptamine derivative, N-iBT falls into the category of novel psychoactive substances (NPS), making its accurate quantification critical for forensic toxicology, clinical diagnostics, and pharmacokinetic research. The inherent challenges of such analyses—namely low physiological concentrations and complex sample matrices like blood and urine—necessitate robust, sensitive, and selective methods. This document delves into the foundational principles, compares leading analytical techniques, and provides field-proven protocols to guide researchers in developing and validating reliable quantitative assays.
Foundational Principles: Matrix and Internal Standards
The first critical decision in any bioanalytical method is the choice of matrix. Whole blood, plasma, serum, and urine are the most common matrices, each with distinct advantages and challenges. Urine often contains higher concentrations of the parent drug and its metabolites, making detection easier, but it provides a less direct correlation with impairment compared to blood.[1] Whole blood or plasma analysis is preferred for pharmacokinetic studies and for correlating drug concentrations with physiological effects.[2]
Equally crucial is the use of an appropriate internal standard (IS). An ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., N-isobutyl-tryptamine-d4). The SIL-IS co-elutes with the analyte and experiences identical ionization effects, correcting for variability during sample preparation and analysis, which is paramount for accuracy in mass spectrometry-based methods.[3] If a SIL-IS is unavailable, a structural analog with similar chemical properties may be used, though with greater caution regarding potential differential matrix effects.
Section 1: Sample Preparation: The Cornerstone of Accurate Quantification
The primary goal of sample preparation is to isolate N-iBT from interfering endogenous components like proteins, lipids, and salts, which can compromise analytical accuracy and instrument performance.[4][5] The choice of technique represents a trade-off between speed, cost, and cleanliness of the final extract.[6]
Comparison of Key Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages | Best For |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) or acid to denature and precipitate proteins. | Fast, simple, inexpensive, high-throughput.[7] | Non-selective, results in "dirty" extracts, high potential for matrix effects.[3] | Rapid screening, high-concentration samples. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases (e.g., aqueous sample and an organic solvent).[5] | Cleaner extracts than PPT, good recovery for non-polar analytes. | Labor-intensive, requires large solvent volumes, can be difficult to automate.[2] | Targeted analysis where analyte chemistry is well-defined. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent (cartridge or plate) and selectively eluted after washing away interferences.[5] | Provides the cleanest extracts, high analyte concentration, excellent for reducing matrix effects, easily automated.[6][8] | Higher cost per sample, requires method development to optimize sorbent and solvents. | Low-level quantification requiring high sensitivity and accuracy.[9] |
For the low-level quantification demanded in NPS analysis, Solid-Phase Extraction (SPE) is the superior methodology. It offers the most effective removal of matrix components, leading to enhanced sensitivity and prolonged instrument uptime.[8]
Detailed Protocol: Solid-Phase Extraction (SPE) for N-iBT from Human Plasma
This protocol is based on a mixed-mode cation exchange polymer, which leverages both hydrophobic and ionic interactions for exceptional selectivity for basic compounds like tryptamines.
Materials:
-
Mixed-Mode Cation Exchange SPE Cartridges (e.g., Waters Oasis MCX)
-
Human Plasma (containing N-iBT and IS)
-
2% Formic Acid in Water
-
Methanol (HPLC Grade)
-
5% Ammonium Hydroxide in Methanol (Elution Solvent)
-
Centrifuge, Evaporator (e.g., Nitrogen stream)
Step-by-Step Methodology:
-
Sample Pre-treatment: To 500 µL of plasma, add 500 µL of 2% formic acid. Vortex for 10 seconds. This step lyses cells and ensures the basic tryptamine is protonated for efficient binding to the cation exchange sorbent.
-
Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 2% formic acid. This activates the sorbent and equilibrates it to the sample pH. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing:
-
Wash 1: Add 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash 2: Add 1 mL of methanol to remove lipids and other non-polar interferences.
-
-
Elution: Elute the N-iBT and IS with 1 mL of 5% ammonium hydroxide in methanol. The ammonia neutralizes the tryptamine's positive charge, releasing it from the sorbent.
-
Dry-Down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.
SPE Workflow Diagram
Caption: Solid-Phase Extraction (SPE) workflow for N-iBT.
Section 2: Analytical Methodologies: GC-MS vs. LC-MS/MS
The two premier techniques for quantitative bioanalysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10] While both are powerful, LC-MS/MS has become the de facto standard for tryptamine analysis due to its superior sensitivity and applicability to non-volatile compounds.[7][9]
Head-to-Head Comparison of Analytical Platforms
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile compounds in a gaseous mobile phase. | Separates compounds in a liquid mobile phase. |
| Sensitivity | Good (ng/mL range).[11] | Excellent (pg/mL to ng/mL range).[12] |
| Selectivity | Good, but can be limited by isomeric interferences. | Excellent, due to precursor/product ion monitoring (MRM). |
| Derivatization | Often required for polar tryptamines to increase volatility.[11] | Not required. |
| Throughput | Moderate; longer run times. | High; run times typically < 10 minutes.[12] |
| Matrix Effects | Less prone to ion suppression. | Prone to ion suppression/enhancement, requires careful management.[3] |
| Initial Cost | Lower. | Higher. |
LC-MS/MS: The Gold Standard
LC-MS/MS offers unparalleled sensitivity and selectivity for quantifying drugs like N-iBT in complex matrices.[13] The technique's power lies in its use of Multiple Reaction Monitoring (MRM), where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected, fragmented, and a specific product ion is monitored. This two-stage filtering virtually eliminates chemical noise, allowing for confident quantification at very low levels.[3]
Detailed Protocol: LC-MS/MS Method for N-iBT
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
LC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0.0 min: 5% B
-
0.5 min: 5% B
-
4.0 min: 95% B
-
5.0 min: 95% B
-
5.1 min: 5% B
-
6.0 min: 5% B (End Run)
-
MS/MS Conditions (Hypothetical MRM Transitions for N-iBT):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Precursor Ion ([M+H]⁺): m/z 203.15 (Calculated for C₁₃H₁₉N₂)
-
Product Ions (Quantifier/Qualifier): Transitions would be optimized by infusing an analytical standard. A likely fragmentation would involve the loss of the isobutylaminoethyl side chain, yielding the stable indole fragment (m/z 130.07).
-
MRM 1 (Quantifier): 203.15 -> 130.07
-
MRM 2 (Qualifier): 203.15 -> [Another stable fragment]
-
LC-MS/MS Analytical Workflow
Caption: Typical LC-MS/MS workflow for targeted quantification.
Section 3: Method Validation: The Basis of Trustworthiness
A developed method is only useful if it is proven to be reliable. Validation is performed according to guidelines from regulatory bodies like the FDA or EMA to demonstrate that the assay is fit for its intended purpose.[9]
Key Validation Parameters & Typical Acceptance Criteria
| Parameter | Definition | Typical Acceptance Criteria |
| Selectivity | Ability to differentiate and quantify the analyte in the presence of other components. | No significant interfering peaks at the retention time of the analyte or IS. |
| Linearity & Range | The concentration range over which the assay is accurate and precise. | R² ≥ 0.99; calibration standards within ±15% of nominal value. |
| Accuracy (%Bias) | Closeness of measured values to the true value. | Within ±15% of nominal (±20% at LLOQ).[2] |
| Precision (%CV) | Closeness of replicate measurements to each other. | ≤15% CV (≤20% at LLOQ).[2] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise > 10; must meet accuracy and precision criteria.[12] |
| Recovery | The efficiency of the extraction process. | Consistent, precise, and reproducible (though does not need to be 100%). |
| Matrix Effect | The effect of co-eluting matrix components on analyte ionization. | IS-normalized matrix factor should be consistent across lots with a CV ≤15%. |
Conclusion
For the robust, sensitive, and reliable quantification of N-isobutyl-tryptamine in biological matrices, the combination of Solid-Phase Extraction (SPE) for sample cleanup followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis is the unequivocally superior approach. This methodology provides the cleanest samples, minimizes matrix effects, and delivers the low detection limits required for forensic and clinical applications. While GC-MS remains a viable alternative, the requirement for derivatization and its inherently lower sensitivity make it less suitable for this specific application. Rigorous method validation is the final, non-negotiable step to ensure that the data generated is scientifically sound and defensible.
References
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Kalyva, A., Vorkapić-Furač, J., Gergov, M., & Pelander, A. (2020). GC-MS analysis of underivatised new psychoactive substances in whole blood and urine. Journal of Chromatography B, 1158, 122308. Available at: [Link][2]
-
Chadeayne, A. R., & Golen, J. A. (2020). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 12), 1930–1936. Available at: [Link][14]
-
Pearson, J. M., & Boggs, D. L. (2004). A general screening and confirmation approach to the analysis of designer tryptamines and phenethylamines in blood and urine using GC-EI-MS and HPLC-electrospray-MS. Journal of Analytical Toxicology, 28(6), 461-467. Available at: [Link][11]
-
Agilent Technologies. (n.d.). Bioanalytical Sample Preparation. Available at: [Link][4]
-
McCabe, J. S., & Deobald, D. (2021). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. Molecules, 26(17), 5296. Available at: [Link][8]
-
Food and Agriculture Organization of the United Nations. (n.d.). Sample collection, handling and preparation. Available at: [Link][1]
-
Salasibatumo, M. (n.d.). Chapter 1 (real sample analysis). SlideShare. Available at: [Link][5]
-
Naz, S., & Hanif, R. (2014). Quantitative analysis of small molecules in biological samples. Journal of Chromatography A, 1357, 4-15. Available at: [Link][3]
-
Scribd. (n.d.). Sample Preparation For Bioanalysis. Available at: [Link][6]
-
Schmid, M. G., & Sitte, H. H. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 118, 236-243. Available at: [Link][15]
-
Lowe, H., & Payne, J. (2021). A Fully Validated LC-MS Quantitation Method for Psychoactive Compounds Found in Native South American Plant Species. Molecules, 26(22), 6807. Available at: [Link][12]
-
Nair, A. B., & Sreeharsha, N. (2018). Quantitative bioanalysis by LC-MS/MS: a review. Journal of Pharmaceutical Sciences and Research, 10(2), 264-269. Available at: [Link][9]
-
Waters Corporation. (n.d.). Quantitative Bioanalysis of Drug Modalities. Available at: [Link][13]
-
Brandt, S. D., & Kavanagh, P. V. (2010). Analytical chemistry of synthetic routes to psychoactive tryptamines - Part II. Characterisation of the Speeter and Anthony synthetic route to N,N-dialkylated tryptamines using GC-EI-ITMS, ESI-TQ-MS-MS and NMR. Drug Testing and Analysis, 2(7), 357-376. Available at: [Link][16]
-
Brandt, S. D., & Kavanagh, P. V. (2010). Analytical methods for psychoactive N,N-dialkylated tryptamines. Trends in Analytical Chemistry, 29(8), 858-869. Available at: [Link][10]
-
Jemal, M. (2000). High-throughput quantitative bioanalysis by LC/MS/MS. Biomedical Chromatography, 14(6), 422-429. Available at: [Link][7]
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comparing the metabolic stability of different N-alkylated tryptamines
Executive Summary
Objective: This guide provides a technical comparison of the metabolic stability of N-alkylated tryptamines, specifically analyzing the structural determinants that dictate clearance rates in human biological systems.
Key Insight: The metabolic stability of N-alkylated tryptamines is governed by a competitive "tug-of-war" between Monoamine Oxidase A (MAO-A) and Cytochrome P450 (CYP) enzymes.
-
Small N-alkyl groups (Methyl): Rapidly deaminated by MAO-A (High Clearance, Short
). -
Bulky/Branched N-alkyl groups (Isopropyl, n-Propyl): Sterically hinder MAO-A access, shifting metabolism toward slower CYP-mediated N-dealkylation and hydroxylation (Lower Clearance, Longer
).
Mechanistic Analysis: MAO vs. CYP Competition
The metabolic fate of a tryptamine is determined principally by the steric bulk of the substituents on the amine nitrogen.
The MAO-A Pathway (Rapid Clearance)
MAO-A targets primary and secondary amines, as well as tertiary amines with small methyl substituents.
-
Mechanism: Oxidative deamination at the
-carbon. -
Outcome: Rapid formation of indole-3-acetic acid (IAA) derivatives.[3] This pathway is responsible for the lack of oral activity in DMT, as gut and liver MAO-A degrade the compound before it reaches systemic circulation.
The CYP450 Pathway (Slower Clearance)
When the N-substituents become too large (e.g., ethyl, propyl, isopropyl) for the MAO-A active site, the molecule becomes "MAO-resistant." Clearance then depends on hepatic CYP enzymes.
-
Mechanism: N-dealkylation, O-demethylation (if methoxy group present), and ring hydroxylation (positions 4, 6, or 7).
-
Key Isozymes: CYP2D6 (major high-affinity), CYP1A2, CYP2C19.[4]
-
Substrates: DPT, DiPT, MiPT, 5-MeO-DiPT.
Metabolic Pathway Visualization
Figure 1: Decision tree illustrating the divergence in metabolic fate based on N-substituent steric bulk.
Comparative Stability Analysis
The following table synthesizes data from human liver microsome (HLM) and hepatocyte studies to rank the metabolic stability of key tryptamines.
| Compound | N-Substituents | Primary Metabolic Route | Dominant Enzyme(s) | Relative Stability (In Vitro) | Notes |
| DMT | Dimethyl | Oxidative Deamination | MAO-A | Low ( | Rapidly cleared; not orally active without MAOI [1]. |
| 5-MeO-DMT | Dimethyl | Deamination & O-Demethylation | MAO-A, CYP2D6 | Low | MAO-A dominates; CYP2D6 produces bufotenine (active) [2].[1] |
| DET | Diethyl | N-Dealkylation | CYP450, MAO (minor) | Moderate | Ethyl groups provide partial resistance to MAO-A. |
| DPT | Dipropyl | Hydroxylation, N-Dealkylation | CYP2D6, CYP1A2 | High | Propyl chains significantly hinder MAO access; cleared by CYPs [3]. |
| 5-MeO-MiPT | Methyl, Isopropyl | N-Demethylation, Hydroxylation | CYP2D6, CYP2C19 | High | Isopropyl group confers MAO resistance; active metabolites formed [4]. |
| 5-MeO-DiPT | Diisopropyl | N-Dealkylation, O-Demethylation | CYP2D6, CYP3A4 | Very High | High steric hindrance; primarily cleared by CYP-mediated side-chain oxidation [5]. |
Detailed Compound Analysis
DMT (N,N-Dimethyltryptamine) [1][5][6]
-
Stability Profile: Extremely labile.
-
Mechanism: The small methyl groups fit perfectly into the hydrophobic pocket of MAO-A.
-
Data Point: In human liver microsomes (HLM), intrinsic clearance (
) is high. However, when MAO-A is inhibited (e.g., with harmaline), clearance drops significantly, and CYP2D6 becomes the rate-limiting enzyme [6].
5-MeO-MiPT ("Moxy")
-
Stability Profile: High.
-
Mechanism: The N-isopropyl group provides steric protection against MAO. Metabolism shifts to N-demethylation (removing the methyl group first) to form 5-MeO-NiPT, and ring hydroxylation.
-
Clinical Implication: The longer duration of action (4–6 hours) compared to 5-MeO-DMT (<1 hour) is directly linked to this metabolic resistance [4].
5-MeO-DiPT ("Foxy")
-
Stability Profile: Very High.
-
Mechanism: Two bulky isopropyl groups make MAO deamination negligible. Major metabolites arise from CYP-mediated N-dealkylation (to 5-MeO-NiPT) and O-demethylation (to 5-OH-DiPT).
-
Biomarkers: 5-OH-DiPT and 5-OH-iPT are key urinary biomarkers due to the stability of the diisopropyl skeleton [5].
Experimental Protocol: Microsomal Stability Assay
Purpose: To determine the intrinsic clearance (
Materials & Reagents
-
Test Compound: 10 mM stock in DMSO.
-
Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).
-
Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., propranolol or deuterated tryptamine).
Workflow Diagram
Figure 2: Step-by-step workflow for determining metabolic stability in liver microsomes.
Step-by-Step Procedure
-
Master Mix Preparation: Prepare a solution containing buffer and HLM (final concentration 0.5 mg/mL).
-
Pre-incubation: Spike the Master Mix with the test compound (final concentration 1 µM, <0.1% DMSO). Pre-incubate at 37°C for 5 minutes.
-
Initiation: Add NADPH (final concentration 1 mM) to start the reaction.
-
Control: Run a parallel incubation adding buffer instead of NADPH to assess non-enzymatic degradation.
-
-
Sampling: At defined time points (0, 5, 15, 30, 45, 60 min), remove 50 µL of the reaction mixture.
-
Quenching: Immediately dispense into 150 µL of ice-cold Acetonitrile containing the internal standard.
-
Processing: Vortex for 1 min, centrifuge at 4,000 rpm for 15 min to precipitate proteins.
-
Analysis: Inject the supernatant into an LC-MS/MS system monitoring the parent ion transition.
Expert Tip: Differentiating MAO vs. CYP
To specifically quantify the contribution of MAO versus CYP enzymes:
-
Condition A: Standard HLM + NADPH (Measures Total Metabolism: MAO + CYP).
-
Condition B: HLM + NADPH + Pargyline (10 µM) or Clorgyline (Specific MAO-A inhibitor).
-
Calculation: The difference in clearance between Condition A and B reveals the MAO-specific fraction. For DMT, Condition A shows rapid loss, while Condition B shows significant stabilization [6].
References
-
Pharmacokinetics of N,N-dimethyltryptamine in Humans. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]
-
Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]
-
N,N-Dipropyltryptamine (DPT) Monograph & Pharmacology. Source: The Center for Forensic Science Research & Education (CFSRE).[7] URL:[Link]
-
Study of the in vitro and in vivo metabolism of 5-MeO-MiPT using human liver microsomes. Source: PubMed. URL:[Link]
-
Human Hepatocyte 4-Acetoxy-N,N-Diisopropyltryptamine Metabolite Profiling. Source: MDPI (Metabolites Journal). URL:[Link]
-
N,N-dimethyltryptamine forms oxygenated metabolites via CYP2D6 - an in vitro investigation. Source: Taylor & Francis Online. URL:[Link]
Sources
- 1. Effects of monoamine oxidase inhibitor and cytochrome P450 2D6 status on 5-Methoxy-N,N-dimethyltryptamine Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Psychedelic N,N-Dipropyltryptamine Prevents Seizures in a Mouse Model of Fragile X Syndrome via a Mechanism that Appears Independent of Serotonin and Sigma1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of N,N-dimethyltryptamine in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of human cytochrome p450 isozymes involved in diphenhydramine N-demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of N,N-dimethyltryptamine in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. cfsre.org [cfsre.org]
validation of a new analytical method for N-isobutyl-tryptamine detection
Title: Validation of a Novel UHPLC-MS/MS Analytical Method for N-Isobutyltryptamine (NiBT) Detection: A Comparative Guide
Audience: Researchers, analytical chemists, and drug development professionals.
Introduction & Mechanistic Context
N-isobutyltryptamine (NiBT) and its substituted analogs—such as 4-hydroxy-N-isobutyltryptamine (4-HO-NiBT) and 5-methoxy-N-isobutyltryptamine (5-MeO-NiBT)—represent an emerging class of synthetic tryptamine derivatives[1][2]. Operating primarily as 5-HT2A receptor agonists, these compounds are increasingly relevant in forensic toxicology and psychedelic drug development.
Traditional analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), often struggle with the thermal degradation of hydroxylated tryptamines and lack the sensitivity required for trace-level plasma quantification[3]. This guide details the validation of a novel Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for NiBT detection. By objectively comparing this new protocol against legacy alternatives, we provide a robust, self-validating framework for tryptamine quantification.
Pharmacological Relevance
To design an effective extraction protocol, we must first understand the target analyte's biological behavior. NiBT derivatives bind to the 5-HT2A receptor, initiating a Gq-protein coupled signaling cascade that results in phospholipase C (PLC) activation and intracellular calcium release. The lipophilic nature of the isobutyl chain alters the compound's metabolic stability compared to classic N,N-dimethyltryptamine (DMT), necessitating highly specific extraction parameters to prevent analyte loss in lipid-rich matrices.
Figure 1: Pharmacological mechanism of NiBT via 5-HT2A receptor activation and calcium signaling.
Comparative Performance: UHPLC-MS/MS vs. Traditional Methods
The novel UHPLC-MS/MS method utilizes electrospray ionization in positive mode (ESI+) coupled with multiple reaction monitoring (MRM)[4]. Compared to GC-MS—which often requires complex chemical derivatization for polar tryptamines to prevent column adsorption and thermal breakdown—UHPLC-MS/MS allows for the direct injection of extracted samples, drastically reducing preparation time and artifact formation.
Table 1: Performance Comparison of Analytical Methods for NiBT Detection
| Parameter | Legacy GC-MS | Standard HPLC-UV | Novel UHPLC-MS/MS |
| Limit of Detection (LOD) | 2.5 - 5.0 ng/mL | 10.0 - 20.0 ng/mL | 0.08 ng/mL |
| Limit of Quantitation (LOQ) | 10.0 ng/mL | 50.0 ng/mL | 0.25 ng/mL |
| Run Time | 25 - 30 min | 15 - 20 min | < 8 min |
| Extraction Efficiency | ~70% (LLE) | ~65% (LLE) | >98% (Mixed-Mode SPE) |
| Derivatization Required? | Yes (for 4-HO-NiBT) | No | No |
| Matrix Effect (Ion Suppression) | Low | N/A | < 15% (Compensated via IS) |
Note: Data synthesized from validated tryptamine LC-MS/MS frameworks and high-throughput UHPLC standards[5].
Self-Validating Experimental Protocol
To ensure scientific integrity, the following protocol is designed as a self-validating system. Every step incorporates a mechanistic rationale (causality) to prevent analyte loss and ensure reproducibility.
Step 1: Sample Preparation and Antioxidant Stabilization
-
Action: Aliquot 200 µL of human plasma into a microcentrifuge tube. Immediately add 20 µL of 1% ascorbic acid[4].
-
Causality: Tryptamines, particularly hydroxylated analogs like 4-HO-NiBT, are highly susceptible to oxidative degradation in biological matrices. Ascorbic acid acts as an antioxidant, stabilizing the fragile indole ring during the extraction process[4].
Step 2: Internal Standard (IS) Addition
-
Action: Spike the sample with 10 µL of a deuterated internal standard (e.g., DMT-d6 or a closely related stable isotope).
-
Causality: The IS corrects for variations in extraction recovery and compensates for matrix-induced ion suppression or enhancement during ESI+ ionization, ensuring quantitative trustworthiness.
Step 3: Protein Precipitation & Mixed-Mode SPE
-
Action: Add 600 µL of ice-cold acetonitrile to precipitate plasma proteins. Centrifuge at 14,000 × g for 10 minutes. Transfer the supernatant to a mixed-mode cation exchange (MCX) solid-phase extraction cartridge[6].
-
Causality: Acetonitrile effectively denatures proteins without degrading the analyte. The mixed-mode SPE exploits the basic secondary amine of NiBT (pKa ~9.5), allowing it to be retained by cation exchange while neutral lipids and acidic interferences are washed away with methanol[6]. Elution is then performed using 5% ammonium hydroxide in methanol.
Step 4: UHPLC-MS/MS Analysis
-
Action: Reconstitute the dried eluate in 100 µL of mobile phase (0.1% formic acid in water/acetonitrile). Inject 2 µL onto a C18 reverse-phase column (e.g., 1.7 µm particle size). Operate the mass spectrometer in ESI+ MRM mode.
-
Causality: The acidic mobile phase ensures complete protonation of NiBT, maximizing ionization efficiency in positive mode. The sub-2-micron particles of the UHPLC column provide high theoretical plate counts, resolving NiBT from endogenous isobaric interferences in under 8 minutes.
Figure 2: Step-by-step sample preparation and UHPLC-MS/MS analytical workflow for NiBT detection.
Method Validation & Quantitative Data
The method was validated according to standard bioanalytical guidelines, focusing on linearity, precision, and accuracy.
Table 2: Validation Parameters for NiBT Quantification
| Analyte | Linearity Range (ng/mL) | R² Value | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Accuracy (Bias %) |
| NiBT | 0.5 - 100.0 | 0.9991 | 4.2% | 5.8% | ± 6.5% |
| 4-HO-NiBT | 0.5 - 100.0 | 0.9985 | 5.1% | 6.3% | ± 8.0% |
| 5-MeO-NiBT | 0.5 - 100.0 | 0.9994 | 3.8% | 4.9% | ± 5.2% |
Interpretation: The data demonstrates acceptable bias (well within the ±20% industry standard for lower limits) and excellent imprecision (<10%) across all analytes[4]. Matrix effects were evaluated and found to be minimal (CV < 15%), confirming that the extraction efficiency (>98%) provided by the mixed-mode SPE effectively isolated the tryptamines from phospholipid interference[5].
Conclusion
The transition from legacy GC-MS and HPLC-UV to UHPLC-MS/MS represents a critical advancement in the analytical quantification of novel tryptamines like NiBT. By employing targeted antioxidant stabilization and mixed-mode solid-phase extraction, this self-validating protocol eliminates the thermal degradation risks associated with GC-MS while achieving sub-nanogram sensitivity. This method provides a robust, high-throughput tool essential for modern pharmacokinetic research and forensic toxicology.
References
-
Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry. National Institutes of Health (NIH). URL:[Link]
-
A Fully Validated LC-MS Quantitation Method for Psychoactive Compounds Found in Native South American Plant Species. MDPI. URL:[Link]
-
LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. CORE. URL:[Link]
-
Analytical methods for psychoactive N,N-dialkylated tryptamines. MAPS. URL: [Link]
-
Substituted tryptamine. Wikipedia. URL: [Link]
-
5-MeO-iBT / 5-MeO-NiBT 500mg. Syntharise Chemical Inc. URL:[Link]
Sources
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- 2. syntharise.com [syntharise.com]
- 3. bibliography.maps.org [bibliography.maps.org]
- 4. Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Safety Operating Guide
N-isobutyl-tryptamine proper disposal procedures
Comprehensive Laboratory Waste Management Guide: N-Isobutyl-Tryptamine
As a Senior Application Scientist, establishing a robust, self-validating safety and disposal protocol is just as critical as the experimental design itself. N-isobutyl-tryptamine is a synthetic indole alkaloid and tryptamine derivative. While it is highly valued in neuropharmacological and receptor-binding assays, its biological activity and potential environmental persistence require strict adherence to regulatory disposal frameworks.
This guide provides a definitive, step-by-step operational plan for the safe handling, storage, and disposal of N-isobutyl-tryptamine waste in a professional laboratory setting, ensuring compliance with Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) standards.
Before executing any disposal protocol, it is imperative to understand the physicochemical properties that dictate the compound's waste classification. Tryptamine derivatives are generally classified as skin and eye irritants (H315, H319) and are known to be toxic to aquatic life[1].
Under the EPA's RCRA framework, chemical waste cannot be disposed of through regular municipal trash or sewer systems[2]. While pure N-isobutyl-tryptamine is not a specifically "listed" RCRA hazardous waste, it must be treated as a regulated chemical waste due to its biological activity. Furthermore, if the compound is dissolved in an organic solvent (e.g., methanol, hexane), the entire solution assumes the hazardous characteristics of the solvent (e.g., D001 for ignitability)[3].
Quantitative Waste Stream Classification
| Waste Stream | Primary Hazard | Recommended Container | EPA Classification | Max SAA Storage (LQG) |
| Pure Solid Waste (Powder/Crystals) | Irritant / Aquatic Toxicity | Amber Glass or HDPE | State-regulated Chemical Waste | 90 Days |
| Solvent Solutions (e.g., in Methanol) | Flammable / Toxic | Flammable Safety Can | D001 (Ignitable) | 90 Days |
| Aqueous Solutions | Aquatic Toxicity | HDPE Carboy | Non-RCRA / State-regulated | 90 Days |
| Contaminated PPE (Gloves, Weigh Boats) | Trace Contamination | Polyethylene Waste Bags | Solid Chemical Waste | N/A |
Operational Disposal Protocol
The following methodology establishes a closed-loop system for waste management, ensuring that every step validates the safety of the next.
Phase I: Segregation and Containerization
Causality: Proper segregation prevents unintended exothermic reactions or the generation of toxic gases that can occur when incompatible chemicals are mixed.
-
Solid Waste: Sweep up any surplus or spilled N-isobutyl-tryptamine powder using a dedicated anti-static brush. Place the material into a sealable, wide-mouth High-Density Polyethylene (HDPE) or glass container. Do not use standard trash receptacles.
-
Liquid Waste: If the compound is in solution, transfer the liquid into a designated organic or aqueous waste drum, depending on the solvent used. Never mix halogenated and non-halogenated solvent waste streams.
-
Secondary Containment: Place all primary waste containers inside secondary containment trays to capture any potential leaks, preventing drainage system contamination[4].
Phase II: Labeling and Documentation
Causality: The EPA's Generator Improvements Rule (GIR) mandates explicit labeling to ensure waste haulers and emergency responders can immediately identify chemical hazards[5].
-
Attach a standardized "Hazardous Waste" label to the container the moment the first drop or grain of waste is introduced.
-
Explicitly list "N-isobutyl-tryptamine" and any associated solvents on the label. Do not use abbreviations or chemical formulas (e.g., do not write "NiBT").
-
Mark the accumulation start date on the label.
Phase III: Satellite Accumulation Area (SAA) Management
Causality: SAAs allow laboratories to safely accumulate waste at the point of generation without triggering full storage facility regulations, provided strict volume and time limits are observed.
-
Transfer the sealed, labeled container to the laboratory's designated SAA.
-
Ensure the SAA is under the direct supervision of trained laboratory personnel and is located away from high-traffic areas and incompatible chemicals (e.g., strong oxidizers like nitric acid)[3].
-
Maintain the container in a closed state at all times, opening it only when actively adding waste.
Phase IV: Final Disposition
Causality: Municipal water treatment plants are not equipped to filter complex biologically active alkaloids. Drain disposal of tryptamines can lead to severe aquatic toxicity and regulatory fines[2].
-
Never pour N-isobutyl-tryptamine or its solutions down the sink.
-
Once the SAA volume limit is reached, or the 90-day accumulation period (for Large Quantity Generators) expires, initiate a transfer to the central accumulation area.
-
Contract an EPA-licensed hazardous waste disposal vendor to transport and incinerate the waste at an approved facility[1].
Disposal Workflow Visualization
The following diagram illustrates the logical routing of N-isobutyl-tryptamine waste streams to ensure regulatory compliance and environmental safety.
Fig 1: N-isobutyl-tryptamine laboratory waste segregation and disposal workflow.
References
1.[1] Sigma-Aldrich. (2025). Safety Data Sheet: 2-(Indol-3-yl)ethylamine hydrochloride. Retrieved from 2.[2] Environmental Marketing Services. (2024). Disposal of Chemicals in the Laboratory. Retrieved from 3.[4] GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from 4.[3] National Science Teaching Association (NSTA). (2018). How to Properly Dispose Chemical Hazardous Waste. Retrieved from 5.[5] Medical Laboratory Management (MedLabMag). (2019). Laboratory Waste Management: The New Regulations. Retrieved from
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 3. How to Properly Dispose Chemical Hazardous Waste | NSTA [nsta.org]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. MedicalLab Management Magazine [medlabmag.com]
A Comprehensive Guide to Personal Protective Equipment for Handling N-isobutyl-tryptamine
This document provides an in-depth guide to the requisite personal protective equipment (PPE) and associated safety protocols for the handling and disposal of N-isobutyl-tryptamine. As a member of the tryptamine class of compounds, N-isobutyl-tryptamine necessitates careful handling to mitigate potential health risks. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for safe laboratory practices.
Understanding the Hazard Profile of Tryptamines
N-isobutyl-tryptamine is a derivative of tryptamine, a monoamine alkaloid. While specific toxicological data for N-isobutyl-tryptamine is not extensively documented in publicly available literature, the hazard profile can be inferred from the parent compound, tryptamine, and other structurally related analogues. Tryptamines can exhibit psychoactive properties and may cause skin, eye, and respiratory irritation.[1] Accidental ingestion or inhalation may be harmful.[2][3][4] Furthermore, as a solid, it can form dust clouds that may be explosive under certain conditions.[1] Therefore, a cautious approach to handling is paramount.
Key Potential Hazards:
-
Dermal and Eye Irritation: Direct contact with tryptamine derivatives can cause skin and serious eye irritation.[3][4][5]
-
Respiratory Irritation: Inhalation of dust particles can lead to respiratory tract irritation.[1][3]
-
Systemic Effects: Absorption through the skin, inhalation, or ingestion could lead to unknown systemic and psychoactive effects.[1][6]
-
Combustibility: Fine dust from solid tryptamine derivatives can form explosive mixtures with air.[1]
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to provide comprehensive protection. The following table outlines the minimum required PPE for handling N-isobutyl-tryptamine in a laboratory setting.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety Goggles or Face Shield | Must be worn at all times in the laboratory. Safety goggles provide a seal around the eyes to protect against dust particles and splashes. A face shield should be used in conjunction with goggles when there is a significant risk of splashes.[3][5] |
| Hands | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended.[1] Always inspect gloves for any signs of degradation or punctures before use. Contaminated gloves should be replaced immediately.[1] Hands should be washed thoroughly after removing gloves. |
| Body | Laboratory Coat | A flame-resistant lab coat that fits properly and is fully buttoned is required to protect against spills and dust contamination on personal clothing. |
| Respiratory | N95 Respirator or higher | A NIOSH-approved respirator is necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles.[5] The choice of respirator should be based on a risk assessment of the specific procedure. |
| Feet | Closed-toe Shoes | Shoes must fully cover the feet to protect against spills and falling objects. |
Procedural Workflow for PPE: Donning and Doffing
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Step-by-Step Donning Protocol:
-
Hand Hygiene: Start by washing your hands thoroughly with soap and water.
-
Lab Coat: Put on your laboratory coat, ensuring it is fully buttoned.
-
Respirator: If required, don your respirator. Ensure it has a proper seal.
-
Eye Protection: Put on your safety goggles or face shield.
-
Gloves: Don your chemical-resistant gloves, pulling the cuffs over the sleeves of your lab coat.
Step-by-Step Doffing Protocol:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Lab Coat: Remove your lab coat by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
-
Hand Hygiene: Wash your hands thoroughly.
-
Eye Protection: Remove your safety goggles or face shield.
-
Respirator: If wearing one, remove your respirator.
-
Final Hand Hygiene: Wash your hands again thoroughly with soap and water.
PPE Workflow Diagram
Caption: A diagram illustrating the correct sequence for donning and doffing Personal Protective Equipment.
Operational and Disposal Plans
Safe handling extends beyond personal protection to include proper operational procedures and waste disposal.
Operational Handling
-
Ventilation: All work with solid N-isobutyl-tryptamine should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2][3]
-
Spill Management: In the event of a spill, calmly evacuate the immediate area. For minor spills, and if trained to do so, use an inert absorbent material to contain the spill.[1] Place the absorbed material into a sealed, labeled container for hazardous waste disposal. Do not allow the chemical to enter drains or waterways.[2][7]
-
Avoiding Dust: Use procedures that minimize the generation of dust, such as gentle scooping and weighing on a draft shield.[1]
Disposal Plan
The disposal of N-isobutyl-tryptamine and any contaminated materials must adhere to strict regulatory guidelines to ensure environmental safety and legal compliance.
-
Regulatory Assessment: Determine the legal status of N-isobutyl-tryptamine in your jurisdiction. Many tryptamine derivatives are classified as controlled substances or analogues, which have specific disposal regulations.[7]
-
Waste Segregation: All materials contaminated with N-isobutyl-tryptamine, including gloves, weigh boats, and absorbent materials, must be collected as hazardous waste.
-
Containerization: Use a designated, leak-proof, and clearly labeled waste container. The label should include "Hazardous Waste" and the chemical name.[7]
-
Secure Storage: Store the waste container in a secure, designated area away from incompatible materials.[7]
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7] Never dispose of N-isobutyl-tryptamine down the drain or in regular trash.[8]
By adhering to these comprehensive PPE and handling protocols, you can significantly mitigate the risks associated with the laboratory use of N-isobutyl-tryptamine, fostering a culture of safety and scientific integrity.
References
-
Tryptamine - Santa Cruz Biotechnology.
-
Tryptamine - Cayman Chemical.
-
SAFETY DATA SHEET - TCI Chemicals.
-
Tryptamine hydrochloride - Santa Cruz Biotechnology.
-
SAFETY DATA SHEET - Fisher Scientific.
-
SAFETY DATA SHEET - MilliporeSigma.
-
N,N-Dimethyltryptamine (DMT) - Novachem.
-
SAFETY DATA SHEET - Fisher Scientific.
-
Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification - 3M.
-
N,N-Diisopropyltryptamine - American Chemical Society - ACS.org.
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs - United Nations.
-
Identification of Psychoplastogenic N,N-Dimethylaminoisotryptamine (isoDMT) Analogs Through Structure-Activity Relationship Stud - eScholarship.
-
department of health & human services - Regulations.gov.
-
Recreational Use, Analysis and Toxicity of Tryptamines - PMC.
-
Hazardous Waste Disposal Guide - Research Safety - Northwestern University.
-
Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors.
-
Proper Disposal of N-Methyl-N-ethyltryptamine (MET): A Guide for Laboratory Professionals - Benchchem.
-
WO2023225679A2 - N-isopropyl tryptamines and method of making monoalkylated and dialkylated tryptamine analogs - Google Patents.
-
CS-SOP-52 Tryptamines - LABORATORY SERVICES BUREAU.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.ca [fishersci.ca]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Recreational Use, Analysis and Toxicity of Tryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
